molecular formula C18H30O3 B1238126 Colneleic acid CAS No. 52761-34-9

Colneleic acid

货号: B1238126
CAS 编号: 52761-34-9
分子量: 294.4 g/mol
InChI 键: HHZKKFXQEIBVEV-CXXUKANQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Colneleic acid is a long-chain, divinyl ether fatty acid composed of 8-nonenoic acid having the E- hydrogen at position 9 substituted by a (1E,3Z)-nona-1,3,-dien-1-yloxy group. It is a divinyl ether fatty acid, a long-chain fatty acid and a straight-chain fatty acid. It is a conjugate acid of a colneleate.
This compound has been reported in Solanum tuberosum with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZKKFXQEIBVEV-CXXUKANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=COC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214758
Record name (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52761-34-9
Record name (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52761-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colneleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501214758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'E,4'Z,8E)-Colneleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Colneleic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colneleic acid, a divinyl ether fatty acid, is a specialized metabolite produced in certain plant species, notably in the Solanaceae family, in response to pathogen attack. Its biosynthesis is a branch of the oxylipin pathway, a crucial signaling cascade in plant defense. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, key enzymes, their kinetic properties, and the experimental methodologies used for their characterization. Furthermore, this document outlines the regulation of the pathway and its putative role in plant-pathogen interactions, offering insights for researchers in plant biology and professionals in drug development interested in novel bioactive compounds.

Introduction

Oxylipins are a diverse group of oxygenated fatty acid derivatives that play critical roles in plant development and defense. The biosynthesis of these molecules is initiated by the lipoxygenase (LOX) enzyme family. One specialized branch of the oxylipin pathway leads to the formation of divinyl ether fatty acids, including this compound. First identified in potatoes (Solanum tuberosum), this compound is synthesized from linoleic acid and has been implicated as an antimicrobial compound.[1][2] Understanding its biosynthetic pathway is crucial for elucidating its physiological function and exploring its potential applications.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a two-step enzymatic cascade primarily occurring in response to biotic stress.[3] The pathway begins with the polyunsaturated fatty acid, linoleic acid, and involves the sequential action of two key enzymes: 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The initial step is the stereospecific incorporation of molecular oxygen into linoleic acid (18:2) at the C-9 position, catalyzed by 9-lipoxygenase (9-LOX). This reaction yields 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).[4]

Reaction:

Linoleic Acid + O₂ → 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

Step 2: Conversion of 9-HPODE to this compound by Divinyl Ether Synthase (DES)

The hydroperoxide intermediate, 9-HPODE, is then utilized as a substrate by a specific divinyl ether synthase. This enzyme, a member of the cytochrome P450 family designated as CYP74D, catalyzes the dehydration and rearrangement of 9-HPODE to form the divinyl ether structure of this compound.[1][2]

Reaction:

9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) → this compound + H₂O

Colneleic_Acid_Biosynthesis

Key Enzymes and Their Properties

The efficiency and regulation of this compound biosynthesis are dictated by the characteristics of its constituent enzymes.

9-Lipoxygenase (9-LOX)

In potato, a pathogen-inducible 9-LOX, designated POTLX-3, is implicated in the production of 9-HPODE for this compound synthesis.[5] The potato genome contains a family of 17 LOX genes, with a subset belonging to the 9-LOX subfamily.[6][7]

Table 1: General Kinetic Parameters of Plant 9-Lipoxygenases

ParameterValuePlant SourceReference
Optimal pH 6.0 - 7.5Potato, Maize[1][8]
Substrate Linoleic AcidPotato[9]

Note: Specific kinetic parameters (Km, Vmax) for the potato 9-LOX directly involved in this compound synthesis are not extensively documented in publicly available literature.

Divinyl Ether Synthase (DES)

The divinyl ether synthase responsible for this compound formation in potato is a member of the CYP74D subfamily of cytochrome P450 enzymes.[1][2] Expression of the corresponding gene is strongly induced upon pathogen infection.[2]

Table 2: Properties of Potato Divinyl Ether Synthase (CYP74D)

PropertyDescriptionReference
Enzyme Class Cytochrome P450 (CYP74D)[1][2]
Substrate 9-hydroperoxy linoleic acid (9-HPODE)[2]
Product This compound[2]
Optimal pH ~6.5[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques.

Enzyme Assays

The activity of 9-LOX is commonly determined spectrophotometrically by monitoring the formation of the conjugated diene system in the hydroperoxide product, which results in an increase in absorbance at 234 nm.[4][10]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0).

  • Substrate Preparation: Prepare a stock solution of linoleic acid (e.g., 10 mM sodium linoleate).

  • Enzyme Extract: Prepare a crude or purified enzyme extract from plant tissue.

  • Assay:

    • Add the reaction buffer and substrate to a quartz cuvette.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.[4]

LOX_Assay_Workflow

The activity of DES is typically determined by incubating the enzyme with its substrate, 9-HPODE, and subsequently analyzing the reaction products by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Product Analysis by HPLC

The separation and quantification of this compound and its precursor, 9-HPODE, can be achieved using reversed-phase HPLC with UV detection. The conjugated diene structure in these molecules allows for detection at approximately 234 nm.[11][12][13]

General HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid).

  • Detection: UV detector set at 234 nm.

  • Quantification: Can be performed using an external standard curve of a purified this compound standard.

Regulation of the Pathway and Biological Significance

Transcriptional Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. In potato and tobacco, the expression of both 9-LOX and DES (CYP74D) genes is significantly upregulated in response to infection by pathogens such as Phytophthora infestans and Pseudomonas syringae.[1][2][5] This coordinated induction suggests a crucial role for the this compound pathway in the plant's defense response. Studies on potato have shown that under certain abiotic stresses, the 9-divinyl ether synthase branch of the LOX cascade is inhibited, indicating a specific role in biotic interactions.[3]

Subcellular Localization

Current evidence suggests that the enzymes of the 9-LOX pathway, including the synthesis of this compound, are localized in the cytosol.[14][15] This is consistent with the absence of chloroplast transit peptides in the sequences of the involved 9-LOX and DES enzymes.[15]

Role in Plant Defense

The accumulation of this compound in infected tissues, coupled with its demonstrated antimicrobial activity, strongly suggests a direct role in plant defense.[13] It is hypothesized that this compound may act as a phytoalexin-like compound, directly inhibiting the growth of invading pathogens. However, the precise signaling pathways initiated by or involving this compound remain an active area of research. It is likely integrated into the broader plant defense signaling network, which includes other signaling molecules like salicylic acid and jasmonic acid.[16][17][18]

Plant_Defense_Response

Downstream Metabolism

The metabolic fate of this compound in plant tissues is not fully elucidated. However, studies in potato tubers have identified an enzymatic pathway that degrades this compound. This degradation is oxygen-dependent and results in the formation of C8 and C9 carbonyl fragments.[19][20] The biological significance of this degradation pathway is yet to be determined but may be involved in the turnover of the signaling molecule or the generation of other bioactive compounds.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a specialized and inducible branch of the oxylipin pathway, playing a significant role in the defense mechanisms of certain plant species. The pathway is characterized by the sequential action of 9-lipoxygenase and divinyl ether synthase (CYP74D). While the core pathway has been elucidated, further research is needed to fully understand the specific kinetic properties of the involved enzymes, the intricate details of its regulation, and the precise molecular mechanisms by which this compound contributes to plant immunity. A deeper understanding of this pathway could open avenues for the development of novel, bio-inspired antimicrobial agents and strategies for enhancing disease resistance in crops. The unique divinyl ether structure of this compound also presents an interesting target for synthetic chemists and drug development professionals.

References

An In-depth Technical Guide on the Discovery and History of Colneleic Acid in Potatoes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colneleic acid, a unique divinyl ether fatty acid, stands as a significant metabolite in the potato's defense arsenal. First identified in 1972, its biosynthesis from linoleic acid via the 9-lipoxygenase pathway is a key element of the plant's response to pathogenic threats. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound in potatoes (Solanum tuberosum). It details the experimental protocols for its extraction and analysis, presents quantitative data on its accumulation, and visualizes the intricate signaling pathways and experimental workflows involved in its study. This document serves as a critical resource for researchers investigating plant defense mechanisms and professionals exploring novel therapeutic agents derived from natural plant products.

Discovery and History

The discovery of this compound dates back to 1972 by Galliard and Phillips, who isolated and characterized this novel unsaturated ether fatty acid from homogenates of potato tubers.[1] Their pioneering work laid the foundation for understanding a new class of plant lipids, the divinyl ether fatty acids. This compound is systematically named (9Z,1'E,3'Z)-9-(1',3'-nonadienyloxy)-8-nonenoic acid.[2][3] It is a C18 fatty acid containing a divinyl ether linkage, a distinctive chemical feature among plant oxylipins.[1]

Subsequent research has established that this compound, and its analog colnelenic acid (derived from α-linolenic acid), are not exclusive to potato tubers but are also produced in potato leaves and other plant species, often in response to biotic stress.[1] A key breakthrough in understanding its physiological role came with the observation that levels of divinyl ether synthase, the enzyme responsible for its production, increase upon infection, suggesting a function in plant defense.[1]

Biosynthesis of this compound

This compound is synthesized via the 9-lipoxygenase (9-LOX) pathway, a branch of the broader oxylipin pathway in plants. This pathway is initiated by the oxygenation of linoleic acid.

The key enzymatic steps are:

  • 9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE).

  • Divinyl Ether Synthase (DES): This cytochrome P450 enzyme (CYP74D) then acts on 9-HPODE, catalyzing a dehydration and rearrangement reaction to form the characteristic divinyl ether structure of this compound.[4][5]

The activation of the 9-LOX pathway and the subsequent production of this compound are often triggered by pathogen attack, such as infection by the late blight oomycete Phytophthora infestans.[4]

This compound Biosynthesis Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE 9-Lipoxygenase (9-LOX) This compound This compound 9-HPODE->this compound Divinyl Ether Synthase (DES) Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification and Concentration A 1. Harvest Potato Tissue (Leaves/Tubers) B 2. Freeze immediately in liquid nitrogen A->B C 3. Grind to a fine powder B->C D 4. Homogenize in cold extraction solvent (e.g., 2-propanol/water/HCl) C->D E 5. Add dichloromethane and vortex D->E F 6. Centrifuge to separate phases E->F G 7. Collect the organic (lower) phase F->G H 8. Dry the organic phase under a stream of nitrogen G->H I 9. Reconstitute in a suitable solvent (e.g., methanol) H->I J 10. (Optional) Solid-Phase Extraction (SPE) for cleanup I->J Analysis Analysis J->Analysis Signaling_Pathway cluster_perception Pathogen Perception cluster_signaling Signal Transduction cluster_response Biosynthesis and Defense Response A PAMPs/Effectors from Pathogen B Plant Receptors A->B C Activation of Kinase Cascades B->C D Transcription Factor Activation C->D E Upregulation of 9-LOX and DES genes D->E F Biosynthesis of this compound E->F G Defense Response (e.g., antimicrobial activity) F->G

References

An In-depth Technical Guide to Colneleic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a naturally occurring divinyl ether fatty acid found predominantly in potatoes (Solanum tuberosum). It is an oxylipin metabolite derived from the enzymatic oxidation of linoleic acid.[1] This compound has garnered significant interest within the scientific community for its role in plant defense mechanisms, particularly its antifungal properties against pathogens such as Phytophthora infestans, the causative agent of late blight in potatoes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Identification

This compound is systematically named (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid.[1] Its structure is characterized by an eighteen-carbon chain containing a divinyl ether moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 52761-34-9[1]
Molecular Formula C₁₈H₃₀O₃[1]
Molecular Weight 294.4 g/mol [1]
IUPAC Name (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid[1]
SMILES CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O
InChI InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+
InChIKey VWZHOYQVPMQSEL-YTLDOUCOSA-N[1]

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are limited. However, some key characteristics have been reported.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solution in ethanol[1]
Solubility Soluble in ethanol[1]
Storage Temperature -20°C

Spectral Data

Comprehensive spectral data is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra is not readily accessible, typical spectral features for similar fatty acid derivatives can be inferred.

Table 3: Predicted and Expected Spectral Data for this compound

Spectroscopy Expected Features
¹H NMR Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the vinyl ether and diene protons. A triplet around δ 2.3 ppm for the α-methylene protons adjacent to the carboxyl group, and a triplet around δ 0.9 ppm for the terminal methyl group.
¹³C NMR A signal for the carboxylic acid carbon around δ 180 ppm. Several signals in the olefinic region (δ 100-140 ppm). Signals for the aliphatic carbons between δ 14-35 ppm.
Mass Spectrometry (EI-MS) A molecular ion peak [M]⁺ at m/z 294. Characteristic fragmentation patterns would involve cleavage of the ether bond and loss of fragments from the alkyl chains.
Infrared (IR) A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretching band around 1710 cm⁻¹. C-O-C stretching bands for the ether linkage around 1050-1150 cm⁻¹. C=C stretching bands around 1600-1680 cm⁻¹.

Biosynthesis

This compound is synthesized in plants from linoleic acid through a lipoxygenase-mediated pathway. The key enzymes involved are 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).[1]

Biosynthesis_of_Colneleic_Acid Linoleic_Acid Linoleic Acid _9_HPODE (9S)-Hydroperoxyoctadecadienoic Acid (9-HPODE) Linoleic_Acid->_9_HPODE 9-Lipoxygenase (9-LOX) Colneleic_Acid This compound _9_HPODE->Colneleic_Acid Divinyl Ether Synthase (DES)

Biosynthesis of this compound from Linoleic Acid.

Biological Activity and Signaling Pathway

This compound exhibits significant antifungal activity, particularly against the oomycete Phytophthora infestans.[1][2] Studies have shown that it can inhibit hyphal growth and cystospore germination of this pathogen.[1] The levels of this compound are observed to increase in potato leaves following infection with P. infestans, suggesting its role as a phytoalexin-like defense compound.[1][2]

The precise signaling pathway initiated by this compound in plant defense is still under investigation. However, it is believed to be part of the broader oxylipin-based defense signaling network. Upon pathogen recognition, the biosynthesis of this compound is upregulated. It is hypothesized that this compound may then act as a signaling molecule to activate downstream defense responses, potentially interacting with other signaling pathways involving hormones like jasmonic acid and salicylic acid.

Colneleic_Acid_Signaling Pathogen_Attack Pathogen Attack (e.g., P. infestans) Upregulation Upregulation of 9-LOX and DES Pathogen_Attack->Upregulation Colneleic_Acid This compound Accumulation Upregulation->Colneleic_Acid Signal_Transduction Signal Transduction Cascade (largely unknown) Colneleic_Acid->Signal_Transduction Antifungal_Activity Direct Antifungal Activity Colneleic_Acid->Antifungal_Activity Defense_Response Activation of Defense Responses Signal_Transduction->Defense_Response

Proposed role of this compound in Plant Defense.

Experimental Protocols

Extraction and Purification of this compound from Potato Leaves

This protocol is adapted from methodologies described for the extraction of oxylipins from plant tissues.

Materials:

  • Potato leaves infected with P. infestans

  • Liquid nitrogen

  • Mortar and pestle

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Hexane

  • Diethyl ether

  • Formic acid

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Harvest infected potato leaves and immediately freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the powder with a mixture of dichloromethane:methanol (2:1, v/v). Use approximately 10 mL of solvent per gram of tissue.

  • Homogenize the mixture and then centrifuge to pellet the solid debris.

  • Collect the supernatant and partition it against 0.2 volumes of water.

  • After phase separation, collect the lower organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude extract in a small volume of methanol.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the crude extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the fatty acids with methanol or a mixture of hexane and diethyl ether.

  • Further purify the this compound fraction using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

  • Monitor the elution profile at 234 nm, the characteristic absorbance wavelength for conjugated dienes.

Extraction_Workflow Start Infected Potato Leaves Grinding Grind in Liquid N₂ Start->Grinding Extraction Extract with CH₂Cl₂:MeOH Grinding->Extraction Partition Partition with H₂O Extraction->Partition Dry_Evaporate Dry and Evaporate Organic Phase Partition->Dry_Evaporate SPE Solid-Phase Extraction (C18) Dry_Evaporate->SPE HPLC RP-HPLC Purification SPE->HPLC End Pure this compound HPLC->End

Workflow for this compound Extraction and Purification.
Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that has been reported in the literature. A general synthetic strategy involves the coupling of two key fragments: a C9 ω-unsaturated carboxylic acid derivative and a C9 dienol fragment, followed by the formation of the divinyl ether linkage.

A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide but can be found in specialized organic synthesis literature.

Divinyl Ether Synthase (DES) Assay

This assay measures the activity of DES by monitoring the conversion of a 9-hydroperoxy fatty acid substrate.

Materials:

  • Recombinant or purified DES enzyme

  • (9S)-Hydroperoxyoctadecadienoic acid (9-HPODE) substrate

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the 9-HPODE substrate.

  • Initiate the reaction by adding the DES enzyme.

  • Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.

  • Calculate the enzyme activity based on the initial rate of absorbance change.

Antifungal Assay against Phytophthora infestans

This assay determines the minimum inhibitory concentration (MIC) of this compound against P. infestans.

Materials:

  • Pure this compound

  • Phytophthora infestans culture

  • Rye-sucrose agar or liquid medium

  • 96-well microtiter plates

  • Spectrophotometer or microscope

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Make serial dilutions of the this compound stock solution in the culture medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of P. infestans zoospores or mycelial fragments.

  • Include positive (no this compound) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 18-20°C) for several days.

  • Determine the MIC by visually assessing the lowest concentration of this compound that completely inhibits the growth of the pathogen or by measuring the optical density of the cultures.

Conclusion

This compound is a fascinating natural product with a significant role in plant-pathogen interactions. Its unique divinyl ether structure and potent antifungal activity make it a promising candidate for further research in the development of novel fungicides and as a lead compound in drug discovery programs. This technical guide provides a foundational understanding of this compound, and it is hoped that the compiled data and protocols will facilitate future investigations into this important molecule.

References

Colneleic Acid: A Key Signaling Molecule in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Colneleic Acid in Plant Defense Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a divinyl ether fatty acid derived from the lipoxygenase (LOX) pathway, is an important signaling molecule in plant defense. This guide provides a comprehensive overview of the biosynthesis, signaling mechanisms, and role of this compound in protecting plants against a range of pathogens. Drawing on current scientific literature, this document details the enzymatic processes leading to this compound formation, its downstream effects on gene expression, and its interplay with other major plant defense hormones. Quantitative data from key studies are summarized, and detailed experimental protocols for the analysis of this compound are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial component of the plant immune response.

Introduction

Plants have evolved a sophisticated and multi-layered immune system to defend themselves against a diverse array of pathogens. A key component of this defense is the production of specialized signaling molecules that can activate localized and systemic resistance. Among these, lipid-derived compounds, known as oxylipins, play a pivotal role. This compound, a C18 divinyl ether fatty acid, has emerged as a significant oxylipin involved in plant defense, particularly in solanaceous plants like potato and tomato. It is synthesized from linoleic acid via the 9-lipoxygenase (9-LOX) pathway and has been shown to accumulate in response to pathogen attack, where it can exhibit direct antimicrobial activity and modulate host defense responses. This guide will delve into the technical details of this compound's function in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the lipoxygenase (LOX) pathway, primarily involving two key enzymes: 9-lipoxygenase and divinyl ether synthase.

2.1. The 9-Lipoxygenase Pathway

The initial step in this compound synthesis is the oxygenation of linoleic acid, a common C18 polyunsaturated fatty acid in plants. This reaction is catalyzed by 9-lipoxygenase (9-LOX), which specifically introduces a hydroperoxy group at the 9th carbon of the fatty acid chain, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).[1] The expression of 9-LOX genes is often induced in response to pathogen infection and elicitors.[1]

2.2. Divinyl Ether Synthase

The 9-HPOD is then converted to this compound by the enzyme divinyl ether synthase (DES).[2][3] This enzyme belongs to the CYP74 family of cytochrome P450s.[2] The reaction involves the dehydration of the hydroperoxide and the formation of a divinyl ether structure.[3] The expression of divinyl ether synthase genes has been shown to be upregulated in response to infection by pathogens such as Phytophthora infestans in potato and Pseudomonas syringae.[2]

Colneleic_Acid_Biosynthesis Linoleic Acid Linoleic Acid 9-HPOD 9-HPOD Linoleic Acid->9-HPOD 9-Lipoxygenase (9-LOX) This compound This compound 9-HPOD->this compound Divinyl Ether Synthase (DES)

Figure 1: Biosynthesis of this compound.

Role in Plant Defense Signaling

This compound plays a multifaceted role in plant defense, acting as both a direct antimicrobial compound and a signaling molecule that modulates the plant's immune response.

3.1. Direct Antimicrobial Activity

Studies have shown that this compound and its analog, colnelenic acid (derived from α-linolenic acid), can directly inhibit the growth and development of plant pathogens. For instance, these divinyl ethers have been found to inhibit the germination of zoospores of the oomycete pathogen Phytophthora parasitica var. nicotianae in tobacco.[1] This direct antimicrobial activity provides a first line of defense at the site of infection.

3.2. Induction of Defense Responses

The accumulation of this compound is associated with the activation of plant defense responses. In potato leaves infected with the late blight pathogen Phytophthora infestans, the accumulation of colneleic and colnelenic acids is more rapid in resistant cultivars compared to susceptible ones, suggesting a role in the resistance mechanism.[4] Similarly, in tomato, the divinyl ether synthase pathway is implicated in modulating the parasitic ability of the root-knot nematode Meloidogyne javanica.[5]

3.3. Crosstalk with Other Signaling Pathways

The interplay between different hormone signaling pathways is crucial for a fine-tuned defense response. While the direct receptor for this compound has not yet been identified, evidence suggests potential crosstalk with the well-established jasmonic acid (JA) and salicylic acid (SA) pathways. The expression of divinyl ether synthase in garlic can be induced by salicylic acid, but not by methyljasmonate, indicating a potential link to the SA signaling pathway.[6] However, the precise molecular mechanisms of this crosstalk remain an active area of research.

Colneleic_Acid_Signaling cluster_pathogen Pathogen Attack cluster_biosynthesis Biosynthesis cluster_response Defense Response cluster_crosstalk Crosstalk Pathogen Pathogen Linoleic Acid Linoleic Acid Pathogen->Linoleic Acid Induces This compound This compound Linoleic Acid->this compound 9-LOX, DES Antimicrobial_Activity Direct Antimicrobial Activity This compound->Antimicrobial_Activity Defense_Gene_Expression Defense Gene Expression This compound->Defense_Gene_Expression Modulates HR_PCD Hypersensitive Response / Programmed Cell Death This compound->HR_PCD Contributes to JA_Pathway Jasmonic Acid Pathway This compound->JA_Pathway ? SA_Pathway Salicylic Acid Pathway This compound->SA_Pathway ?

Figure 2: Proposed Role of this compound in Plant Defense.

3.4. Role in the Hypersensitive Response and Programmed Cell Death

The hypersensitive response (HR) is a form of programmed cell death (PCD) at the site of pathogen infection that limits pathogen spread.[7] While a direct causal link has not been definitively established, the accumulation of this compound often coincides with the HR.[8] It is plausible that this compound, either directly or indirectly, contributes to the signaling cascade leading to PCD.

Quantitative Data on this compound Accumulation

Quantitative analysis of this compound levels during plant-pathogen interactions provides crucial insights into its role in defense. Although comprehensive data across a wide range of interactions is still being gathered, some studies have reported on the accumulation of divinyl ethers in response to infection.

Plant SpeciesPathogen/ElicitorTissueAnalyteFold Increase / ConcentrationReference
Potato (cv. Matilda)Phytophthora infestansLeavesColnelenic AcidUp to ~24 nmol/g fresh weight[4]
TobaccoPhytophthora parasitica var. nicotianaeRootsColneleic & Colnelenic AcidsDetected in infected wild-type, reduced in LOX1-antisense lines[1]
TomatoMeloidogyne javanicaRootsLeDES gene expressionSharp increase 15 days after inoculation[5]
PepperObuda pepper virusLeavesDES gene expressionMassively upregulated[5]

Table 1: Quantitative Data on Divinyl Ether Accumulation and Gene Expression in Response to Pathogens.

Experimental Protocols

The analysis of this compound and other divinyl ether fatty acids requires specialized extraction and analytical techniques.

5.1. Extraction of Divinyl Ether Fatty Acids from Plant Tissue

This protocol is adapted from methods used for general fatty acid and oxylipin analysis.

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lipid Extraction:

    • To the powdered tissue, add a two-phase solvent system, typically a mixture of chloroform:methanol (1:2, v/v) or methyl tert-butyl ether (MTBE).

    • Include an internal standard (e.g., a deuterated fatty acid) for quantification.

    • Vortex thoroughly and incubate at room temperature with shaking.

    • Add water and chloroform (or MTBE and water) to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase will contain the lipids.

  • Drying and Reconstitution:

    • Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

5.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of fatty acids.

  • Chromatographic Separation:

    • Use a reversed-phase C18 or C8 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively. Monitor the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions.

LCMS_Workflow Sample_Prep 1. Sample Preparation (Homogenization, Internal Standard) Lipid_Extraction 2. Lipid Extraction (e.g., MTBE method) Sample_Prep->Lipid_Extraction Phase_Separation 3. Phase Separation Lipid_Extraction->Phase_Separation Drying 4. Drying and Reconstitution Phase_Separation->Drying LC_Separation 5. LC Separation (Reversed-Phase) Drying->LC_Separation MS_Detection 6. MS/MS Detection (Negative ESI, SRM/PRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 3: General Workflow for LC-MS Analysis of this compound.

5.3. Heterologous Expression and Purification of Divinyl Ether Synthase

To study the enzymatic properties of divinyl ether synthase, it can be heterologously expressed and purified.[1]

  • Cloning: Clone the cDNA of the divinyl ether synthase gene into an expression vector (e.g., pGEX) with a tag for purification (e.g., GST-tag).

  • Expression: Transform E. coli with the expression vector and induce protein expression with IPTG.

  • Lysis: Harvest the bacterial cells and lyse them to release the protein.

  • Purification: Purify the tagged protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

  • Tag Cleavage: If necessary, cleave the tag from the purified protein using a specific protease.

Conclusion and Future Perspectives

This compound is a key player in the complex network of plant defense signaling. Its biosynthesis via the 9-LOX and divinyl ether synthase pathway is induced by pathogen attack, and the resulting accumulation of this compound contributes to defense through both direct antimicrobial activity and the modulation of host immune responses. While significant progress has been made in understanding its role, several areas warrant further investigation. The identification of a specific receptor for this compound is a critical next step to fully elucidate its signaling cascade. A more detailed understanding of the crosstalk between the divinyl ether pathway and the jasmonic acid and salicylic acid pathways will provide a more complete picture of how plants integrate various signals to mount an effective defense. Further quantitative studies across a broader range of plant-pathogen interactions will help to establish the general importance of this compound in plant immunity. The knowledge gained from this research has the potential to be applied in the development of novel strategies for crop protection, either through genetic engineering to enhance this compound production or through the application of its derivatives as natural and environmentally friendly pesticides.

References

The Occurrence and Biosynthesis of Colneleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin synthesized in plants. It is derived from the oxygenation of linoleic acid and has been identified as a component of the plant's defense mechanism against pathogens. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, with a focus on quantitative data and detailed experimental methodologies.

Natural Sources and Occurrence

This compound has been primarily identified in the plant kingdom, with its presence being most prominent in the Solanaceae family. Its accumulation is often induced by biotic stress, such as fungal or bacterial infection.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions, particularly the presence of pathogens.

Plant SpeciesTissueConditionThis compound Concentration (nmol/g fresh weight)Reference
Solanum tuberosum (Potato)LeavesInfected with Phytophthora infestans~30 (combined with colnelenic acid)[1]
Solanum tuberosum (Potato)Cultured CellsTreated with Phytophthora infestans elicitor (8 hours)~25-30[2]

Note: Quantitative data for this compound is not extensively available in the literature. The provided data represents key findings in the primary plant source. Further research is required to quantify this compound across a broader range of plant species and conditions.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the lipoxygenase (LOX) pathway, commencing with the polyunsaturated fatty acid, linoleic acid. The pathway involves two key enzymatic steps.

First, 9-lipoxygenase (9-LOX) catalyzes the dioxygenation of linoleic acid to form (9S)-hydroperoxyoctadeca-10(E),12(Z)-dienoic acid (9-HPODE). Subsequently, divinyl ether synthase (DES) acts on 9-HPODE to produce this compound. This pathway is often upregulated in response to pathogen attack, leading to the accumulation of this compound as a defense compound.[1][3]

Colneleic_Acid_Biosynthesis Linoleic_Acid Linoleic Acid 9-HPODE (9S)-Hydroperoxyoctadeca- 10(E),12(Z)-dienoic acid (9-HPODE) Linoleic_Acid->9-HPODE 9-Lipoxygenase (9-LOX) Colneleic_Acid This compound 9-HPODE->Colneleic_Acid Divinyl Ether Synthase (DES)

Biosynthetic pathway of this compound.

Experimental Protocols

The following section details the methodologies for the extraction and quantification of this compound from plant tissues, based on established protocols for lipid analysis.

Extraction of this compound from Plant Tissue

This protocol is a composite of best practices for the extraction of oxylipins from plant material.

Materials:

  • Fresh or flash-frozen plant tissue (e.g., potato leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Isopropanol with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • 0.9% KCl solution

  • Centrifuge capable of 3000 x g

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen evaporator

  • Internal standard (e.g., deuterated this compound, if available, or a non-endogenous odd-chain fatty acid)

Procedure:

  • Sample Homogenization: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Initial Extraction: Transfer the powdered tissue (a known weight, e.g., 1 g) to a glass centrifuge tube. Immediately add 10 volumes of hot isopropanol (~75°C) containing 0.01% BHT to inactivate lipases. Vortex thoroughly.

  • Lipid Extraction: Add a known amount of the internal standard to the sample. Add chloroform and 0.9% KCl to the isopropanol extract to achieve a final ratio of chloroform:isopropanol:KCl of 1:1:0.8 (v/v/v).

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: Re-extract the remaining aqueous phase and plant material with 2 volumes of chloroform. Vortex and centrifuge as before. Combine the second chloroform extract with the first.

  • Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Storage: Resuspend the dried lipid extract in a small volume of chloroform or methanol and store at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins like this compound.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other fatty acids. An example gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 293.2 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Specific fragment ions of this compound need to be determined by direct infusion of a standard or based on previously published data.

    • Internal Standard: Corresponding MRM transitions for the chosen internal standard.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Calibration Curve: Prepare a series of calibration standards of this compound (if commercially available) of known concentrations, each containing the same amount of internal standard.

  • LC-MS/MS Analysis: Inject the samples and calibration standards into the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas for the this compound and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

This compound is an important plant-derived oxylipin with a role in defense against pathogens. Its primary natural source identified to date is Solanum tuberosum (potato), where its production is significantly induced upon infection. The biosynthesis from linoleic acid via the 9-lipoxygenase and divinyl ether synthase pathway is well-characterized. While quantitative data on its occurrence remains limited, the analytical methods outlined in this guide provide a framework for researchers to further investigate the distribution and biological functions of this intriguing molecule. Future studies focusing on the quantification of this compound in a wider array of plant species and under various stress conditions will be crucial for a comprehensive understanding of its role in plant biology and its potential applications.

References

The Physiological Significance of Colneleic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colneleic acid, a divinyl ether oxylipin synthesized from linoleic acid, plays a crucial role in plant defense against a range of pathogens and pests. This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and signaling pathways associated with this compound. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its metabolic and signaling networks. This document is intended to serve as a comprehensive resource for researchers in plant science and professionals involved in the development of novel disease and pest control strategies.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from biotic stresses. Among these are oxylipins, a diverse family of oxygenated fatty acids that includes the well-known jasmonates. A less-studied but significant branch of the oxylipin pathway leads to the formation of divinyl ether fatty acids, with this compound being a prominent member. Derived from the 9-lipoxygenase (9-LOX) pathway, this compound has emerged as a key player in the defense responses of several plant species, particularly within the Solanaceae family. Its involvement in mediating resistance against pathogens and nematodes underscores its potential as a target for developing novel crop protection strategies. This guide aims to consolidate the current knowledge on the physiological significance of this compound, providing a technical foundation for further research and application.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a two-step enzymatic process primarily occurring in response to biotic stress.

Step 1: 9-Lipoxygenase (9-LOX) Action

The pathway is initiated by the action of 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of linoleic acid (18:2) to form (9Z,11E)-9-hydroperoxyoctadeca-11,12-dienoic acid (9-HPOD). This step is a critical control point, as the expression and activity of 9-LOX enzymes are often induced by pathogen attack.

Step 2: Divinyl Ether Synthase (DES) Activity

The resulting 9-HPOD is then converted to this compound by a specific divinyl ether synthase (DES), which belongs to the CYP74D subfamily of cytochrome P450 enzymes.[1] This enzyme catalyzes the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound.

Colneleic_Acid_Biosynthesis Linoleic Acid Linoleic Acid 9-HPOD 9-HPOD Linoleic Acid->9-HPOD 9-Lipoxygenase (9-LOX) This compound This compound 9-HPOD->this compound Divinyl Ether Synthase (DES)

Figure 1: Biosynthesis pathway of this compound.

Physiological Roles in Plant Defense

The primary physiological role of this compound identified to date is its contribution to plant defense against a variety of biotic threats.

Antifungal and Anti-oomycete Activity

This compound has demonstrated direct inhibitory effects on the growth of various plant pathogens. Studies have shown its accumulation in potato leaves upon infection with the late blight pathogen Phytophthora infestans, suggesting a role in defense against this devastating oomycete.[2]

Nematicidal Activity

A significant body of evidence points to the role of this compound in defending against root-knot nematodes. In tomato roots infected with Meloidogyne javanica, the expression of the divinyl ether synthase gene (LeDES) is significantly upregulated, leading to the accumulation of this compound.[3][4] This oxylipin has been shown to directly impair the motility of nematode juveniles, thereby reducing their ability to infect the plant.[4]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the induction of this compound biosynthesis and its biological activity.

Table 1: Induction of Divinyl Ether Synthase (LeDES) Expression in Tomato Roots upon Meloidogyne javanica Infection

Days Post-Inoculation (dpi)Relative Fold Change in LeDES Transcript
1~1.9
2~5.3
3~3.6
10~4.3
15Sharp Increase

Data sourced from Sanadhya et al., 2021.[3]

Table 2: Nematicidal Activity of Fatty Acids against Meloidogyne species

Fatty AcidNematode SpeciesLC50 ValueExposure TimeReference
Pelargonic acid methyl esterMeloidogyne javanica≥0.8 µl a.i./liter (reduced gall numbers)-[5]
Linoleic acidCaenorhabditis elegans5 - 10 ppm-[6]
Cyclopiazonic acidMeloidogyne incognita4.50 μg/mL3 days[7]
Milbemectin (for comparison)Meloidogyne javanica30.3 µg/mL24 hours[8]

Note: Specific LC50 values for pure this compound against plant-parasitic nematodes are not yet widely published and represent a key area for future research.

Signaling Pathways

The signaling role of this compound is an emerging area of research. It is understood to be part of the broader oxylipin signaling network, with potential crosstalk with other phytohormone pathways.

The 9-LOX Pathway and Downstream Events

The biosynthesis of this compound is a branch of the 9-LOX pathway, which is activated in response to pathogen recognition. While the direct downstream signaling components of this compound are not fully elucidated, its production is often correlated with the induction of other defense-related genes.

Colneleic_Acid_Signaling cluster_upstream Upstream Events cluster_synthesis This compound Synthesis cluster_downstream Downstream Responses Pathogen Recognition Pathogen Recognition 9-LOX Activation 9-LOX Activation Pathogen Recognition->9-LOX Activation 9-HPOD Production 9-HPOD Production 9-LOX Activation->9-HPOD Production DES Activation DES Activation 9-HPOD Production->DES Activation This compound This compound DES Activation->this compound Direct Antimicrobial/Nematicidal Activity Direct Antimicrobial/Nematicidal Activity This compound->Direct Antimicrobial/Nematicidal Activity Defense Gene Expression Defense Gene Expression This compound->Defense Gene Expression Signaling Crosstalk Signaling Crosstalk This compound->Signaling Crosstalk

Figure 2: Proposed signaling context of this compound.
Crosstalk with Other Phytohormones

The expression of divinyl ether synthase, the key enzyme for this compound synthesis, can be influenced by other signaling molecules. For instance, in tomato, LeDES expression is triggered by methyl salicylate, indicating a crosstalk with the salicylic acid pathway.[4][9] Conversely, wounding does not appear to activate its promoter, suggesting a specific role in pathogen and pest defense rather than general stress responses.[4] The interaction with auxin signaling is also an area of active investigation, as both pathways are known to be modulated during plant-pathogen interactions.[8]

Hormone_Crosstalk Salicylic Acid Salicylic Acid This compound Pathway This compound Pathway Salicylic Acid->this compound Pathway Induces LeDES Auxin Auxin Plant Defense Response Plant Defense Response Auxin->Plant Defense Response Modulates This compound Pathway->Plant Defense Response

Figure 3: Crosstalk of this compound with other hormones.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.

Extraction of this compound from Plant Tissue

This protocol is adapted from general methods for fatty acid extraction and should be optimized for the specific plant tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% KCl solution

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass tube and add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

  • Add 0.2 volumes of 0.9% KCl solution and vortex again to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the lipid extract in a known volume of chloroform or hexane for further analysis.

Extraction_Workflow Harvest and Freeze Tissue Harvest and Freeze Tissue Grind to Fine Powder Grind to Fine Powder Harvest and Freeze Tissue->Grind to Fine Powder Extract with Chloroform:Methanol Extract with Chloroform:Methanol Grind to Fine Powder->Extract with Chloroform:Methanol Phase Separation with KCl Phase Separation with KCl Extract with Chloroform:Methanol->Phase Separation with KCl Collect Chloroform Phase Collect Chloroform Phase Phase Separation with KCl->Collect Chloroform Phase Evaporate Solvent Evaporate Solvent Collect Chloroform Phase->Evaporate Solvent Resuspend for Analysis Resuspend for Analysis Evaporate Solvent->Resuspend for Analysis

Figure 4: Workflow for this compound extraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Lipid extract (from 6.1)

  • BF3-methanol or HCl-methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar cyano-column or DB-Wax)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

    • Incubate at 60-80°C for 30-60 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • Example GC Oven Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 10 min.

    • MS Parameters:

      • Operate in electron ionization (EI) mode.

      • Scan range: m/z 50-500.

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum (characteristic fragments should be monitored).

    • Quantify using an internal standard (e.g., a C17:0 or other non-native fatty acid) added at the beginning of the extraction process.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Materials:

  • Purified this compound

  • Solvent for this compound (e.g., DMSO or ethanol)

  • 96-well microtiter plates

  • Appropriate liquid growth medium for the target pathogen

  • Pathogen culture

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in the growth medium.

  • Inoculate each well with a standardized suspension of the target pathogen.

  • Include positive (pathogen in medium) and negative (medium only) controls, as well as a solvent control.

  • Incubate the plate under optimal growth conditions for the pathogen.

  • After incubation (e.g., 24-48 hours), measure the optical density at 600 nm to determine microbial growth.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits pathogen growth.

In Vitro Nematicidal Assay (Motility Assay)

Materials:

  • Purified this compound

  • Solvent for this compound

  • Multi-well plates or watch glasses

  • Freshly hatched second-stage juveniles (J2) of the target nematode

  • Microscope

Procedure:

  • Prepare different concentrations of this compound in a suitable buffer or water (with a minimal amount of solvent).

  • Add a known number of J2s (e.g., 50-100) to each well containing the this compound solution.

  • Include a solvent control and a water/buffer control.

  • Incubate at a suitable temperature (e.g., 25°C).

  • At different time points (e.g., 24, 48, 72 hours), observe the motility of the nematodes under a microscope. Nematodes that are straight and do not move when probed with a fine needle are considered dead or immobile.

  • Calculate the percentage of mortality/immobility for each concentration.

  • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Conclusion and Future Perspectives

This compound has been established as a significant component of the plant defense system, particularly in response to certain pathogens and nematodes. Its direct antimicrobial and nematicidal properties, coupled with its potential signaling role, make it a promising area for further investigation. Future research should focus on several key areas:

  • Elucidation of Downstream Signaling: Identifying the specific molecular targets and downstream components of the this compound signaling pathway is crucial for a complete understanding of its function.

  • Quantitative Bioactivity Studies: There is a need for more comprehensive quantitative data, such as MIC and LC50 values, for a wider range of plant pathogens and pests to fully assess its potential in agriculture.

  • Biosynthetic Regulation: A deeper understanding of the regulatory mechanisms governing the expression of 9-LOX and DES genes will provide insights into how plants modulate this compound production in response to specific threats.

  • Field-level Relevance: Translating the findings from laboratory studies to field conditions is essential to validate the role of this compound in crop protection.

By addressing these research gaps, the scientific community can further unravel the intricate role of this compound in plant physiology and potentially harness its power for the development of sustainable and effective crop protection strategies.

References

Enzymatic Formation of Colneleic Acid from Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in plants, particularly in response to pathogen attack. Its biosynthesis from the essential fatty acid, linoleic acid, is a key component of the plant's defense mechanism. This technical guide provides an in-depth overview of the enzymatic formation of this compound, detailing the core biochemical pathway, kinetic parameters of the key enzyme, comprehensive experimental protocols, and the signaling context of this important molecule.

The Core Pathway: From Linoleic Acid to a Defense Compound

The formation of this compound is a two-step enzymatic cascade initiated from linoleic acid, an 18-carbon polyunsaturated fatty acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is central to the production of a variety of signaling and defense molecules in plants.

  • Oxygenation by 9-Lipoxygenase (9-LOX): The first step involves the stereospecific incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), yielding (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD). This hydroperoxide intermediate is a crucial branching point in the oxylipin pathway.

  • Conversion by Divinyl Ether Synthase (DES): The second and final step is the conversion of 9-HPOD to this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (9-DES), which belongs to the CYP74D subfamily. The enzyme facilitates an intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of this compound.[1][2]

Quantitative Data on Divinyl Ether Synthase

The efficiency and substrate specificity of divinyl ether synthase are critical for understanding the production of this compound. The following tables summarize the available quantitative data for DES enzymes from various plant sources.

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHReference(s)
Solanum lycopersicum (Tomato) - CYP74D19-HPOD67-890-[3]
Solanum tuberosum (Potato) - CYP74D29-HPOD17.45.3-5.5 - 7.5[4]
Solanum tuberosum (Potato) - crude extract9-HPOD---~9.0[1]
Nicotiana tabacum (Tobacco) - NtDES19-HPOD----[5]

Note: '-' indicates data not available in the cited sources.

Enzyme SourceSpecific ActivitySubstrate(s)ConditionsReference(s)
Nicotiana tabacum (Tobacco) - NtDES1~180 nmol s⁻¹ mg⁻¹9-hydroperoxidespH 7.0[5]
Solanum tuberosum (Potato) - recombinantMetabolizes 9-HPOD9-hydroperoxy linoleic acidpH 6.5[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of this compound.

Recombinant Expression and Purification of 9-Divinyl Ether Synthase (DES)

Objective: To produce and purify active recombinant 9-DES for in vitro assays. This protocol is based on methods described for tobacco (NtDES1) and potato (StDES) DES expressed in E. coli.[2][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., pGEX with GST-tag) containing the DES cDNA

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione Sepharose for GST-tagged proteins)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)

  • Size-Exclusion Chromatography (SEC) column and buffer (e.g., 50 mM sodium phosphate pH 7.0, 150 mM NaCl)

Protocol:

  • Transformation and Expression: Transform the expression vector into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the culture at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Purification:

    • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

    • Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer. Elute the tagged protein with Elution Buffer.

    • Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted protein and apply it to an SEC column to separate the protein from aggregates and other contaminants.

  • Protein Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the purified enzyme and store it at -80°C.

Divinyl Ether Synthase Activity Assay

Objective: To measure the enzymatic activity of purified DES by monitoring the consumption of the substrate, 9-HPOD.[5]

Materials:

  • Purified 9-DES enzyme

  • (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.

  • Add a known concentration of 9-HPOD to the cuvette.

  • Initiate the reaction by adding a small amount of the purified DES enzyme.

  • Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of 9-HPOD.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be expressed in units such as nkatal/mg of protein.

In Vitro Synthesis and Extraction of this compound

Objective: To produce this compound in vitro and extract it for analysis.[5]

Materials:

  • Purified 9-DES enzyme or crude bacterial extract containing the enzyme

  • 9-HPOD substrate

  • Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Acidifying agent (e.g., 1 M citric acid)

  • Diazomethane or trimethylsilyldiazomethane for esterification (handle with extreme caution in a fume hood)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Enzymatic Reaction: In a suitable reaction vessel, combine the DES enzyme preparation with 9-HPOD in the Reaction Buffer. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[5]

  • Reaction Termination and Acidification: Stop the reaction by acidifying the mixture to a pH of around 3-4 with an acid like citric acid.

  • Liquid-Liquid Extraction: Extract the reaction products with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Loading: Load the acidified aqueous phase from the extraction onto the cartridge.

    • Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane to remove non-polar lipids.

    • Elution: Elute the this compound with a solvent of intermediate polarity, such as ethyl acetate.

  • Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound needs to be derivatized, typically to a methyl ester. This can be achieved by reacting the dried extract with diazomethane or trimethylsilyldiazomethane.

Analysis of this compound by HPLC and GC-MS

Objective: To identify and quantify the produced this compound.

A. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analyte is in its protonated form.

  • Detection: UV detection at a wavelength where the conjugated diene system of this compound absorbs (around 234 nm) or by mass spectrometry (LC-MS) for higher specificity and sensitivity.[6]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: As mentioned, derivatization to the methyl ester is necessary.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.[7]

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of methyl colneleate will show a characteristic fragmentation pattern that can be used for identification.[5]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Formation in Plant Defense

plant_defense_signaling cluster_pathogen Pathogen Attack cluster_cell Plant Cell Pathogen Pathogen (e.g., fungi, oomycetes) Membrane Plasma Membrane Pathogen->Membrane Elicitor Recognition Nine_LOX 9-Lipoxygenase (9-LOX) Membrane->Nine_LOX Activation of LOX Pathway Linoleic_Acid Linoleic Acid Linoleic_Acid->Nine_LOX Substrate Nine_HPOD 9-HPOD ((9S)-hydroperoxy-octadecadienoic acid) Nine_LOX->Nine_HPOD Oxygenation DES Divinyl Ether Synthase (DES) (CYP74D) Nine_HPOD->DES Substrate Colneleic_Acid This compound DES->Colneleic_Acid Conversion Signaling_Cascade Downstream Signaling (Partially Characterized) Colneleic_Acid->Signaling_Cascade Defense_Response Plant Defense Responses (e.g., antimicrobial activity, signaling amplification) Signaling_Cascade->Defense_Response experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_extraction Extraction & Purification cluster_analysis Analysis Start Start: Recombinant DES Expression and Purification Incubation In Vitro Incubation: DES + 9-HPOD Start->Incubation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Incubation->Extraction SPE Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->SPE Derivatization Derivatization (Methylation for GC-MS) SPE->Derivatization HPLC HPLC Analysis (Quantification) SPE->HPLC GCMS GC-MS Analysis (Identification) Derivatization->GCMS End End: Data Interpretation HPLC->End GCMS->End

References

Colneleic Acid and the Lipoxygenase Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin synthesized in plants, particularly in response to pathogenic attacks. Its formation is intricately linked to the lipoxygenase (LOX) pathway, a crucial signaling and metabolic cascade in plant defense. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its role in plant physiology, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, oxylipin signaling, and the development of novel disease-resistance strategies in agriculture.

The Lipoxygenase Pathway and this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process originating from the polyunsaturated fatty acid, linoleic acid. The pathway is primarily active in solanaceous plants like potatoes and tobacco upon biotic stress.[1][2]

Step 1: Oxygenation of Linoleic Acid by 9-Lipoxygenase (9-LOX)

The initial and rate-limiting step is the stereospecific oxygenation of linoleic acid, catalyzed by the non-heme iron-containing enzyme, 9-lipoxygenase (9-LOX).[3] This enzyme introduces molecular oxygen at the C-9 position of linoleic acid, forming (9S)-hydroperoxy- (10E,12Z)-octadecadienoic acid (9S-HPODE).[3]

Step 2: Conversion of 9S-HPODE to this compound by Divinyl Ether Synthase (DES)

The hydroperoxide intermediate, 9S-HPODE, is then rapidly converted to this compound by the action of a specialized cytochrome P450 enzyme, divinyl ether synthase (DES).[4][5] This enzyme catalyzes the formation of the characteristic divinyl ether linkage.

Biosynthesis of this compound

Colneleic_Acid_Biosynthesis cluster_0 Lipoxygenase Pathway linoleic_acid Linoleic Acid hpode 9S-HPODE linoleic_acid->hpode 9-Lipoxygenase (9-LOX) + O2 colneleic_acid This compound hpode->colneleic_acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of this compound from linoleic acid via the 9-lipoxygenase pathway.

Physiological Role in Plant Defense

This compound is a key player in the plant's induced defense response against pathogens, particularly oomycetes like Phytophthora infestans, the causative agent of late blight in potatoes.[1] Upon infection, the expression of both 9-LOX and DES is significantly upregulated, leading to the accumulation of this compound at the site of infection.

The primary defensive function of this compound appears to be its antimicrobial activity. Studies have shown that this compound can directly inhibit the germination of P. infestans zoospores, thereby limiting the spread of the pathogen.[4]

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes involved in its biosynthesis.

ParameterValueSource Organism / ConditionsReference
This compound
Concentration in Potato TubersSeveral ppm (esterified in phospholipids)Solanum tuberosum
9-Lipoxygenase (Potato Tuber)
pH Optimum5.5 - 6.0Solanum tuberosum[3]
Km for Linoleic Acid0.1 mMSolanum tuberosum[3]
Divinyl Ether Synthase
Substrate SpecificitySpecifically converts 9-hydroperoxidesNicotiana tabacum[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and the lipoxygenase pathway.

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted for the analysis of oxylipins from plant leaves using HPLC-MS.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)

  • Internal standard (e.g., deuterated this compound)

  • Dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Formic acid

  • HPLC-MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass tube.

    • Add the internal standard.

    • Add 2 mL of the extraction solvent and vortex thoroughly.

    • Incubate for 10 minutes at room temperature.

    • Add 2 mL of dichloromethane and 1 mL of water, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the organic extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the oxylipins with methanol.

  • HPLC-MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

    • Inject the sample into an HPLC-MS system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6][7]

    • Detect and quantify this compound using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Experimental Workflow for this compound Analysis

Colneleic_Acid_Analysis_Workflow start Plant Tissue Collection homogenization Homogenization in Liquid N2 start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc_ms HPLC-MS Analysis spe->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Caption: A typical workflow for the extraction and analysis of this compound from plant tissues.

Protocol 2: Recombinant Expression and Purification of 9-Lipoxygenase from Solanum tuberosum

This protocol describes the expression of recombinant 9-LOX in Pichia pastoris.[8]

Materials:

  • Pichia pastoris expression system (e.g., pPICZαB vector and X-33 strain)

  • Synthetic 9-LOX gene from Solanum tuberosum (codon-optimized for Pichia)

  • Restriction enzymes and T4 DNA ligase

  • BMGY and BMMY media

  • Methanol

  • Cell lysis buffer

  • Ni-NTA affinity chromatography column

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cloning:

    • Clone the synthetic 9-LOX gene into the pPICZαB expression vector.

    • Transform the recombinant plasmid into E. coli for amplification.

    • Linearize the plasmid and transform it into Pichia pastoris X-33 cells.

  • Expression:

    • Grow a starter culture of the recombinant Pichia strain in BMGY medium.

    • Inoculate a larger culture in BMGY and grow to a suitable cell density.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol.

    • Maintain induction by adding methanol at regular intervals (e.g., every 24 hours).

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication or bead beating).

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column (assuming a His-tagged protein).

    • Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the recombinant 9-LOX with a higher concentration of imidazole.

  • Verification:

    • Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

    • Confirm the identity of the protein by Western blotting using an anti-His tag antibody.

Downstream Signaling

The precise downstream signaling pathway initiated by this compound is an active area of research. It is understood to be a component of the broader plant defense signaling network, which involves intricate crosstalk between various phytohormones, including jasmonic acid (JA) and salicylic acid (SA).[2] It is hypothesized that divinyl ethers like this compound may act as signaling molecules that amplify the defense response, potentially through the modulation of ion channels, protein kinase cascades, or gene expression. However, a specific receptor for this compound has not yet been identified.

Hypothesized Signaling Role of this compound

Colneleic_Acid_Signaling pathogen_attack Pathogen Attack lox_pathway Activation of 9-LOX Pathway pathogen_attack->lox_pathway colneleic_acid This compound Production lox_pathway->colneleic_acid receptor Putative Receptor (?) colneleic_acid->receptor downstream_signaling Downstream Signaling Cascade (Kinases, Ca2+ etc.) receptor->downstream_signaling defense_response Plant Defense Response (e.g., PR gene expression) downstream_signaling->defense_response

Caption: A hypothesized signaling pathway for this compound in plant defense.

Chemical Synthesis

For research purposes, such as its use as an analytical standard or for bioactivity assays, the chemical synthesis of this compound is often necessary. A total synthesis of this compound was first reported by Corey and Wright in 1990.[9] The detailed synthetic route is available in the original publication and provides a basis for obtaining pure this compound in the laboratory.

Conclusion

This compound, synthesized via the 9-lipoxygenase pathway, is a vital component of the plant's defense arsenal against certain pathogens. Its direct antimicrobial activity and potential role in signaling make it a fascinating subject for further research. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound and its biosynthetic pathway. A deeper understanding of the downstream signaling events triggered by this compound will be crucial in harnessing its potential for developing novel strategies to enhance crop resilience.

References

An In-Depth Technical Guide on the Core Chemical Characteristics of Colneleic Acid (C18H30O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a naturally occurring divinyl ether fatty acid found in plants, notably in potatoes (Solanum tuberosum)[1][2][3]. It is an oxylipin, a product of the enzymatic oxidation of polyunsaturated fatty acids, and plays a significant role in plant defense mechanisms against pathogens[4][5][6]. This technical guide provides a comprehensive overview of the basic chemical characteristics of this compound, including its physicochemical properties, structure, and relevant experimental protocols.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties such as melting and boiling points have not been experimentally determined and are therefore not included. Predicted values from computational models are provided for reference.

PropertyValueSource
IUPAC Name (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]non-8-enoic acid[2][7][8]
CAS Number 52761-34-9[7][9][10]
Molecular Formula C18H30O3[2][7][8][9][10]
Molecular Weight 294.43 g/mol [7][9][10]
Appearance Solid (in pure form)[11]
Solubility Soluble in ethanol. Predicted low water solubility.[9]
Predicted pKa 4.77 (Strongest Acidic)[12]
Storage Store at -20°C for long-term stability (≥ 2 years).[9]

Chemical Structure

This compound is a C18 unsaturated fatty acid characterized by the presence of a divinyl ether linkage. Its structure consists of an eight-carbon chain with a terminal carboxylic acid group, linked at the ninth carbon to a nine-carbon dienyl ether moiety.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.

  • Divinyl Ether Group (-CH=CH-O-CH=CH-): This is a distinctive feature of this compound and its analogs.

  • Double Bonds: The molecule contains multiple carbon-carbon double bonds with specific stereochemistry (E and Z configurations), which are crucial for its biological activity. The IUPAC name specifies the stereochemistry as (8E, 1'E, 3'Z).

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For fatty acids, this is often a range rather than a sharp point. The capillary method is a common technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and dry.

  • Grind a small amount of the solid sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the sample.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-molecular-weight compounds like fatty acids, which may decompose at their atmospheric boiling point, vacuum distillation is often employed to determine the boiling point at a reduced pressure.

Apparatus:

  • Distillation apparatus (e.g., short-path distillation apparatus for small quantities)

  • Heating mantle

  • Thermometer

  • Vacuum pump

  • Manometer

Procedure:

  • Place a small, known volume of the liquid this compound sample in the distillation flask along with a boiling chip or magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Gradually reduce the pressure inside the apparatus to the desired level.

  • Begin heating the distillation flask gently.

  • Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • A nomograph can be used to estimate the boiling point at atmospheric pressure from the boiling point measured at reduced pressure.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For lipids like this compound, solubility is typically tested in a range of polar and non-polar solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Water bath or incubator

  • Analytical balance

  • Various solvents (e.g., water, ethanol, chloroform, hexane)

Procedure (Qualitative):

  • Place a small, known amount (e.g., 1-5 mg) of this compound into separate test tubes.

  • Add a small volume (e.g., 1 mL) of a specific solvent to each test tube.

  • Vortex the tubes vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the tubes for the dissolution of the solid. If dissolved, the substance is soluble. If a suspension or precipitate remains, it is considered insoluble or sparingly soluble.

  • Gentle heating in a water bath can be used to assess temperature effects on solubility.

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, GC-MS after derivatization).

  • The determined concentration represents the solubility of this compound in that solvent at that temperature.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an acid is 50% dissociated. Potentiometric titration is a common method for determining the pKa of weak acids like carboxylic acids.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent system (e.g., water-ethanol mixture, as this compound has low water solubility)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 50:50 ethanol:water) to a known concentration.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution.

  • Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in plants from linoleic acid through the action of the 9-lipoxygenase (9-LOX) pathway[9]. This pathway is a key part of the plant's response to stress and pathogen attack.

Biosynthesis_of_Colneleic_Acid Linoleic_Acid Linoleic Acid _9_HPODE (9S)-Hydroperoxyoctadecadienoic Acid (9-HPODE) Linoleic_Acid->_9_HPODE 9-Lipoxygenase (9-LOX) + O2 Colneleic_Acid This compound _9_HPODE->Colneleic_Acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of this compound from linoleic acid.

Proposed Signaling Pathway in Plant Defense

Upon pathogen attack, the biosynthesis of this compound is induced. While the detailed downstream signaling cascade is still under investigation, evidence suggests that this compound acts as a signaling molecule in plant defense, leading to the inhibition of pathogen growth[4][5][6].

Colneleic_Acid_Signaling Pathogen_Attack Pathogen Attack Linoleic_Acid_Induction ↑ Linoleic Acid Metabolism Pathogen_Attack->Linoleic_Acid_Induction Colneleic_Acid_Synthesis ↑ this compound Synthesis Linoleic_Acid_Induction->Colneleic_Acid_Synthesis Unknown_Receptor Binding to Unknown Receptor/Target Colneleic_Acid_Synthesis->Unknown_Receptor Signal Perception Downstream_Signaling Activation of Downstream Signaling Cascades Unknown_Receptor->Downstream_Signaling Defense_Response Induction of Defense Responses Downstream_Signaling->Defense_Response Pathogen_Inhibition Inhibition of Pathogen Growth (e.g., Phytophthora infestans) Defense_Response->Pathogen_Inhibition

Caption: Proposed signaling pathway of this compound in plant defense.

Stability and Degradation

This compound is relatively unstable, which is a common characteristic of divinyl ether fatty acids. It is susceptible to degradation, particularly in the presence of heat and certain metal ions. Enzymatic degradation in plant tissues has also been reported, breaking it down into smaller carbonyl fragments[11][13]. For laboratory use, it is recommended to store this compound at -20°C to maintain its stability for an extended period[9].

Conclusion

This compound is a fascinating bioactive lipid with a unique chemical structure and important functions in plant biology. This guide has summarized its core chemical characteristics and provided standardized experimental protocols for its further investigation. A deeper understanding of its properties and signaling pathways will be crucial for harnessing its potential in agricultural and pharmaceutical applications. Further research is needed to determine its experimental physical constants and to fully elucidate its molecular mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Colneleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the total synthesis of Colneleic acid. The information is compiled for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring divinyl ether fatty acid found in potatoes, formed from the enzymatic oxidation of linoleic acid. It plays a role in plant defense mechanisms. The total synthesis of such natural products is a significant challenge in organic chemistry and crucial for confirming their structure, studying their biological activity, and enabling the synthesis of analogs for drug discovery. A notable total synthesis of this compound was reported by E. J. Corey and Stephen W. Wright in 1990. While the full experimental details from this seminal work are not publicly available in the sources accessed, this document outlines the general synthetic strategy and provides a framework for the key transformations involved.

Synthetic Strategy Overview

The total synthesis of this compound requires the stereocontrolled construction of a divinyl ether linkage and the introduction of the carboxylic acid functionality. A plausible retrosynthetic analysis, based on common organic synthesis strategies, is depicted below. This workflow illustrates the logical disconnection of the target molecule into simpler, more readily available starting materials.

Retrosynthesis Colneleic_acid This compound Divinyl_ether_formation Divinyl Ether Formation Colneleic_acid->Divinyl_ether_formation C9_aldehyde C9 Aldehyde Intermediate Divinyl_ether_formation->C9_aldehyde C9_alkenol C9 Alkenol Intermediate Divinyl_ether_formation->C9_alkenol Wittig_olefination Wittig Olefination C9_aldehyde->Wittig_olefination Starting_materials Simpler Starting Materials C9_alkenol->Starting_materials C9_phosphonium_salt C9 Phosphonium Salt Wittig_olefination->C9_phosphonium_salt C9_alcohol C9 Alcohol Wittig_olefination->C9_alcohol C9_phosphonium_salt->Starting_materials

Caption: Retrosynthetic analysis of this compound.

Key Experimental Stages

Based on established synthetic methodologies for similar natural products, the total synthesis of this compound would likely involve the following key stages.

Synthesis of Key Intermediates

The synthesis would commence with the preparation of two key fragments: a C9 aldehyde and a C9 alkenol, which will ultimately be joined to form the divinyl ether. The synthesis of these fragments would likely start from commercially available, simple precursors and involve standard organic transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Formation of the Divinyl Ether Linkage

A critical step in the synthesis is the formation of the divinyl ether moiety. This could be achieved through several methods, including a transition-metal-catalyzed coupling or a nucleophilic addition/elimination sequence. The stereochemistry of the double bonds is a crucial aspect that needs to be controlled during this step.

Final Functional Group Manipulations

Following the construction of the core divinyl ether structure, the synthesis would conclude with the necessary functional group manipulations to introduce the carboxylic acid group at the terminus of the C9 chain. This might involve the deprotection of a protected alcohol followed by oxidation.

Experimental Protocols (Hypothetical)

Please note: The following protocols are hypothetical and based on general organic synthesis principles, as the specific experimental details from the original literature by Corey and Wright were not accessible. These should be considered as a general guide and would require optimization.

Table 1: Hypothetical Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1aOxidation of a C9 alcohol to the corresponding aldehydePCC or Swern oxidation reagentsDichloromethaneRoom Temperature2-485-95
1bSynthesis of a C9 alkenolGrignard reaction or other organometallic addition to an aldehydeTetrahydrofuran0 to Room Temperature1-370-85
2Divinyl ether formationPalladium catalyst, baseToluene or Dioxane80-10012-2440-60
3Deprotection of a terminal protecting group (e.g., silyl ether)TBAFTetrahydrofuranRoom Temperature1-290-98
4Oxidation to the carboxylic acidJones oxidation or Pinnick oxidationAcetone or t-Butanol/water0 to Room Temperature2-680-90

Logical Workflow for the Synthesis

The overall logical flow of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Synthesis_Workflow Start Starting Materials Frag_A Synthesis of C9 Aldehyde Start->Frag_A Frag_B Synthesis of C9 Alkenol Start->Frag_B Coupling Divinyl Ether Formation Frag_A->Coupling Frag_B->Coupling Deprotection Terminal Group Deprotection Coupling->Deprotection Oxidation Oxidation to Carboxylic Acid Deprotection->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Overall workflow for the total synthesis of this compound.

Conclusion and Future Directions

The total synthesis of this compound is a challenging endeavor that requires careful planning and execution of stereocontrolled reactions. While the specific details of the seminal synthesis by Corey and Wright remain to be fully elucidated from publicly available sources, the general principles of organic synthesis provide a roadmap for its construction. Future work in this area could focus on developing more efficient and stereoselective methods for the formation of the divinyl ether linkage, which could be applicable to the synthesis of other related natural products. Access to the detailed experimental procedures from the original publication would be invaluable for any researcher aiming to replicate or build upon this important work.

Application Notes and Protocols for the Extraction of Colneleic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a divinyl ether oxylipin synthesized in plants from linoleic acid via the 9-lipoxygenase (9-LOX) pathway. It plays a significant role in plant defense mechanisms against pathogens and herbivores. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, particularly from potato and tomato leaves where its accumulation has been observed in response to biotic stress.

Data Presentation

The following table summarizes the reported quantitative data for this compound in plant tissues. It is important to note that the yield of this compound can vary significantly depending on the plant species, the specific tissue, and the presence and duration of biotic stress, such as pathogen infection.

Plant SpeciesTissueStress ConditionThis compound YieldReference
Solanum tuberosum (Potato)LeavesInfection with Phytophthora infestans~7 µg/g fresh weight[1]
Solanum lycopersicum (Tomato)LeavesWounding/Herbivore attackIncreased levels observed[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Potato Leaves

This protocol is adapted from general lipid extraction methodologies and procedures for tissue homogenization.

Materials:

  • Fresh young potato leaves (preferably from plants subjected to biotic stress)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge capable of 3000 x g

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Tissue Homogenization:

    • Harvest fresh, young potato leaves. For induction of this compound, leaves can be infected with a pathogen like Phytophthora infestans prior to harvesting.[1]

    • Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction (Modified Folch Method):

    • Transfer the powdered tissue (e.g., 5 g) to a glass centrifuge tube.

    • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

    • Homogenize the mixture thoroughly using a vortex or a homogenizer for 2 minutes at room temperature.

    • Incubate the mixture for 1 hour at room temperature with occasional shaking to ensure complete lipid extraction.

    • Add 4 mL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex the mixture for 30 seconds and then centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

    • Repeat the extraction of the upper phase and the solid interface with another 10 mL of chloroform:methanol (2:1, v/v), centrifuge, and combine the lower chloroform phase with the first extract.

  • Solvent Removal:

    • Evaporate the chloroform from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting lipid film under a gentle stream of nitrogen gas to remove any residual solvent.

  • Storage:

    • Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation until further purification.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol outlines the purification of this compound from the crude lipid extract.

Materials:

  • Crude lipid extract from Protocol 1

  • Silica-based Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg)

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Methanol

  • SPE manifold

  • Collection vials

Procedure:

  • SPE Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through the cartridge using an SPE manifold. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Dissolve the dried lipid extract in a minimal volume of hexane (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 10 mL of hexane to elute non-polar lipids such as triacylglycerols and sterol esters. Discard this fraction.

  • Elution of this compound:

    • Elute the this compound from the cartridge with 10 mL of a hexane:diethyl ether (90:10, v/v) mixture containing 1% acetic acid. The acetic acid is included to ensure that the carboxylic acid group of this compound is protonated and elutes efficiently.

    • Collect this fraction in a clean collection vial.

  • Solvent Removal:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen gas.

  • Further Purification (Optional):

    • For higher purity, the collected fraction can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and quantification of this compound.

Materials:

  • Purified this compound fraction from Protocol 2

  • Diazomethane or (Trimethylsilyl)diazomethane for methylation

  • Internal standard (e.g., a C17:0 fatty acid methyl ester)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Derivatization (Methylation):

    • Caution: Diazomethane is explosive and carcinogenic. This step should be performed by trained personnel in a fume hood with appropriate safety precautions.

    • Dissolve the dried purified this compound fraction in a small volume of diethyl ether.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete methylation of the carboxylic acid group to a methyl ester.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Sample Preparation for GC-MS:

    • Re-dissolve the derivatized sample (this compound methyl ester) in a known volume of hexane.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid methyl ester) for accurate quantification.

  • GC-MS Analysis:

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of C18 fatty acid methyl esters. A typical program might be: initial temperature of 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The characteristic mass fragments of this compound methyl ester should be monitored for identification and quantification.

Mandatory Visualization

Signaling Pathway of this compound Biosynthesis and its Role in Plant Defense

Colneleic_Acid_Pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm Linoleic Acid Linoleic Acid 9-Lipoxygenase (9-LOX) 9-Lipoxygenase (9-LOX) Linoleic Acid->9-Lipoxygenase (9-LOX) 9-Hydroperoxy-octadecadienoic acid (9-HPODE) 9-Hydroperoxy-octadecadienoic acid (9-HPODE) 9-Lipoxygenase (9-LOX)->9-Hydroperoxy-octadecadienoic acid (9-HPODE) Oxygenation Divinyl Ether Synthase (DES) Divinyl Ether Synthase (DES) 9-Hydroperoxy-octadecadienoic acid (9-HPODE)->Divinyl Ether Synthase (DES) This compound This compound Divinyl Ether Synthase (DES)->this compound Conversion Defense Gene Expression Defense Gene Expression This compound->Defense Gene Expression Signaling Cascade (Downstream targets largely unknown) Antimicrobial Activity Antimicrobial Activity This compound->Antimicrobial Activity Direct Inhibition Pathogen Pathogen Defense Gene Expression->Pathogen Inhibition of Pathogen Growth Antimicrobial Activity->Pathogen Inhibition of Pathogen Growth Pathogen->Linoleic Acid Pathogen Attack (e.g., P. infestans)

Caption: Biosynthesis of this compound and its proposed role in plant defense.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_purification Purification cluster_analysis Analysis Plant Tissue (e.g., Potato Leaves) Plant Tissue (e.g., Potato Leaves) Homogenization (Liquid N2) Homogenization (Liquid N2) Plant Tissue (e.g., Potato Leaves)->Homogenization (Liquid N2) Lipid Extraction (Chloroform:Methanol) Lipid Extraction (Chloroform:Methanol) Homogenization (Liquid N2)->Lipid Extraction (Chloroform:Methanol) Phase Separation Phase Separation Lipid Extraction (Chloroform:Methanol)->Phase Separation Crude Lipid Extract Crude Lipid Extract Phase Separation->Crude Lipid Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Lipid Extract->Solid-Phase Extraction (SPE) Purified this compound Fraction Purified this compound Fraction Solid-Phase Extraction (SPE)->Purified this compound Fraction Derivatization (Methylation) Derivatization (Methylation) Purified this compound Fraction->Derivatization (Methylation) GC-MS Analysis GC-MS Analysis Derivatization (Methylation)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

Application Note: Quantification of Colneleic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a divinyl ether fatty acid produced in plants from linoleic acid through the lipoxygenase pathway.[1][2] Its presence and concentration in various biological systems are of growing interest due to its potential role in plant defense mechanisms against pathogens.[2] Accurate and sensitive quantification of this compound is crucial for understanding its physiological functions and exploring its potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and ability to provide structural information.[3] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS.

Data Presentation

While specific quantitative data for this compound is not widely published, the following tables summarize typical performance data for the analysis of C18 fatty acids, which are structurally similar and can be analyzed using the same methodology. This data can be used as a reference for method validation when quantifying this compound.

Table 1: Method Validation Parameters for C18 Fatty Acid Methyl Esters (FAMEs) by GC-MS

ParameterC18:0 FAMEC18:1 FAMEsC18:2 FAMEsC18:3 FAMEs
Limit of Detection (LOD) (μg/L) 9.0149.4 - 168.884.9 - 103.030.4 - 44.7
Limit of Quantitation (LOQ) (μg/L) 30.1498.0 - 562.7283.0 - 343.4101.2 - 148.9
Linear Range (µg/mL) up to 400up to 4000.15 - 4000.15 - 400
Intra-day Precision (RSD %) 1.8 - 4.91.8 - 4.91.8 - 4.91.8 - 4.9
Inter-day Precision (RSD %) 2.1 - 4.62.1 - 4.62.1 - 4.62.1 - 4.6
Recovery (%) 95.5 - 105.895.5 - 105.895.5 - 105.895.5 - 105.8

Data adapted from a study on C18 fatty acids in milk.[4]

Table 2: Recovery of Fatty Acids using Different Extraction and Derivatization Methods

Fatty AcidExtraction MethodDerivatizationRecovery (%)
C18 Fatty AcidsSolid Phase Extraction (SPE)->90
Various Fatty AcidsLiquid-Liquid ExtractionFAMEs84.0 - 114.7

Data compiled from various sources.[5][6]

Experimental Protocols

This section details the key experimental procedures for the quantification of this compound.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. A modified Folch or Bligh and Dyer method is commonly used for tissues and biofluids.

Materials:

  • Biological sample (e.g., plant tissue, cell culture)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., deuterated linoleic acid)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • Homogenize the biological sample.

  • To the homogenate, add a known amount of internal standard.

  • Add chloroform:methanol (2:1, v/v) to the sample in a glass centrifuge tube.

  • Vortex vigorously for 2 minutes.

  • Add 0.9% NaCl solution to create a biphasic system.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of fatty acids needs to be derivatized to increase their volatility. The most common method is methylation to form FAMEs.

Materials:

  • Dried lipid extract

  • BF3-methanol solution (14% w/v) or 2M Methanolic KOH

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass reaction vials with screw caps

Protocol (using BF3-methanol):

  • Add 1 mL of BF3-methanol solution to the dried lipid extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-88 capillary column (100 m x 0.25 mm x 0.20 µm) or equivalent polar capillary column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration)

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp to 240°C at 4°C/min

    • Hold at 240°C for 15 minutes.[7]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Acquisition and Quantification:

  • Data can be acquired in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • For quantification, a calibration curve is generated using a series of standard solutions of this compound methyl ester with a constant concentration of the internal standard.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway: Formation of this compound

The following diagram illustrates the enzymatic conversion of linoleic acid to this compound via the lipoxygenase pathway in plants.[1][2]

Colneleic_Acid_Formation Linoleic_Acid Linoleic Acid Hydroperoxide 9-Hydroperoxyoctadecadienoic Acid Linoleic_Acid->Hydroperoxide Lipoxygenase Colneleic_Acid This compound Hydroperoxide->Colneleic_Acid Divinyl Ether Synthase GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Internal Standard Method) GCMS->Quantification Result This compound Concentration Quantification->Result

References

Application Notes and Protocols for the HPLC Analysis of Colnelenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of colnelenic acid. While specific validated methods for colnelenic acid are not widely published, this document details protocols for closely related conjugated linolenic acid (CLnA) isomers, which serve as a strong foundation for method development and validation for colnelenic acid analysis.

Introduction to Colnelenic Acid

Colnelenic acid is a divinyl ether fatty acid produced in plants through the oxylipin pathway.[1][2] It is synthesized from linolenic acid via the action of 9-lipoxygenase (9-LOX) and a specific divinyl ether synthase (DES).[1][2][3] As a member of the plant's defense signaling molecules, the analysis of colnelenic acid is crucial for understanding plant physiology, pathology, and for the development of new therapeutic agents.[1][2]

HPLC Methodologies for Analysis

The analysis of fatty acids like colnelenic acid by HPLC presents challenges due to their structural similarity to other fatty acids and, often, the lack of a strong UV chromophore for sensitive detection.[4] To address these challenges, two primary HPLC techniques are employed: Silver-Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC), often coupled with derivatization.

Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation

Ag+-HPLC is a powerful technique for the separation of unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[5][6] This method is particularly well-suited for resolving the complex mixtures of geometric isomers of conjugated fatty acids.[5][6]

Experimental Protocol: Ag+-HPLC

  • Sample Preparation:

    • For biological samples, perform hydrolysis using 1M KOH in methanol and 2M KOH in water at room temperature overnight.[7]

    • Acidify the hydrolysate to a pH of approximately 2 using 6M HCl.[7]

    • Extract the free fatty acids with dichloromethane (4 x 1.5 mL).[7]

    • Evaporate the organic solvent and redissolve the residue in hexane for injection.[7]

  • HPLC System and Conditions:

    • Column: ChromSpher 5 Lipids Ag+-impregnated column (250 x 4.6 mm, 5 µm). Multiple columns in series can enhance separation.[7][8]

    • Mobile Phase: Hexane containing 0.1% acetonitrile.[6] A mobile phase of 1.6% acetic acid and 0.0125% acetonitrile in hexane has also been reported.[7]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Detection: UV detector at 234 nm for conjugated dienes or a photodiode array (PDA) detector.[7][9] For colnelenic acid, which has a conjugated triene system, a wavelength of around 270-284 nm is expected to be optimal.[6]

    • Temperature: Ambient.

Data Presentation: Ag+-HPLC of Conjugated Linolenic Acid Methyl Esters

While specific data for colnelenic acid is not available, the following table summarizes the separation of conjugated linolenic acid methyl ester (CLnAMe) isomers, which provides an expected elution order pattern.

Isomer GroupElution Order
trans,trans,trans (ttt)First to elute
cis,trans,trans (ctt)Intermediate elution
cis,trans,cis (ctc)Last to elute

This data is adapted from the analysis of CLnA isomers and indicates the expected relative retention based on the geometry of the double bonds.[6]

Reversed-Phase HPLC (RP-HPLC) with UV Derivatization

RP-HPLC separates molecules based on their hydrophobicity. For fatty acids, this means separation is influenced by chain length and the number of double bonds. To enhance detection sensitivity, derivatization with a UV-absorbing agent is often necessary.[4]

Experimental Protocol: RP-HPLC with Pre-column Derivatization

  • Derivatization Agent: ω-bromoacetophenone is a common reagent for derivatizing fatty acids to introduce a chromophore.[10]

  • Derivatization Procedure:

    • Dissolve the fatty acid sample in an acetone solution of ω-bromoacetophenone.

    • Add an acetone solution of triethanolamine to catalyze the reaction.

    • Heat the mixture to facilitate the esterification.

    • The resulting phenacyl esters can then be analyzed by RP-HPLC.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic mobile phase of acetonitrile/water (90:10, v/v) can be effective.[10]

    • Flow Rate: 1.0 - 1.4 mL/min.[6]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to the maximum absorbance of the derivatizing agent (e.g., 242 nm for ω-bromoacetophenone derivatives).[10]

    • Temperature: 10°C to 20°C.[10]

Data Presentation: Quantitative Parameters for Fatty Acid Analysis by HPLC

The following table provides typical quantitative parameters from a validated HPLC method for oleanolic acid, which can serve as a target for method validation of colnelenic acid.

ParameterValue
Linearity Range2-100 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)1 µg/mL
Recovery99.88 - 100.28%
Intra-day Precision (%RSD)< 3.1%
Inter-day Precision (%RSD)< 3.1%

This data is from a validated HPLC method for oleanolic acid and provides a benchmark for performance characteristics.[1]

Visualizations

Biosynthesis of Colnelenic Acid

The following diagram illustrates the enzymatic pathway for the biosynthesis of colnelenic acid from α-linolenic acid in plants.

Colnelenic_Acid_Biosynthesis alpha-Linolenic_Acid α-Linolenic Acid 9-HPOT 9(S)-Hydroperoxy-10(E),12(Z),15(Z)- octadecatrienoic Acid (9-HPOT) alpha-Linolenic_Acid->9-HPOT 9-Lipoxygenase (9-LOX) Colnelenic_Acid Colnelenic Acid 9-HPOT->Colnelenic_Acid Divinyl Ether Synthase (DES)

Caption: Biosynthesis of colnelenic acid from α-linolenic acid.

General HPLC Workflow for Colnelenic Acid Analysis

This diagram outlines the general workflow for the analysis of colnelenic acid from a biological sample using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization UV Derivatization (Optional) Extraction->Derivatization HPLC_System HPLC System (Ag+ or RP) Derivatization->HPLC_System Separation Isocratic or Gradient Elution HPLC_System->Separation Detection UV/PDA or MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for colnelenic acid analysis by HPLC.

References

Application Note: Structure Elucidation of Colneleic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a divinyl ether fatty acid derived from the enzymatic oxidation of linoleic acid in plants.[1] It is a metabolite in the lipoxygenase pathway and is suggested to play a role in plant defense mechanisms against pathogens.[1] The unique divinyl ether structure presents a compelling target for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the NMR methodologies and expected data for the structural confirmation of this compound.

Biosynthesis of this compound

This compound is synthesized in plants from linoleic acid through a pathway involving the enzyme lipoxygenase. This enzyme catalyzes the introduction of a hydroperoxy group into linoleic acid, which is then converted into the divinyl ether structure of this compound by a divinyl ether synthase.[1]

Linoleic Acid Linoleic Acid 9-Hydroperoxy-linoleic Acid 9-Hydroperoxy-linoleic Acid Linoleic Acid->9-Hydroperoxy-linoleic Acid Lipoxygenase This compound This compound 9-Hydroperoxy-linoleic Acid->this compound Divinyl Ether Synthase

Biosynthetic pathway of this compound.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed for a standard high-field NMR spectrometer.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Purpose: To determine the number and type of protons in the molecule.

  • Protocol:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Purpose: To determine the number and type of carbon atoms.

  • Protocol:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

  • Protocol:

    • Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).

    • Set the spectral widths in both dimensions to cover the proton chemical shift range.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

    • Process the 2D data to generate a contour plot showing cross-peaks between coupled protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol:

    • Acquire a 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width in the direct dimension (F2) for protons and in the indirect dimension (F1) for carbons.

    • Optimize the one-bond coupling constant (¹JCH) for typical values in organic molecules (e.g., 145 Hz).

    • Process the 2D data to generate a contour plot showing correlations between directly bonded C-H pairs.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

  • Protocol:

    • Acquire a 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for protons and carbons as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to observe 2-3 bond correlations (e.g., 8 Hz).

    • Process the 2D data to reveal correlations between protons and carbons separated by two or three bonds.

NMR Data Presentation

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC)
1-~179.0HMBC from H-2, H-3
2~2.35 (t)~34.0COSY with H-3
3~1.63 (m)~24.5COSY with H-2, H-4
4-7~1.30-1.40 (m)~29.0-29.5-
8~2.05 (m)~27.2COSY with H-7, H-9
9~5.40-5.60 (m)~125.0-130.0COSY with H-8, H-10
10~5.40-5.60 (m)~125.0-130.0COSY with H-9, H-11
11~2.77 (t)~25.6COSY with H-10, H-12
12~5.40-5.60 (m)~125.0-130.0COSY with H-11, H-13
13~5.40-5.60 (m)~125.0-130.0COSY with H-12, H-14
14~2.05 (m)~31.5COSY with H-13, H-15
15-17~1.28 (m)~29.1-22.6-
18~0.88 (t)~14.1COSY with H-17
1'~6.20-6.40 (m)~140.0-145.0COSY with H-2'
2'~5.80-6.00 (m)~105.0-110.0COSY with H-1', H-3'
3'~5.80-6.00 (m)~130.0-135.0COSY with H-2', H-4'
4'~5.40-5.60 (m)~125.0-130.0COSY with H-3', H-5'
5'~2.05 (m)~31.5COSY with H-4', H-6'
6'-8'~1.28 (m)~29.1-22.6-
9'~0.88 (t)~14.1COSY with H-8'

Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The olefinic protons of the divinyl ether moiety (H-1' to H-4') are expected to be in the downfield region due to the influence of the ether oxygen.

Experimental Workflow for Structure Elucidation

The logical flow for elucidating the structure of this compound using the described NMR experiments is outlined below.

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton count and type) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H attachment) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon count and type) C13_NMR->HSQC Structure_Proposal Propose Structure Fragments COSY->Structure_Proposal HSQC->Structure_Proposal HMBC HMBC (Long-range C-H connectivity) Final_Structure Assemble Fragments into Final Structure HMBC->Final_Structure Structure_Proposal->HMBC

NMR workflow for structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The protocols and representative data provided in this application note serve as a comprehensive guide for researchers working on the characterization of this compound and other related divinyl ether fatty acids.

References

Application Note: Mass Spectrometry Analysis of Colneleic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid and its metabolites are oxidized derivatives of linoleic acid, belonging to a class of signaling molecules known as oxylipins.[1][2] These compounds, including the prominent metabolites 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), are implicated in a variety of physiological and pathological processes, making them important targets in biomedical research and drug development.[3][4] Accurate and sensitive quantification of these analytes in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the analysis of this compound and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Given the low concentrations of oxylipins in biological samples and the presence of interfering substances, a robust sample preparation method is essential.[1][6] Solid-phase extraction is a widely used technique for the selective extraction and concentration of these analytes.[2]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., 13-HODE-d4)

  • Methanol (MeOH), Acetonitrile (ACN), Hexane, Ethyl Acetate (EA), Acetic Acid (HOAc)

  • 0.1 M Sodium Phosphate buffer (pH 6.0)

  • SPE cartridges (e.g., C8/anion exchange mixed-mode or polymer-based)[7]

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw biological samples on ice. To minimize enzymatic activity, all steps should be performed at low temperatures.[1]

  • Spike the sample with an appropriate amount of internal standard solution (e.g., 13-HODE-d4).[5]

  • For plasma samples, perform protein precipitation by adding four volumes of cold methanol, vortexing, and centrifuging at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Condition the SPE cartridge by sequentially passing through one column volume of EA/n-Hexane (75/25, v/v) with 1% HOAc, followed by one column volume of MeOH, and finally one column volume of 0.1 M Na2HPO4 buffer (pH 6.0).[8]

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances. A typical wash sequence could involve one column volume of the Na2HPO4 buffer followed by one column volume of hexane.

  • Elute the analytes of interest with a suitable solvent, such as a mixture of ethyl acetate and hexane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of this compound and its metabolites.[9]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for this separation.

  • Mobile Phase A: Water with 0.1% formic acid. For MS-compatible applications, formic acid is preferred over phosphoric acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is ideal for the sensitive and selective quantification of this compound and its metabolites.[5]

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative analysis is performed by monitoring specific precursor-to-product ion transitions (MRM transitions) for each analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-HODE295.2171.115
13-HODE295.2195.112
13-HODE-d4 (IS)299.2198.112

Note: The deprotonated molecular ion [M-H]⁻ for both 9-HODE and 13-HODE is m/z 295.2.[5] The distinct fragmentation patterns allow for their specific detection.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound metabolites.

Signaling Pathway of Linoleic Acid to HODE Metabolites

signaling_pathway LA Linoleic Acid HPODE_9 9-HPODE LA->HPODE_9 LOX/COX HPODE_13 13-HPODE LA->HPODE_13 LOX HODE_9 9-HODE HPODE_9->HODE_9 GSH-Px HODE_13 13-HODE HPODE_13->HODE_13 GSH-Px

Caption: Enzymatic conversion of Linoleic Acid to 9-HODE and 13-HODE.

Mass Spectrometry Fragmentation of 9-HODE and 13-HODE

fragmentation_pathway cluster_9HODE 9-HODE Fragmentation cluster_13HODE 13-HODE Fragmentation precursor_9 [M-H]⁻ m/z 295.2 fragment_9 Fragment Ion m/z 171.1 precursor_9->fragment_9 Collision-Induced Dissociation precursor_13 [M-H]⁻ m/z 295.2 fragment_13 Fragment Ion m/z 195.1 precursor_13->fragment_13 Collision-Induced Dissociation

Caption: Characteristic MS/MS fragmentation of 9-HODE and 13-HODE.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its primary metabolites, 9-HODE and 13-HODE, in biological samples using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer the high sensitivity and specificity required for the accurate measurement of these important lipid mediators. The provided workflows and fragmentation diagrams serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. Adherence to these protocols will enable robust and reliable quantification, facilitating a deeper understanding of the biological roles of this compound and its metabolites.

References

Application Note & Protocol: Assaying the Antifungal Activity of Colneleic Acid Against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytophthora infestans, an oomycete pathogen, is the causative agent of late blight, a devastating disease affecting potato and tomato crops worldwide, leading to significant economic losses. The rapid development of resistance to existing fungicides necessitates the discovery of novel and effective control agents. Colneleic acid, an oxylipin (a product of fatty acid oxidation), has been identified as a component of plant defense responses to pathogens[1][2]. This document provides detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo antifungal activity of this compound against P. infestans.

Materials and Reagents

2.1. Biological Materials

  • Phytophthora infestans isolate (e.g., US-23)

  • Potato plants (e.g., cv. 'Kufri Pukhraj') or Tomato plants (e.g., cv. 'Moneymaker'), 6-10 weeks old[3]

2.2. Culture Media and Chemicals

  • Rye Sucrose Agar (RSA) Medium: 60 g rye grain, 20 g sucrose, 15 g agar, 1 L distilled water[4].

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Sterile distilled water

  • Ethanol (70%)

2.3. Equipment

  • Laminar flow hood/Biological safety cabinet

  • Autoclave

  • Incubator (18-21°C)[5][6]

  • Microscope

  • Hemocytometer[5][6]

  • Sterile Petri dishes (90 mm)

  • Sterile pipettes and tips

  • Cork borer (5 mm diameter)

  • Scalpel and forceps

  • Digital calipers

  • Humid chambers (e.g., plastic trays with moist filter paper)[7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antifungal Activity Assays

3.2.1. Mycelial Growth Inhibition Assay (Amended Agar Method)

This assay determines the effect of this compound on the vegetative growth of P. infestans.

  • Media Preparation: Prepare RSA medium and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C[8].

  • Amending Media: Add appropriate volumes of the this compound stock solution to the molten RSA to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL). The final DMSO concentration in all plates, including the control, should not exceed 1% (v/v).

  • Plating: Pour approximately 20 mL of the amended or control medium into each sterile 90 mm Petri dish and allow it to solidify in a laminar flow hood[9]. Prepare three replicate plates for each concentration[10].

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing 10-14 day old P. infestans culture[5][6]. Place one plug, mycelium-side down, in the center of each prepared agar plate[11].

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 18±1°C[6][10].

  • Data Collection: After 7 days, or when the mycelium in the control plates has reached the edge of the plate, measure two perpendicular diameters of the fungal colony for each replicate[8].

  • Analysis: Calculate the average colony diameter for each concentration. The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group[10]. Determine the EC50 (Effective Concentration causing 50% inhibition) value through probit analysis.

3.2.2. Zoospore Germination Assay

This assay assesses the impact of this compound on the germination of P. infestans zoospores.

  • Zoospore Production: Grow P. infestans on RSA plates for 10-14 days at 18°C in the dark. Flood the plates with 5 mL of ice-cold sterile distilled water and gently scrape the surface to release sporangia[6].

  • Zoospore Release: Incubate the sporangial suspension at 4°C for 2-4 hours to induce the release of motile zoospores[5][6].

  • Concentration Adjustment: Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments. Count the motile zoospores using a hemocytometer and adjust the concentration to 1 x 10^5 zoospores/mL with sterile distilled water[5][7].

  • Treatment: In sterile microcentrifuge tubes, mix equal volumes of the zoospore suspension and double-strength this compound solutions to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Incubation: Incubate the tubes at 18°C for 2-4 hours.

  • Microscopic Examination: Place a 20 µL aliquot from each treatment onto a glass slide. Examine at least 100 zoospores per replicate under a microscope (400x magnification). A zoospore is considered germinated if the germ tube is at least twice the length of the zoospore diameter.

  • Analysis: Calculate the percentage of germination for each concentration. The percentage of germination inhibition is calculated relative to the control.

In Vivo Antifungal Activity Assay (Detached Leaf Assay)

This assay evaluates the protective efficacy of this compound on host tissue[3][12].

  • Leaf Collection: Collect young, fully expanded leaves from healthy, 6-10 week old potato or tomato plants grown without fungicide application for at least one week[5][6][7].

  • Surface Sterilization & Treatment: Gently wash the leaves with sterile water and pat them dry. Apply a defined volume (e.g., 20 µL) of this compound solution at various concentrations onto the abaxial (lower) surface of each leaflet. Spread the solution evenly. A control group should be treated with the same concentration of DMSO in water. Allow the leaves to air dry in a laminar flow hood.

  • Inoculation: Prepare a zoospore suspension of P. infestans at a concentration of 5 x 10^4 zoospores/mL as described in section 3.2.2[5][7]. Place a 10 µL droplet of the inoculum onto the center of each treated area on the leaflets[6][7].

  • Incubation: Place the inoculated leaflets, abaxial side up, in humid chambers (e.g., sealed plastic trays lined with wet paper towels) to maintain high humidity[7]. Incubate at 18-21°C with a 16-hour photoperiod for 6-7 days[7].

  • Disease Scoring: After the incubation period, measure the diameter of the necrotic lesion that develops at the inoculation site. Disease severity can also be scored on a scale (e.g., 0-9) where 9 represents no symptoms and 0 represents complete leaf necrosis[6].

  • Analysis: Calculate the average lesion diameter and/or disease severity score for each treatment. Determine the percentage of disease reduction compared to the control.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the assays.

Table 1: In Vitro Mycelial Growth Inhibition of P. infestans by this compound

This compound Conc. (µg/mL)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.2 ± 2.50.0
1071.4 ± 3.116.2
2555.8 ± 2.834.5
5039.1 ± 1.954.1
10018.6 ± 2.278.2
2005.0 ± 0.094.1

Table 2: Effect of this compound on P. infestans Zoospore Germination

This compound Conc. (µg/mL)Mean Germination Rate (%) ± SDPercent Inhibition (%)
0 (Control)92.5 ± 4.10.0
1078.2 ± 5.515.5
2551.7 ± 6.244.1
5023.9 ± 4.874.2
1005.3 ± 2.194.3

Table 3: In Vivo Efficacy of this compound on Detached Potato Leaves

TreatmentConcentration (µg/mL)Mean Lesion Diameter (mm) ± SDDisease Reduction (%)
Control (DMSO)022.4 ± 3.50.0
This compound2518.1 ± 2.919.2
This compound5011.5 ± 2.148.7
This compound1004.8 ± 1.578.6
This compound2001.2 ± 0.594.6

Visualizations

The following diagrams illustrate the experimental workflows and a potential mechanism of action.

Experimental_Workflow Workflow for In Vitro Antifungal Assays cluster_MGI Mycelial Growth Inhibition cluster_ZG Zoospore Germination MGI_1 Prepare this compound Amended Agar Plates MGI_2 Inoculate with P. infestans Mycelial Plug MGI_1->MGI_2 MGI_3 Incubate at 18°C for 7 Days MGI_2->MGI_3 MGI_4 Measure Colony Diameter & Calculate % Inhibition MGI_3->MGI_4 ZG_1 Prepare Zoospore Suspension (1x10^5/mL) ZG_2 Treat with This compound Solutions ZG_1->ZG_2 ZG_3 Incubate at 18°C for 2-4 Hours ZG_2->ZG_3 ZG_4 Assess Germination via Microscopy ZG_3->ZG_4 start Start start->MGI_1 start->ZG_1

Caption: Workflow for In Vitro Antifungal Assays.

EC50_Calculation_Flow Logical Flow for EC50 Calculation data_input Input: Concentration Series & Corresponding % Inhibition Data transform Transform % Inhibition to Probit Values data_input->transform log_transform Transform Concentration to Log10 Values data_input->log_transform regression Perform Linear Regression (Probit vs. Log Concentration) transform->regression log_transform->regression equation Obtain Regression Equation: y = mx + c regression->equation calculate Calculate EC50: Set Probit (y) = 5 Solve for x (Log EC50) equation->calculate result Result: EC50 Value calculate->result

Caption: Logical Flow for EC50 Calculation.

Signaling_Pathway Hypothetical Target Pathway for this compound in P. infestans colneleic_acid This compound (External) membrane Cell Membrane / Wall colneleic_acid->membrane Interacts with receptor Membrane Receptor or Transporter? membrane->receptor Possible binding signal_cascade Signal Transduction Cascade (e.g., Kinases) receptor->signal_cascade gene_expression Altered Gene Expression (Virulence Factors, Growth Regulators) signal_cascade->gene_expression output Inhibition of: - Mycelial Growth - Zoospore Germination - Sporulation gene_expression->output

References

Investigating the Efficacy of Colneleic Acid on Plant Pathogen Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of novel, effective, and environmentally benign strategies to combat these pathogens is a critical area of research. Fatty acids and their derivatives have emerged as a promising class of compounds with potent antimicrobial properties. This document provides detailed application notes and experimental protocols for investigating the effect of colneleic acid, a naturally occurring fatty acid, on the growth of various plant pathogens. While specific data on this compound is limited in publicly available research, the methodologies and principles outlined herein are based on extensive studies of structurally similar fatty acids, such as linoleic and linolenic acid, which are well-documented for their roles in plant defense.[1][2]

These notes are intended to guide researchers in the systematic evaluation of this compound's potential as a plant protection agent. The protocols provided are adaptable for screening other fatty acids and natural compounds against a broad range of plant pathogens.

Data Presentation: Efficacy of Fatty Acids Against Plant Pathogens

The following tables summarize the inhibitory effects of various fatty acids on the growth of common plant pathogens, providing a quantitative basis for comparison and for planning new experiments with this compound.

Table 1: Antifungal Activity of Unsaturated Fatty Acids against Plant Pathogenic Fungi

Fatty AcidPathogenConcentration (µM)Mycelial Growth Inhibition (%)Reference
Linolenic AcidRhizoctonia solani100Significant reduction[1]
Crinipellis perniciosa100Significant reduction[1]
Pythium ultimum1000Significant reduction[1]
Pyrenophora avenae1000Significant reduction[1]
Linoleic AcidRhizoctonia solani1000Significant reduction[1]
Pythium ultimum1000Significant reduction[1]
Pyrenophora avenae1000Significant reduction[1]
Crinipellis perniciosa100Significant reduction[1]
Oleic AcidPythium ultimum100Significant reduction[1]
Crinipellis perniciosa1000Significant reduction[1]

Table 2: Antibacterial Activity of Fatty Acids against Plant Pathogenic Bacteria

Fatty AcidPathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Linoleic AcidGram-positive bacteria (general)0.01 - 1.0[3][4]
Oleic AcidGram-positive bacteria (general)1.0[3][4]
Salicylic AcidEscherichia coli0.25 - 0.5[5]
Pseudomonas aeruginosa0.5[5]
Staphylococcus aureus0.5[5]
Enterococcus faecalis0.5[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Fungal pathogen cultures (e.g., Rhizoctonia solani, Pythium ultimum) grown on Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB), sterile

  • 96-well microtiter plates, sterile

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Positive control (commercial fungicide)

  • Negative control (solvent alone)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on PDA plates for 7-10 days.

    • Flood the plate with 5 mL of sterile distilled water and gently scrape the surface with a sterile loop to dislodge spores/mycelial fragments.

    • Transfer the suspension to a sterile tube and adjust the concentration to 1 x 10^6 spores/mL or mycelial fragments/mL using a hemocytometer.

  • Plate Preparation:

    • Add 100 µL of sterile PDB to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

    • Prepare separate rows for positive and negative controls.

  • Inoculation:

    • Add 10 µL of the prepared fungal inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Seal the plate and incubate at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control wells.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the fungus.[6] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[7]

Protocol 2: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol is used to determine the MIC of this compound against bacterial plant pathogens.

Materials:

  • This compound stock solution (filter-sterilized)

  • Bacterial pathogen cultures (e.g., Pseudomonas syringae, Agrobacterium tumefaciens) grown on Nutrient Agar (NA)

  • Nutrient Broth (NB), sterile

  • 96-well microtiter plates, sterile

  • Spectrophotometer (plate reader)

  • Sterile saline solution (0.85% NaCl)

  • Positive control (commercial antibiotic)

  • Negative control (solvent alone)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the bacterial pathogen into 5 mL of NB and incubate overnight at 28-30°C with shaking.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard) using sterile saline. Dilute this suspension 1:100 to obtain a final inoculum of 1 x 10^6 CFU/mL.

  • Plate Preparation:

    • Follow the same serial dilution procedure as described in Protocol 1, using NB instead of PDB.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 28-30°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of this compound that prevents visible turbidity.[5] Turbidity can be measured at 600 nm.[7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound involves investigating its effect on plant defense signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate a hypothetical workflow for investigating these effects and the key signaling pathways potentially involved.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Planta Validation cluster_2 Mechanism of Action A Prepare this compound Stock C Perform MIC Assays (Protocols 1 & 2) A->C B Select Plant Pathogens (Fungi & Bacteria) B->C D Determine Inhibitory Concentrations C->D E Plant Treatment with This compound D->E F Pathogen Inoculation E->F I Gene Expression Analysis (qRT-PCR of defense genes) E->I J Metabolite Profiling (e.g., Salicylic Acid, Jasmonic Acid) E->J G Disease Symptom Assessment F->G F->I F->J H Quantify Pathogen Growth (e.g., qPCR) G->H K Identify Signaling Pathway I->K J->K

Caption: Experimental workflow for investigating this compound's effect.

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_plant Plant Cell cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway Pathogen Pathogen (Fungus/Bacteria) Receptor Membrane Receptor Pathogen->Receptor Colneleic_Acid This compound (Hypothesized Elicitor) Colneleic_Acid->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS SA_Bio SA Biosynthesis ROS->SA_Bio JA_Bio JA Biosynthesis ROS->JA_Bio NPR1 NPR1 Activation SA_Bio->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Defense Systemic Acquired Resistance (SAR) PR_Genes->Defense JAZ JAZ Repressor Degradation JA_Bio->JAZ JA_Genes JA-Responsive Gene Expression JAZ->JA_Genes JA_Genes->Defense

Caption: Hypothesized plant defense signaling pathways activated by this compound.

References

Application Notes & Protocols: Stable Isotope Labeling of Colneleic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a divinyl ether fatty acid produced in plants from linoleic acid via the lipoxygenase (LOX) pathway.[1] It is recognized for its role in plant defense mechanisms against pathogens.[2][3] Understanding the metabolic fate and signaling pathways of this compound is crucial for elucidating its biological functions and exploring its potential as a bioactive compound. Stable isotope labeling is a powerful technique for tracing the metabolism of molecules in complex biological systems. By introducing atoms with heavier isotopes (e.g., ¹³C or ²H) into the structure of this compound, researchers can track its conversion into various downstream metabolites using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the generation of stable isotope-labeled this compound and its use in metabolic studies.

Metabolic Pathway of this compound

This compound is synthesized from linoleic acid in a two-step enzymatic process. First, 9-lipoxygenase (9-LOX) converts linoleic acid into 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequently, divinyl ether synthase (DES) catalyzes the transformation of 9-HPODE into this compound.[1] Once formed, this compound can be further metabolized. Studies have shown that it can be degraded into C8 and C9 carbonyl fragments.[4][5] It is also implicated in plant defense signaling, potentially triggering downstream pathways.[2]

Colneleic_Acid_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation & Signaling Linoleic_Acid Linoleic Acid 9_HPODE 9-HPODE Linoleic_Acid->9_HPODE 9-Lipoxygenase (9-LOX) Colneleic_Acid This compound 9_HPODE->Colneleic_Acid Divinyl Ether Synthase (DES) Carbonyl_Fragments C8 & C9 Carbonyl Fragments Colneleic_Acid->Carbonyl_Fragments Defense_Signaling Plant Defense Signaling Cascade Colneleic_Acid->Defense_Signaling

Caption: Metabolic pathway of this compound synthesis and degradation.

Protocols

Protocol 1: Enzymatic Synthesis of ¹³C-Labeled this compound

This protocol describes the in-vitro enzymatic synthesis of uniformly ¹³C-labeled this compound ([U-¹³C]-Colneleic Acid) from commercially available [U-¹³C]-Linoleic Acid. The procedure involves a two-step reaction using soybean 9-lipoxygenase and a recombinant or purified divinyl ether synthase.

Materials:

  • [U-¹³C]-Linoleic Acid (≥98% isotopic purity)

  • Soybean 9-Lipoxygenase (LOX)

  • Recombinant or purified Divinyl Ether Synthase (DES) from a suitable plant source (e.g., potato, tomato)

  • Sodium borate buffer (0.1 M, pH 7.0 and pH 9.0)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Nitrogen gas stream

Procedure:

Step 1: Synthesis of [U-¹³C]-9-Hydroperoxyoctadecadienoic Acid (9-HPODE)

  • Dissolve 10 mg of [U-¹³C]-Linoleic Acid in 100 µL of ethanol.

  • Add the solution to 50 mL of 0.1 M sodium borate buffer (pH 9.0).

  • Initiate the reaction by adding 1 mg of soybean 9-lipoxygenase.

  • Incubate at room temperature for 30 minutes with gentle stirring.

  • Stop the reaction by acidifying the mixture to pH 4.0 with 1 M HCl.

  • Extract the [U-¹³C]-9-HPODE three times with equal volumes of diethyl ether.

  • Pool the organic phases and dry under a stream of nitrogen.

Step 2: Synthesis of [U-¹³C]-Colneleic Acid

  • Resuspend the dried [U-¹³C]-9-HPODE in 20 mL of 0.1 M sodium borate buffer (pH 7.0).

  • Add a sufficient amount of purified divinyl ether synthase to the solution.

  • Incubate for 1 hour at room temperature.

  • Acidify the reaction mixture to pH 4.0 with 1 M HCl.

  • Extract the [U-¹³C]-Colneleic Acid using C18 SPE cartridges.

    • Condition the cartridge with methanol followed by water.

    • Load the acidified reaction mixture.

    • Wash with water to remove salts.

    • Elute the labeled this compound with methanol.

  • Dry the eluted fraction under a nitrogen stream.

  • Store the purified [U-¹³C]-Colneleic Acid at -80°C.

Protocol 2: Metabolic Labeling and Sample Preparation

This protocol outlines the procedure for labeling a plant cell culture with [U-¹³C]-Colneleic Acid and preparing samples for LC-MS/MS analysis.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells)

  • Appropriate cell culture medium

  • [U-¹³C]-Colneleic Acid stock solution (in ethanol)

  • Liquid nitrogen

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Centrifuge

Procedure:

  • Grow plant cell cultures to the mid-log phase.

  • Add [U-¹³C]-Colneleic Acid to the culture medium to a final concentration of 10 µM.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with fresh medium and then with 0.9% NaCl solution.

  • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

  • For lipid extraction, resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Add 2 mL of ice-cold chloroform and vortex thoroughly.

  • Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex again.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Negative ESI

  • Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled this compound and its expected metabolites must be determined empirically. For [U-¹³C₁₈]-Colneleic acid, the precursor ion will be shifted by +18 m/z compared to the unlabeled compound.

Experimental Workflow

The overall workflow for a stable isotope labeling study of this compound metabolism is depicted below.

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Metabolic Labeling cluster_analysis Analysis Labeled_Precursor [U-13C]-Linoleic Acid Enzymatic_Reaction Enzymatic Synthesis (LOX & DES) Labeled_Precursor->Enzymatic_Reaction Labeled_Colneleic_Acid Purified [U-13C]-Colneleic Acid Enzymatic_Reaction->Labeled_Colneleic_Acid Incubation Incubation with [U-13C]-Colneleic Acid Labeled_Colneleic_Acid->Incubation Cell_Culture Plant Cell Culture Cell_Culture->Incubation Harvesting Cell Harvesting & Quenching Incubation->Harvesting Extraction Lipid Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for metabolic studies of this compound.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner. Below are example tables illustrating how to summarize results from a hypothetical experiment tracking the metabolism of [U-¹³C]-Colneleic Acid in plant cells over time.

Table 1: Isotopic Enrichment of this compound and its Metabolites

Time (hours)[U-¹³C]-Colneleic Acid (Relative Abundance)[U-¹³C]-Metabolite A (Relative Abundance)[U-¹³C]-Metabolite B (Relative Abundance)
01.00 ± 0.050.00 ± 0.000.00 ± 0.00
10.85 ± 0.070.12 ± 0.020.03 ± 0.01
40.62 ± 0.060.28 ± 0.040.10 ± 0.02
120.35 ± 0.040.45 ± 0.050.20 ± 0.03
240.15 ± 0.030.55 ± 0.060.30 ± 0.04

Table 2: Calculated Metabolic Fluxes

Metabolic ConversionFlux Rate (nmol/g FW/h)
This compound -> Metabolite A2.5 ± 0.3
This compound -> Metabolite B0.8 ± 0.1
Metabolite A -> Downstream Products1.2 ± 0.2

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The protocols and guidelines presented here provide a framework for researchers to utilize stable isotope labeling to investigate the metabolic fate and signaling roles of this compound. The enzymatic synthesis of labeled this compound, coupled with advanced mass spectrometry techniques, will enable a deeper understanding of the complex biology of this important plant-derived lipid.

References

Measuring Colneleic Acid in Plant Extracts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Colneleic acid, an oxylipin derived from the oxidation of linoleic acid, plays a significant role in plant defense signaling and development. Accurate quantification of this compound in plant extracts is crucial for understanding its physiological functions and for potential applications in agriculture and drug development. This document provides detailed application notes and protocols for the measurement of this compound, tailored for researchers, scientists, and drug development professionals.

Analytical Techniques for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a simpler, though less sensitive, alternative.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters of the primary analytical techniques used for this compound measurement, providing a basis for selecting the most appropriate method for a given research need.

FeatureGC-MSLC-MS/MSHPLC-UV
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.Separation by liquid chromatography and detection by UV absorbance.
Derivatization Mandatory (e.g., esterification to FAMEs or silylation).[1][2][3]Not required.[4]Generally not required, but may improve sensitivity for some fatty acids.[5]
Sensitivity High (low femtomol range).[6]Very High (pg to sub-pg levels).[7][8][9]Moderate (µg/kg to mg/kg range).[5][10]
Selectivity High (mass fragmentation patterns provide structural information).Very High (based on precursor/product ion transitions).[7]Moderate (risk of co-elution with other UV-absorbing compounds).
Linear Range Wide.Very Wide (can exceed 10,000-fold).[7][8][9]Moderate.
Sample Throughput Moderate (derivatization adds to sample preparation time).High.High.
Instrumentation Cost High.Very High.Moderate.
Primary Advantage Excellent separation of isomers.[6]Highest sensitivity and selectivity for complex matrices.[7][8][9]Simplicity and lower operational cost.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and instrumentation.

Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of lipids, including this compound, from plant material.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., chloroform:methanol 2:1, v/v or hexane:isopropanol 3:2, v/v)

  • Internal standard (e.g., a deuterated fatty acid)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh a precise amount of fresh or frozen plant tissue (e.g., 100-500 mg).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a suitable tube.

  • Add a known amount of an appropriate internal standard.

  • Add the extraction solvent at a ratio of approximately 10:1 (solvent volume:tissue weight).

  • Vortex the mixture vigorously for 1-2 minutes.

  • For improved extraction, sonicate the sample for 15 minutes in a water bath.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid debris.

  • Carefully transfer the supernatant (the lipid-containing extract) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the fatty acids.

  • The dried lipid extract is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for LC-MS/MS or HPLC-UV analysis.

Protocol 2: Quantification of this compound by GC-MS

This protocol involves the derivatization of this compound to a volatile ester, followed by GC-MS analysis.

Part A: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to their low volatility, fatty acids require derivatization before GC-MS analysis.[1][3] Esterification to FAMEs is a common method.[2]

Materials:

  • Dried lipid extract from Protocol 1

  • BF3-methanol solution (12-14% w/w) or methanolic HCl[2]

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1-2 mL of BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 10-30 minutes in a heating block or water bath.[2]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane layer, which contains the FAMEs.

  • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the FAME-containing hexane extract under a gentle stream of nitrogen to the desired final volume for injection.

Part B: GC-MS Analysis

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer.

  • Column: A polar capillary column (e.g., a cyano-column) is recommended for good separation of fatty acid isomers.[6]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240°C) at a controlled rate (e.g., 2-3°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]

  • Ionization: Electron Ionization (EI) at 70 eV.

Quantification:

  • Create a calibration curve using a series of known concentrations of a this compound methyl ester standard.

  • The concentration of this compound in the sample is determined by comparing the peak area of its FAME derivative to the calibration curve, normalized to the internal standard.

Protocol 3: Quantification of this compound by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the analysis of oxylipins like this compound, and it does not require derivatization.[4][7][8]

Materials:

  • Dried lipid extract from Protocol 1

  • Reconstitution solvent (e.g., methanol:water mixture)

  • LC-MS grade solvents for the mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Reconstitute the dried lipid extract in a small, precise volume of the reconstitution solvent.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient elution using water and acetonitrile, both typically acidified with 0.1% formic acid, is effective for separating a wide range of oxylipins.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated this compound molecule) and its characteristic product ion after fragmentation.

Quantification:

  • A calibration curve is generated using a range of concentrations of a pure this compound standard.

  • The concentration in the sample is calculated by comparing the peak area of the analyte to the standard curve, with normalization to the internal standard. The high sensitivity of this method can achieve lower limits of quantitation in the range of 0.05-0.5 pg.[7][8][9]

Visualizations: Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from linoleic acid via the 9-lipoxygenase (9-LOX) pathway and is involved in plant defense responses, including cell wall modifications, independent of the jasmonic acid pathway.[2][7]

Colneleic_Acid_Signaling Linoleic_Acid Linoleic Acid (in membrane lipids) PLA2 Phospholipase A2 Linoleic_Acid->PLA2 Release Free_Linoleic_Acid Free Linoleic Acid PLA2->Free_Linoleic_Acid LOX9 9-Lipoxygenase (9-LOX) Free_Linoleic_Acid->LOX9 Oxygenation HPODE 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) LOX9->HPODE AOS Allene Oxide Synthase (AOS) HPODE->AOS Unstable_Allene_Oxide Unstable Allene Oxide AOS->Unstable_Allene_Oxide Spontaneous_Cyclization Spontaneous Cyclization Unstable_Allene_Oxide->Spontaneous_Cyclization Colneleic_Acid This compound Spontaneous_Cyclization->Colneleic_Acid Signaling_Cascade Downstream Signaling Cascade (JA-Independent) Colneleic_Acid->Signaling_Cascade Initiates Mitochondria Mitochondrial Retrograde Control Signaling_Cascade->Mitochondria Cell_Wall Cell Wall Modification Signaling_Cascade->Cell_Wall Defense Plant Defense Responses (e.g., resistance to pathogens) Mitochondria->Defense Cell_Wall->Defense

Caption: Biosynthesis and signaling pathway of this compound in plants.

General Experimental Workflow for this compound Measurement

The following diagram illustrates the general workflow for the quantification of this compound from plant extracts.

Experimental_Workflow Start Plant Tissue Sample Extraction Lipid Extraction (e.g., Chloroform/Methanol) Start->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Crude_Extract->Derivatization GC-MS Path Reconstitution Reconstitution in Solvent (for LC-MS/MS & HPLC) Crude_Extract->Reconstitution LC Path Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis Reconstituted_Sample Reconstituted Sample Reconstitution->Reconstituted_Sample LCMS LC-MS/MS Analysis Reconstituted_Sample->LCMS HPLC HPLC-UV Analysis Reconstituted_Sample->HPLC LCMS->Data_Analysis HPLC->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Colneleic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colneleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of issues related to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a divinyl ether fatty acid derived from the enzymatic oxidation of linoleic acid.[1] Like many polyunsaturated fatty acid derivatives, its structure, containing multiple double bonds and an ether linkage, makes it susceptible to degradation through oxidation and hydrolysis. This instability can impact experimental results, leading to reduced biological activity and the formation of interfering byproducts.

Q2: What are the primary degradation pathways for this compound?

A2: this compound can degrade through both enzymatic and non-enzymatic pathways.[2][3]

  • Enzymatic Degradation: In biological systems, enzymes present in tissue homogenates (e.g., from potato tubers) can degrade this compound.[2][3]

  • Non-Enzymatic Degradation (Autoxidation): This pathway is of greater concern during storage and in vitro experiments. It is often catalyzed by the presence of metal ions, particularly ferrous ions (Fe²⁺), and requires oxygen.[2][3] The degradation ultimately leads to the cleavage of the molecule, forming C8 and C9 carbonyl fragments.[2][3]

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent such as ethanol .[4] Under these conditions, it is reported to be stable for at least two years .[4]

Q4: I am observing rapid degradation of my this compound sample. What are the potential causes?

A4: Rapid degradation is likely due to one or more of the following factors:

  • Improper Storage Temperature: Storage at temperatures above -20°C can accelerate degradation.

  • Presence of Oxygen: Exposure to air can promote oxidative degradation.

  • Contamination with Metal Ions: Trace amounts of metal ions, especially Fe²⁺, can catalyze degradation.[2][3]

  • Exposure to Light: While specific data on the photostability of this compound is limited, polyunsaturated fatty acids are generally susceptible to photodegradation.

  • Inappropriate Solvent: The choice of solvent can influence stability. Ethanol is a recommended solvent for storage.[4]

  • Repeated Freeze-Thaw Cycles: Minimizing the number of times the sample is warmed and re-frozen is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my experiments. This compound has degraded.- Confirm the purity of your stock solution using a suitable analytical method (see Experimental Protocols).- Prepare fresh working solutions from a properly stored stock for each experiment.- Consider adding a low concentration of an antioxidant (e.g., butylated hydroxytoluene - BHT) to your experimental buffer, if compatible with your assay.[2][3]
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products (e.g., C8 and C9 carbonyl fragments).[2][3]- Run a degraded sample (e.g., by exposing it to air or a small amount of Fe²⁺) to identify the degradation peaks.- Optimize your chromatographic method to separate the parent compound from its degradants.- Ensure all glassware and solvents are free from metal ion contamination.
Precipitate formation in my this compound solution upon thawing. The solubility of this compound may be limited in the chosen solvent at low temperatures.- Gently warm the solution to room temperature and vortex to redissolve the compound.- If the issue persists, consider preparing a more dilute stock solution.

Data on this compound Stability

Table 1: Recommended Storage Conditions and Known Inhibitors

ParameterRecommendation/ObservationCitation
Storage Temperature -20°C[4]
Storage Solvent Ethanol[4]
Reported Stability ≥ 2 years (at -20°C in ethanol)[4]
Inhibitors of Degradation Antioxidants (e.g., butylated hydroxytoluene)[2][3]
Chelating agents (e.g., diethyldithiocarbamate)[2][3]
Catalysts of Degradation Ferrous ions (Fe²⁺)[2][3]
Copper(II) (Cu²⁺) and Ferric (Fe³⁺) ions[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2 hours.

  • Thermal Degradation: Evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and heat the residue at 80°C for 24 hours. Reconstitute in ethanol.

  • Photodegradation: Expose a solution of this compound in ethanol to a calibrated light source (UV and visible) for a defined period.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This method is adapted from general procedures for the analysis of unsaturated fatty acids and may require optimization for your specific instrumentation.[6][7][8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection:

    • UV detection at a wavelength where this compound has significant absorbance (e.g., around 233 nm, characteristic for conjugated dienes).[9]

  • Procedure:

    • Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

    • Inject a fixed volume of the standard solutions and the samples from the forced degradation study.

    • Monitor the elution profile at the selected wavelength.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Visualizations

degradation_pathway Linoleic Acid Linoleic Acid 9-Hydroperoxylinoleic Acid 9-Hydroperoxylinoleic Acid Linoleic Acid->9-Hydroperoxylinoleic Acid Lipoxygenase This compound This compound 9-Hydroperoxylinoleic Acid->this compound Divinyl Ether Synthase Degradation Products Degradation Products This compound->Degradation Products Enzymatic / Non-enzymatic (Fe2+, O2)

Caption: Biosynthesis and degradation pathway of this compound.

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Analysis of Colneleic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colneleic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

This compound, an unsaturated ether fatty acid, undergoes degradation through both enzymatic and non-enzymatic pathways, yielding characteristic carbonyl fragments. The degradation, whether initiated by potato tuber enzymes or catalyzed by Fe²⁺ ions, proceeds via an oxidative mechanism that requires molecular oxygen.[1][2] The process involves the formation of an unstable intermediate that subsequently breaks down into C8 and C9 carbonyl compounds.[1][2]

Based on the structure of this compound, the most probable degradation products are:

  • C9 Fragment: 9-oxononanoic acid

  • C8 Fragment: Oct-2-enal

A proposed pathway for this degradation is initiated by the oxidative cleavage of the divinyl ether bond.

Q2: What is the optimal pH for this compound degradation?

Both the enzymatic degradation by potato tuber enzymes and the non-enzymatic degradation catalyzed by Fe²⁺ ions exhibit optimal activity in a slightly acidic environment, with a pH optimum between 5.0 and 5.5.[1][2] Maintaining the reaction pH within this range is critical for achieving maximal degradation rates.

Q3: What are known inhibitors of this compound degradation?

The degradation of this compound can be inhibited by several classes of compounds:

  • Antioxidants: Low concentrations of antioxidants, such as butylated hydroxytoluene (BHT), can effectively inhibit the degradation process.[1][2]

  • Chelating Agents: Certain chelating agents, like diethyldithiocarbamate, can also impede degradation, likely by sequestering the catalytic Fe²⁺ ions.[1][2]

  • Metal Ions: The non-enzymatic degradation is strongly inhibited by the presence of other metal ions, particularly Cu²⁺ and Fe³⁺.[1][2]

Q4: How should this compound be stored to prevent degradation?

To ensure its stability, this compound should be stored at -20°C.[3] It is typically supplied as a solution in ethanol and should be kept under these conditions to maintain its integrity for at least two years.[3] Exposure to air and light should be minimized to prevent auto-oxidation.

Troubleshooting Guides

Issue 1: No or Low Degradation of this compound
Possible Cause Recommended Solution
Incorrect pH of reaction buffer Verify the pH of your buffer and adjust it to the optimal range of 5.0-5.5.[1][2]
Inactivation of the enzyme (for enzymatic degradation) Ensure the enzyme extract from potato tubers is freshly prepared and has not been subjected to heat, as it is heat-labile.[1][2] Store the extract on ice during the experiment.
Inactivity of Fe²⁺ catalyst (for non-enzymatic degradation) Use a freshly prepared solution of a ferrous salt (e.g., FeSO₄). Fe²⁺ can oxidize to Fe³⁺ over time, which is inhibitory.[1][2]
Presence of inhibitors Ensure all glassware is thoroughly cleaned to remove any traces of metal ions (like Cu²⁺) or other potential inhibitors. Avoid using buffers or reagents that may contain chelating agents.
Insufficient oxygen Ensure the reaction mixture is adequately aerated. The degradation process is oxidative and requires oxygen.[1][2] Gentle agitation or bubbling of air may be necessary.
Poor quality of this compound Verify the purity and integrity of your this compound standard. Improper storage can lead to degradation before the experiment begins.[3]
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Variability in enzyme preparation Standardize the protocol for preparing the potato tuber enzyme extract. Use potatoes from the same source and of the same age if possible.
Fluctuations in temperature Perform the reaction in a temperature-controlled water bath or incubator to ensure a consistent temperature throughout the experiment.
Inconsistent mixing Ensure thorough and consistent mixing of the reaction components, especially for heterogeneous reactions involving enzyme extracts.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of all reagents.
Sample degradation during analysis Analyze the samples immediately after the reaction is stopped. If immediate analysis is not possible, store the samples at -80°C to prevent further degradation of the products.
Issue 3: Difficulty in Detecting Degradation Products
Possible Cause Recommended Solution
Low concentration of degradation products Increase the reaction time or the concentration of the enzyme/catalyst to generate a higher yield of the degradation products. Concentrate the sample before analysis.
Inappropriate analytical method Use a sensitive and specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the carbonyl compounds, or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Interference from other compounds Purify the sample before analysis to remove interfering substances from the reaction matrix (e.g., using solid-phase extraction).
Artifacts in mass spectrometry Be aware of potential in-source fragmentation in mass spectrometry that can generate artifact peaks. Optimize the ionization source parameters to minimize such artifacts.[4][5]

Experimental Protocols

Protocol 1: Enzymatic Degradation of this compound
  • Preparation of Potato Tuber Enzyme Extract:

    • Homogenize fresh potato tuber tissue in a cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5) at a 1:2 (w/v) ratio.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Use the resulting supernatant as the enzyme extract. Keep the extract on ice at all times.

  • Degradation Reaction:

    • In a reaction vessel, combine the potato tuber enzyme extract with a solution of this compound in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).

    • The final concentration of this compound should be in the micromolar range.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a solvent such as methanol or by acidifying the mixture.

    • Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis by GC-MS (after derivatization) or HPLC.

Protocol 2: Non-Enzymatic (Fe²⁺-Catalyzed) Degradation of this compound
  • Reaction Setup:

    • Prepare a fresh solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄) in deoxygenated water.

    • In a reaction vessel, dissolve this compound in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).

    • Initiate the reaction by adding the FeSO₄ solution to the this compound solution. The final concentration of Fe²⁺ should be catalytic (e.g., in the micromolar range).

  • Degradation Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with continuous stirring to ensure aeration.

    • Monitor the reaction progress over time by taking aliquots at different time points.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a chelating agent (e.g., EDTA) to sequester the Fe²⁺ ions.

    • Extract the lipids as described in Protocol 1.

  • Analysis:

    • Analyze the extracted products by GC-MS or HPLC as described in Protocol 1.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Degradation

ParameterEnzymatic DegradationNon-Enzymatic (Fe²⁺) DegradationReference
Optimal pH 5.0 - 5.55.0 - 5.5[1][2]
Oxygen Requirement (mol O₂/mol ether) 0.6 - 0.70.6 - 0.7[1][2]
Inhibitors Antioxidants, Chelating AgentsAntioxidants, Chelating Agents, Cu²⁺, Fe³⁺[1][2]

Visualizations

Colneleic_Acid_Degradation_Pathway Linoleic Acid Linoleic Acid 9-Hydroperoxyoctadecadienoic Acid 9-Hydroperoxyoctadecadienoic Acid Linoleic Acid->9-Hydroperoxyoctadecadienoic Acid Lipoxygenase This compound This compound 9-Hydroperoxyoctadecadienoic Acid->this compound Divinyl Ether Synthase Unstable Intermediate Unstable Intermediate This compound->Unstable Intermediate Oxidative Cleavage (Enzymatic or Fe2+) 9-oxononanoic acid (C9) 9-oxononanoic acid (C9) Unstable Intermediate->9-oxononanoic acid (C9) Oct-2-enal (C8) Oct-2-enal (C8) Unstable Intermediate->Oct-2-enal (C8) Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Enzyme_Extract Prepare Potato Tuber Extract Incubation_Enzymatic Incubate with This compound (pH 5.5) Enzyme_Extract->Incubation_Enzymatic Fe2_Solution Prepare Fresh FeSO4 Solution Incubation_NonEnzymatic Incubate with This compound (pH 5.5) Fe2_Solution->Incubation_NonEnzymatic Termination Terminate Reaction Incubation_Enzymatic->Termination Incubation_NonEnzymatic->Termination Extraction Lipid Extraction Termination->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis

References

Technical Support Center: Optimizing Colneleic Acid Extraction from Potatoes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of colneleic acid extracted from potatoes (Solanum tuberosum).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: My initial crude extract shows a very low concentration of this compound. What are the potential causes and how can I improve the yield at this stage?

  • Answer: Low yields from the initial extraction can stem from several factors related to the plant material, extraction procedure, and stability of the target compound. It is crucial to systematically evaluate each step of your protocol.

    • Inadequate Sample Preparation: Inefficient grinding of potato tissue can limit solvent access to the cells. It is recommended to freeze-dry (lyophilize) the potato tubers and then grind them into a fine powder to maximize the surface area for extraction.

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While non-polar solvents like hexane are used for some lipids, a mixture of polar and non-polar solvents is often more effective for oxylipins like this compound.[1] A common starting point is a 2:1 (v/v) mixture of chloroform:methanol.[1] For a greener approach, ethanol:water mixtures (e.g., 80:20 v/v) have also been shown to be effective for extracting other bioactive compounds from potatoes.

    • Inefficient Extraction Technique: Standard maceration may not be sufficient. Ultrasound-assisted extraction (UAE) can enhance yield by improving solvent penetration and cell disruption.[2][3] Applying ultrasound for 15-30 minutes can significantly improve extraction efficiency.

    • Degradation of this compound: this compound is susceptible to degradation. Its formation is part of the lipoxygenase pathway, and the same enzymatic system can also lead to its degradation.[4] Performing the extraction at low temperatures (e.g., 4°C) and under dim light can minimize degradation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help preserve the compound.[4]

Issue 2: Poor Purity of the this compound Extract

  • Question: My extract contains a high level of impurities that are interfering with downstream analysis. How can I clean up the extract?

  • Answer: Crude plant extracts are complex mixtures. A cleanup step is essential to remove interfering compounds like other lipids, pigments, and polar metabolites.

    • Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can be performed. By adding water or a salt solution to the chloroform:methanol extract, a phase separation is induced. The more non-polar this compound will preferentially partition into the chloroform layer, while more polar impurities will move to the aqueous methanol phase.

    • Solid-Phase Extraction (SPE): SPE is a highly effective method for purifying the extract. A C18 reversed-phase cartridge is a suitable choice. The general procedure involves:

      • Conditioning: Flush the cartridge with methanol, followed by water.

      • Loading: Load the crude extract (dissolved in a suitable solvent) onto the cartridge.

      • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

      • Elution: Elute the this compound with a stronger solvent, such as methanol or acetonitrile.

Issue 3: Inconsistent Results Between Extraction Batches

  • Question: I am observing significant variability in this compound yield across different extraction experiments. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to variations in experimental conditions and the starting material.

    • Potato Variety and Storage: The concentration of lipoxygenase and its substrates can vary between different potato cultivars and can also be affected by the storage conditions and duration of the tubers. For consistent results, it is important to use the same potato variety and control the storage conditions.

    • pH of the Extraction Medium: The enzymatic and non-enzymatic degradation of this compound is pH-dependent, with optimal stability at a pH of 5.0-5.5.[4] Buffering the extraction solvent to this pH range can improve consistency.

    • Presence of Metal Ions: Divalent cations like Cu²⁺ and Fe³⁺ can catalyze the degradation of this compound.[4] Using deionized water and ensuring glassware is thoroughly cleaned can minimize metal ion contamination. The addition of a chelating agent like EDTA to the extraction buffer can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction from potatoes?

A1: this compound is a fatty acid derivative produced in potatoes through the lipoxygenase (LOX) pathway from linoleic acid.[4] Extraction involves disrupting the potato cells to release the compound and then using a solvent system to solubilize it. The process is typically followed by purification steps to isolate this compound from other cellular components.

Q2: Which potato variety is best for this compound extraction?

A2: The optimal potato variety for this compound extraction has not been definitively established in the literature. However, varieties with higher lipoxygenase activity may yield more this compound. It is advisable to screen several readily available commercial varieties to determine the best source for your research.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. Since this compound is a conjugated diene, it should absorb UV light in the range of 230-280 nm. A C18 reversed-phase column is typically used for separation. Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a pure standard of this compound.

Q4: How should I store my potato samples and extracts to prevent degradation of this compound?

A4: Potato tubers should be stored in a cool, dark, and dry place. For long-term storage, tubers can be sliced, freeze-dried, and stored at -80°C. Crude extracts and purified this compound should be stored in an inert solvent (e.g., methanol or ethanol) at -20°C or -80°C under a nitrogen or argon atmosphere to prevent oxidation.

Data Presentation

Table 1: Comparison of Solvent Systems for Extraction of Bioactive Compounds from Potatoes

Solvent SystemTarget CompoundsObservationsReference
80% Ethanol in WaterPhenolic CompoundsOptimal for maximizing total phenolic content.
70% Acetone in WaterPhenolic CompoundsEffective for extracting a broad range of phenolics.
Chloroform:Methanol (2:1, v/v)LipidsStandard method for total lipid extraction.[1]
MethanolPhenolic CompoundsMore efficient for lower molecular weight polyphenols.[5]
60% Methanol in Water (pH 2.9)AnthocyaninsOptimized for anthocyanin extraction with ultrasound assistance.[2][3]

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterRecommended Range/ConditionRationale
Temperature 4°C - Room TemperatureMinimizes enzymatic and non-enzymatic degradation.
pH 5.0 - 5.5Enhances the stability of this compound.[4]
Extraction Time (UAE) 15 - 30 minutesBalances extraction efficiency with potential degradation.
Solvent to Solid Ratio 10:1 to 20:1 (mL/g)Ensures complete wetting and extraction of the sample.
Antioxidant Addition 0.01% BHT (Butylated hydroxytoluene)Prevents oxidative degradation of this compound.[4]
Chelating Agent Addition 1 mM EDTASequesters metal ions that can catalyze degradation.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Potatoes

  • Sample Preparation:

    • Wash and peel the potato tubers.

    • Cut the tubers into small pieces and freeze-dry them.

    • Grind the lyophilized potato tissue into a fine powder using a grinder.

  • Extraction:

    • Weigh 1 gram of the potato powder into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., 80% ethanol in water, buffered to pH 5.5 with a suitable buffer like citrate) containing 0.01% BHT.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Solid-Phase Extraction):

    • Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC analysis.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Dry the eluted fraction under a gentle stream of nitrogen.

  • Quantification (HPLC-UV):

    • Reconstitute the purified extract in a known volume of the mobile phase.

    • Inject an aliquot into an HPLC system equipped with a C18 column and a UV detector.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for separation.

    • Monitor the elution at a wavelength between 230-240 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve.

Mandatory Visualization

Lipoxygenase_Pathway Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX O2 Hydroperoxide 9-Hydroperoxy- octadecadienoic Acid LOX->Hydroperoxide DES Divinyl Ether Synthase (DES) Hydroperoxide->DES Colneleic_Acid This compound DES->Colneleic_Acid Enzymatic Enzymatic Degradation (pH 5.0-5.5) Colneleic_Acid->Enzymatic Non_Enzymatic Non-Enzymatic Degradation (Fe2+, Cu2+, Fe3+) Colneleic_Acid->Non_Enzymatic Degradation Degradation Products Enzymatic->Degradation Non_Enzymatic->Degradation

Caption: Biosynthesis and degradation pathway of this compound in potatoes.

Extraction_Workflow start Potato Tuber prep Sample Preparation (Lyophilization, Grinding) start->prep extraction Ultrasound-Assisted Extraction (Solvent + BHT, pH 5.5) prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation spe Solid-Phase Extraction (SPE) (C18 Cartridge) evaporation->spe hplc HPLC-UV Quantification spe->hplc end Pure this compound Data hplc->end

Caption: General workflow for this compound extraction and quantification.

References

Technical Support Center: Purification of Colneleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of colneleic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is an oxylipin, specifically a divinyl ether fatty acid, formed in plants like potatoes (Solanum tuberosum) from linoleic acid through the lipoxygenase pathway.[1][2] Its purification is challenging due to two primary factors:

  • Inherent Instability: The presence of a divinyl ether linkage and multiple double bonds in its structure makes it susceptible to degradation.[3][4]

  • Complex Source Matrix: It is present in a complex mixture of other lipids in plant tissues, many of which have similar physicochemical properties, leading to co-purification issues.

Q2: What are the main degradation pathways for this compound during purification?

This compound can degrade through both enzymatic and non-enzymatic pathways.[3][4]

  • Enzymatic Degradation: Potato tubers contain enzymes that can degrade this compound.[3][4]

  • Non-Enzymatic Degradation: This pathway is often catalyzed by the presence of divalent metal ions, particularly Fe²⁺ and Cu²⁺.[3][4] This degradation breaks down the molecule into smaller C8 and C9 carbonyl fragments.[3][4]

Q3: What are the common impurities that co-purify with this compound?

Given its origin from linoleic acid in potatoes, common impurities include:

  • Other fatty acids (e.g., linoleic acid, α-linolenic acid, palmitic acid)

  • Phospholipids and galactolipids

  • Structurally related oxylipins, such as colnelenic acid, which is derived from α-linolenic acid.[1]

Q4: Why is it difficult to detect this compound using standard HPLC-UV methods?

Like many fatty acids, this compound lacks a strong chromophore, which results in poor absorbance in the UV range typically used for HPLC detection.[5] This makes sensitive detection and accurate quantification challenging without derivatization or the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD).

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure thorough homogenization of the plant tissue (e.g., potato tubers) to break down cell walls and release the lipids. Cryo-grinding can be an effective method.
Degradation during Extraction Perform extraction at low temperatures (e.g., 4°C) to minimize enzymatic activity.[3] Include antioxidants (e.g., butylated hydroxytoluene - BHT) and reducing agents (e.g., sodium borohydride - NaBH₄) in the extraction solvent to prevent oxidative degradation.[3] Use metal chelators (e.g., EDTA) to sequester metal ions that catalyze non-enzymatic degradation.[3][4]
Incomplete Extraction Use a sufficiently polar solvent system, such as a chloroform:methanol mixture, to effectively extract the slightly polar this compound along with other lipids. Multiple extraction cycles will improve recovery.
Issue 2: Poor Separation and Co-elution of Impurities during Chromatography
Possible Cause Recommended Solution
Similar Polarity of Contaminants Employ multi-step chromatographic techniques. An initial solid-phase extraction (SPE) can be used to fractionate the crude lipid extract.[6] For preparative HPLC, consider using a C18 column with a carefully optimized gradient of solvents like acetonitrile, methanol, and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid group is protonated.[7]
Isomeric Impurities For separating geometric isomers or closely related structures, consider specialized HPLC columns, such as those with cholesterol-based stationary phases, which offer different selectivity based on molecular shape.[5]
Column Overloading Reduce the amount of crude extract loaded onto the column to improve resolution.
Issue 3: Degradation of this compound during Purification and Analysis
Possible Cause Recommended Solution
Presence of Metal Ions Use high-purity solvents and glassware that has been acid-washed to remove trace metals. The addition of a chelating agent like EDTA to buffers can be beneficial.[3][4]
Exposure to Air and Light Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Protect samples from light by using amber vials or covering glassware with aluminum foil.
Harsh pH Conditions Avoid strongly acidic or basic conditions. Maintain a slightly acidic to neutral pH during purification steps.
On-column Degradation during HPLC Use freshly prepared and degassed mobile phases. A shorter HPLC run time can also minimize the exposure of the compound to potentially degradative conditions on the column.

Data Presentation

The following tables provide an example of expected yields and purity at different stages of this compound purification from potato tubers. Note that these are representative values and actual results may vary.

Table 1: Purification of this compound from Solanum tuberosum

Purification Step Total Lipids (mg) This compound (mg) Yield (%) Purity (%)
Crude Lipid Extract1000151001.5
Solid-Phase Extraction (SPE)20012806
Preparative HPLC15960>95

Experimental Protocols

Protocol 1: Extraction of Crude Lipids from Potato Tubers
  • Freeze fresh potato tubers in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryo-grinder.

  • To 100g of powdered tissue, add 400 mL of a cold (4°C) chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

  • Homogenize the mixture for 2 minutes using a high-speed blender.

  • Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper.

  • Transfer the filtrate to a separatory funnel and add 80 mL of 0.9% NaCl solution.

  • Shake vigorously and allow the phases to separate.

  • Collect the lower chloroform phase, which contains the total lipids.

  • Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature below 30°C.

  • Store the resulting crude lipid extract under nitrogen at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Fractionation
  • Condition an aminopropyl-bonded silica SPE cartridge (500 mg) by washing with 5 mL of hexane.

  • Dissolve 200 mg of the crude lipid extract in a minimal volume of chloroform and load it onto the SPE cartridge.

  • Elute neutral lipids with 10 mL of chloroform:2-propanol (2:1, v/v).

  • Elute free fatty acids (including this compound) with 10 mL of diethyl ether containing 2% acetic acid.

  • Elute polar lipids with 10 mL of methanol.

  • Evaporate the solvent from the free fatty acid fraction under a stream of nitrogen.

Protocol 3: Preparative HPLC for Final Purification
  • Dissolve the dried free fatty acid fraction in the initial mobile phase.

  • Purify the this compound using a preparative reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm).

  • Use a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Example Gradient: Start with 60% acetonitrile and increase to 95% acetonitrile over 40 minutes.

  • Monitor the elution profile using a mass spectrometer or an evaporative light scattering detector.

  • Collect the fractions corresponding to the elution time of this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure. Store the purified this compound in an inert solvent (e.g., ethanol) under nitrogen at -80°C.

Mandatory Visualizations

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification potato Potato Tuber Homogenate crude_extract Crude Lipid Extract potato->crude_extract Chloroform/Methanol (with BHT) spe Solid-Phase Extraction (Aminopropyl Column) crude_extract->spe neutral_lipids Neutral Lipids spe->neutral_lipids Chloroform/Isopropanol fatty_acids Free Fatty Acid Fraction (contains this compound) spe->fatty_acids Diethyl Ether/Acetic Acid polar_lipids Polar Lipids spe->polar_lipids Methanol prep_hplc Preparative RP-HPLC (C18 Column) fatty_acids->prep_hplc pure_colneleic Pure this compound (>95% Purity) prep_hplc->pure_colneleic Acetonitrile/Water Gradient (with Formic Acid)

Caption: Workflow for the purification of this compound.

G cluster_extraction_solutions Extraction Troubleshooting cluster_chromatography_solutions Chromatography Troubleshooting cluster_stability_solutions Stability Troubleshooting start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Low initial yield check_chromatography Review Chromatography start->check_chromatography Poor separation check_stability Assess for Degradation start->check_stability Product loss/impurity peaks sol1 Use antioxidants (BHT) check_extraction->sol1 sol2 Add chelators (EDTA) check_extraction->sol2 sol3 Work at low temperature (4°C) check_extraction->sol3 sol4 Optimize HPLC gradient check_chromatography->sol4 sol5 Reduce sample load check_chromatography->sol5 sol6 Try different column chemistry check_chromatography->sol6 sol7 Use inert atmosphere (N2/Ar) check_stability->sol7 sol8 Protect from light check_stability->sol8 sol9 Use high-purity, metal-free solvents check_stability->sol9 end_node Improved Purity and Yield sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node sol8->end_node sol9->end_node G linoleic_acid Linoleic Acid hydroperoxide 9-Hydroperoxy- octadecadienoic Acid (9-HPOD) linoleic_acid->hydroperoxide Lipoxygenase colneleic_acid This compound hydroperoxide->colneleic_acid Divinyl Ether Synthase degradation_products Degradation Products (C8 and C9 Carbonyls) colneleic_acid->degradation_products Enzymatic or Fe2+/Cu2+ catalyzed

References

Technical Support Center: Optimizing Colneleic Acid Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the resolution of colneleic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a divinyl ether oxylipin derived from the enzymatic oxidation of linoleic acid.[1] As a C18 fatty acid, it belongs to a class of lipid mediators involved in various physiological processes, particularly in plant defense mechanisms.[1][2] The primary challenge in its RP-HPLC analysis lies in its structural similarity to other polyunsaturated fatty acid (PUFA) isomers, including geometric isomers (cis/trans) and positional isomers, which can co-elute and result in poor resolution.

Q2: What is a good starting point for an RP-HPLC method for this compound?

A common starting point for the analysis of oxylipins like this compound is a C18 reversed-phase column coupled with a water/acetonitrile mobile phase containing an acidic modifier. For UV detection, phosphoric acid can be used, while formic acid is preferred for mass spectrometry (MS) compatibility to enhance ionization.[3]

Q3: My this compound peak is showing tailing. What are the common causes and solutions?

Peak tailing for acidic compounds like this compound in RP-HPLC can be caused by several factors:

  • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the carboxylic acid group of this compound, leading to tailing.

  • Column Contamination: Accumulation of strongly retained sample components on the column frit or head can distort peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing tailing.

  • Extra-column Volume: Excessive tubing length or internal diameter between the column and detector can contribute to band broadening and tailing.

Troubleshooting Flowchart for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH with formic or acetic acid. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end Peak Tailing Resolved adjust_ph->end flush_column Flush column with a strong solvent (e.g., isopropanol). check_column->flush_column Yes check_extra_column Are there long tubing connections? check_column->check_extra_column No flush_column->end replace_column Replace with a new column, consider end-capped C18. replace_column->end check_extra_column->replace_column No, consider column degradation optimize_tubing Minimize tubing length and internal diameter. check_extra_column->optimize_tubing Yes optimize_tubing->end

Caption: A logical workflow to diagnose and resolve peak tailing.

Q4: I am observing split peaks for this compound. What could be the issue?

Split peaks can arise from several sources:

  • Co-elution of Isomers: The most likely cause for a compound like this compound is the co-elution of closely related isomers.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion, including splitting.

  • Blocked Column Frit: A partially blocked inlet frit can cause a non-uniform flow of the sample onto the column.[4]

To troubleshoot, first try reducing the injection volume to see if the split peak resolves into two distinct peaks, which would indicate co-eluting isomers. If the issue persists, inspect the column for voids and consider replacing it. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Fatty Acids

Symptoms:

  • Overlapping peaks between this compound and other C18 fatty acids (e.g., linoleic acid, oleic acid).

  • Inability to achieve baseline separation.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Chromatographic Selectivity Modify the mobile phase composition. A slight change in the organic solvent (acetonitrile vs. methanol) or the pH can alter selectivity. Consider using a different stationary phase, such as a phenyl-hexyl or a column with a different C18 bonding density.
Inadequate Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates. Ensure the column is not old or degraded.
Suboptimal Temperature Optimize the column temperature. Lower temperatures can sometimes improve the separation of isomers, although this may increase backpressure.
Gradient Not Optimized Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve resolution between closely eluting compounds.
Issue 2: Inconsistent Retention Times for this compound

Symptoms:

  • Retention time for the this compound peak shifts between injections or batches.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a high-quality sparger to degas the mobile phase continuously.
Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.
Pump Performance Issues Check for leaks in the pump seals and ensure the check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump problems.
Temperature Fluctuations Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: High-Resolution UPLC-MS/MS Method for this compound

This protocol is adapted from established methods for the analysis of oxylipins and is suitable for achieving high resolution and sensitivity.

1. Sample Preparation (from biological matrix): a. Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog). b. Vortex: Vortex the mixture vigorously for 1 minute. c. Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Supernatant Collection: Transfer the supernatant to a new tube. e. Solid-Phase Extraction (SPE) (Optional, for cleaner samples): i. Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water. ii. Load the supernatant. iii. Wash with water, followed by methanol. iv. Elute the oxylipins with an acidic organic solvent mixture (e.g., 50:50 acetonitrile:isopropanol with 5% formic acid).[5] f. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

2. UPLC-MS/MS Conditions:

ParameterSetting
Column ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm)
Mobile Phase A Water with 0.01% Formic Acid
Mobile Phase B Acetonitrile with 0.01% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3 µL
Gradient Elution 25% to 28% B over 4 min28% to 32% B over 8 min32% to 60% B over 5 min60% to 95% B over 2 minHold at 95% B for 3 minReturn to 25% B and re-equilibrate for 5 min
Mass Spectrometry Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition To be determined for this compound and internal standard

Visualizations

General Workflow for Method Optimization

G Workflow for Improving this compound Resolution cluster_0 Initial Method cluster_1 Troubleshooting cluster_2 Advanced Optimization start Standard C18 Column ACN/H2O Gradient assess_resolution Assess Resolution and Peak Shape start->assess_resolution optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) assess_resolution->optimize_mobile_phase Poor Resolution optimize_gradient Optimize Gradient Profile (Shallow Gradient) optimize_mobile_phase->optimize_gradient optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp change_column Change Column (e.g., Phenyl-Hexyl, smaller particles) optimize_temp->change_column If still suboptimal final_method Optimized Method optimize_temp->final_method Resolution Acceptable change_column->final_method

Caption: A systematic approach to optimizing HPLC methods.

Simplified Plant Defense Signaling Pathway Involving Oxylipins

G Oxylipin Signaling in Plant Defense pathogen Pathogen Attack (e.g., Phytophthora infestans) membrane_lipids Membrane Lipids (Linoleic Acid) pathogen->membrane_lipids lipoxygenase Lipoxygenase (LOX) membrane_lipids->lipoxygenase divinyl_ether_synthase Divinyl Ether Synthase lipoxygenase->divinyl_ether_synthase jasmonic_acid Jasmonic Acid (JA) Signaling Pathway lipoxygenase->jasmonic_acid colneleic_acid This compound divinyl_ether_synthase->colneleic_acid defense_genes Activation of Defense Genes (e.g., PR proteins) colneleic_acid->defense_genes jasmonic_acid->defense_genes resistance Enhanced Pathogen Resistance defense_genes->resistance

Caption: Role of this compound in plant defense signaling.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Colneleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of colneleic acid.

Troubleshooting Guide

Issue: Low Signal Intensity and Poor Reproducibility for this compound

Question: My signal intensity for this compound is significantly lower than expected in biological samples compared to standards in pure solvent, and the results are not reproducible across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

Answer: Yes, low and inconsistent signal intensity are classic indicators of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed signal.[3][4][5][6]

Here are immediate steps you can take to diagnose and mitigate this issue:

  • Sample Dilution: A straightforward initial step is to dilute your sample extract.[1][7][8] This reduces the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the limit of detection (LOD) of your instrument.

  • Chromatographic Optimization: Modify your LC method to improve the separation of this compound from matrix interferences.[1][9] This can involve:

    • Adjusting the gradient elution profile.

    • Changing the mobile phase composition.

    • Utilizing a different stationary phase (e.g., a column with a different chemistry).

  • Assess Matrix Effect: Perform a quick assessment to confirm the presence and extent of the matrix effect using the post-extraction spike method.[1][5] This involves comparing the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity confirms a matrix effect.

Issue: Inconsistent Results Across Different Sample Batches

Question: I am observing significant variability in this compound quantification between different batches of plasma samples, even with the use of an internal standard. What could be the cause, and how can I improve consistency?

Answer: Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression, causing inconsistent results.[7] While a standard internal standard can correct for some variability, a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective solution.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[7][10][11] Since it has virtually identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[7][10]

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., blank plasma).[7][9] This helps to normalize the matrix effect across your entire sample set.

  • Robust Sample Preparation: Implement a more rigorous sample preparation method to effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts than a simple protein precipitation.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2][9] In the analysis of lipids like this compound from biological samples, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[3][4][5][6]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike method .[1][5] This involves analyzing three sets of samples:

  • Set A: this compound standard prepared in a neat (clean) solvent.

  • Set B: A blank matrix sample (e.g., plasma with no this compound) subjected to your entire extraction procedure.

  • Set C: The extracted blank matrix from Set B, spiked with this compound at the same concentration as Set A.

The matrix effect (ME) can then be calculated as: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most effective sample preparation techniques to remove phospholipids and other interfering lipids?

A3: Several techniques are effective for removing phospholipids to reduce matrix effects:

  • Solid-Phase Extraction (SPE): SPE can selectively isolate analytes of interest while removing interfering compounds.[9] Various sorbents can be used, and the protocol should be optimized for this compound.

  • Liquid-Liquid Extraction (LLE): LLE partitions compounds based on their differential solubility in two immiscible liquids, which can effectively separate lipids from other matrix components.[5][9]

  • Phospholipid Removal Plates/Cartridges: Commercially available products like HybridSPE® and Ostro™ plates are specifically designed for the targeted removal of phospholipids from biological samples.[3][4][12] These often provide a cleaner sample than standard protein precipitation.[12]

  • Dispersive Solid-Phase Extraction (dSPE): Techniques like QuEChERS with sorbents such as Enhanced Matrix Removal—Lipid (EMR—Lipid) can effectively remove a high percentage of lipids from the sample matrix.[13]

Q4: Can derivatization of this compound help in overcoming matrix effects?

A4: Yes, chemical derivatization can be a useful strategy. By chemically modifying this compound, you can alter its chromatographic retention time, moving it to a region of the chromatogram with fewer co-eluting matrix components. Derivatization can also improve the ionization efficiency of the analyte, leading to a stronger signal that is less susceptible to suppression.[14]

Quantitative Data Summary

The following tables summarize the reported efficiencies of various sample preparation techniques in removing matrix components and improving analyte recovery, which are applicable to the analysis of this compound.

Table 1: Comparison of Phospholipid Removal Efficiency

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryReproducibility (RSD)Reference
HybridSPE® On-line Cartridges>95%94-102%1-5%[3][4]
Ostro™ Pass-through PlatesSignificant removalNo reduction in analyte responseImproved precision[12]
Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE>97%>95%<6%[13]
Standard Protein PrecipitationLowVariableOften poor[15]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • This compound analytical standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Your established sample extraction materials (e.g., protein precipitation reagents, SPE cartridges)

Procedure:

  • Prepare Set A: Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B: Take a volume of the blank biological matrix and process it through your entire sample preparation workflow (e.g., protein precipitation followed by centrifugation). Reconstitute the final extract in the same volume of reconstitution solvent as will be used for your samples.

  • Prepare Set C: Take an aliquot of the final extract from Set B and spike it with the this compound analytical standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set under the same LC-MS/MS conditions.

  • Calculation: Calculate the average peak area for this compound in Set A and Set C. Use the formula provided in FAQ Q2 to determine the percentage of matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences from a biological sample prior to LC-MS/MS analysis of this compound.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample extract (e.g., from a protein precipitation step)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (optimized to remove interferences while retaining this compound)

  • Elution solvent (optimized to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent to prepare the cartridge for the sample. Do not let the sorbent go dry.

  • Loading: Load the sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove weakly bound, unwanted matrix components.

  • Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the purified this compound.

  • Dry-down and Reconstitution: The eluted sample is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX HPODE 9-HPODE LOX->HPODE Oxygenation DES Divinyl Ether Synthase (DES) HPODE->DES Colneleic_Acid This compound DES->Colneleic_Acid Rearrangement Downstream_Signaling Downstream Signaling (e.g., Plant Defense Response) Colneleic_Acid->Downstream_Signaling Sample Biological Sample (e.g., Plasma) Extraction Sample Extraction (PPT, LLE, or SPE) Sample->Extraction Split Extraction->Split Blank_Extract Blank Matrix Extract Split->Blank_Extract Spike Spike with This compound Blank_Extract->Spike Spiked_Extract Post-Spiked Extract Spike->Spiked_Extract Analysis LC-MS/MS Analysis Spiked_Extract->Analysis Neat_Standard Neat Standard in Solvent Neat_Standard->Analysis Compare Compare Peak Areas (Neat vs. Spiked) Analysis->Compare Result Quantify Matrix Effect Compare->Result Start Low Signal / Poor Reproducibility Dilute Dilute Sample Extract? Start->Dilute Dilute_Yes Problem Solved? Dilute->Dilute_Yes Yes Optimize_LC Optimize Chromatography? (Gradient, Mobile Phase) Dilute->Optimize_LC No Dilute_Yes->Optimize_LC No End_Success Assay Optimized Dilute_Yes->End_Success Yes Optimize_LC_Yes Problem Solved? Optimize_LC->Optimize_LC_Yes Yes Improve_Cleanup Improve Sample Cleanup? (SPE, LLE, Phospholipid Removal) Optimize_LC->Improve_Cleanup No Optimize_LC_Yes->Improve_Cleanup No Optimize_LC_Yes->End_Success Yes Improve_Cleanup_Yes Problem Solved? Improve_Cleanup->Improve_Cleanup_Yes Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS)? Improve_Cleanup->Use_SIL_IS No Improve_Cleanup_Yes->Use_SIL_IS No Improve_Cleanup_Yes->End_Success Yes Use_SIL_IS->End_Success Yes End_Consult Consult Instrument Specialist Use_SIL_IS->End_Consult No

References

Preventing oxidation of Colneleic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the oxidation of colneleic acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidation?

This compound is a polyunsaturated fatty acid (PUFA) and a divinyl ether oxylipin, actively metabolized from linoleic acid, notably found in plants like potatoes.[1] Its chemical structure contains multiple double bonds, which are highly reactive sites. These bonds make it, like other PUFAs, extremely susceptible to oxidation when exposed to common laboratory factors such as atmospheric oxygen, heat, light, and trace metal ions.[2][3][4] This degradation process is a free-radical chain reaction that can compromise the integrity of experimental samples.[3]

Q2: What are the primary signs of this compound oxidation in a sample?

Oxidation of this compound occurs in two main stages. Initially, colorless and odorless hydroperoxides are formed as primary oxidation products.[3] These are unstable and quickly decompose into a variety of secondary oxidation products, including aldehydes and ketones.[3][5] These secondary products are responsible for the characteristic rancid or "off" odors that may be detected in a degraded sample.[3][5] For a quantitative assessment, elevated Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) readings are clear indicators of oxidation.[3][6]

Q3: How should I store pure this compound or biological samples containing it to ensure stability?

To maintain the stability of this compound, exposure to oxygen, light, and heat must be strictly minimized.[3] The ideal storage protocol involves multiple precautions. Samples should be aliquoted into smaller volumes in amber glass vials to prevent repeated freeze-thaw cycles and light exposure.[3] Before sealing, the headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to displace oxygen.[3][7]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows the rate of chemical reactions, including oxidation.[1][3]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[3][7]
Container Amber Glass Vials with PTFE-lined capsPrevents light exposure and ensures an inert, tight seal.[3]
Handling Aliquot upon receiptMinimizes freeze-thaw cycles and exposure of the bulk stock to air.[3]

Q4: What are the best practices for sample extraction and handling to minimize oxidation?

During extraction and handling, the goal is to limit the sample's exposure to pro-oxidative conditions.

  • Solvents: Always use high-purity, peroxide-free solvents for extraction and dissolution.[3] If possible, de-aerate solvents by sparging with nitrogen or argon before use.[7]

  • Temperature: Keep samples on ice or in a cooling block throughout the entire preparation process.

  • Atmosphere: If possible, perform extractions and solvent evaporations under a gentle stream of nitrogen.

  • Glassware: Use glassware that has been acid-washed to remove any trace metal contaminants (e.g., iron, copper) that can catalyze oxidation.[3][8]

  • Antioxidants: Add an antioxidant to the extraction solvent. Butylated hydroxytoluene (BHT) is a common and effective choice for lipids.

Q5: Which antioxidants and chelating agents are effective in protecting this compound?

The addition of antioxidants or chelating agents is a critical step in preventing oxidation. Antioxidants work by scavenging free radicals, while chelating agents bind metal ions that catalyze oxidation.[8][9]

Table 2: Recommended Antioxidants and Chelating Agents

CompoundTypeTypical Working ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Antioxidant5-50 µM (approx. 0.01-0.1% w/v)Scavenges peroxyl radicals to terminate the oxidation chain reaction.[8]
Tert-butylhydroquinone (TBHQ) Antioxidant50 ppmHighly effective radical scavenger for polyunsaturated fatty acids.[2]
EDTA (Ethylenediaminetetraacetic acid) Chelating Agent100 µM - 1 mMBinds divalent metal ions like Fe²⁺ and Cu²⁺ that catalyze lipid oxidation.[9]
Diethyldithiocarbamate Chelating Agent5 µMInhibits metal-catalyzed degradation of this compound.[8]

Q6: How can I quantitatively measure the extent of oxidation in my samples?

Several analytical methods can be used to assess the oxidative status of a sample. The choice of method depends on whether you want to measure primary or secondary oxidation products.

  • Peroxide Value (PV) Assay: This is one of the most common methods and measures the concentration of hydroperoxides (primary oxidation products).[5][10] A fresh, high-quality sample should have a PV well below 10 meq/kg.[3]

  • TBARS Assay: This assay detects malondialdehyde (MDA) and other thiobarbituric acid reactive substances, which are secondary oxidation products.[6][10]

  • Chromatography (LC-MS/MS, GC-MS): These techniques are highly sensitive and specific, allowing for the identification and quantification of specific oxidized fatty acid derivatives.[11][12] This is the preferred method for detailed mechanistic studies.

Troubleshooting Guide

Problem: I am seeing unexpected peaks or high background noise in my chromatogram (LC-MS or GC-MS).

Possible CauseRecommended Solution
Oxidation during sample preparation. Review your protocol. Ensure you are working quickly at low temperatures, using de-aerated solvents, and have added an appropriate antioxidant like BHT.[3][7]
Contamination from glassware or solvents. Use high-purity, MS-grade solvents.[13] Ensure all glassware is thoroughly acid-washed to remove trace metals that catalyze oxidation.[3][14]
Oxidation during storage. Confirm that samples were stored at -80°C under an inert atmosphere and protected from light.[3] Aliquot new samples and re-analyze.
Carry-over from previous injections. Run several blank injections using your mobile phase or solvent to clean the system. Implement a robust needle wash program.[13]

Problem: I have poor reproducibility between my sample replicates.

Possible CauseRecommended Solution
Inconsistent exposure to oxygen. The degree of oxidation can vary if some samples are exposed to air longer than others. Standardize all handling times precisely. Work under a nitrogen atmosphere if possible.
Non-homogenous sample. Ensure the sample is thoroughly mixed before taking an aliquot, especially after thawing.
Inconsistent antioxidant concentration. Prepare a master mix of your extraction solvent containing the antioxidant to ensure it is added consistently to every sample.
Sample degradation during analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to prevent degradation of samples waiting in the queue.

Problem: My extracted lipid sample has a noticeable rancid odor.

Possible CauseRecommended Solution
Severe sample oxidation. The odor is from secondary oxidation products like aldehydes.[3][5] The sample is likely compromised and should be discarded.
Contaminated solvent. Check the purity of your solvents. Older solvents, especially ethers and chloroform, can form peroxides over time. Use fresh, high-purity solvents.[3]
Improper storage of source material. The tissue or biological fluid from which the lipid was extracted may have been improperly stored, leading to oxidation before you even began the extraction. Review source material handling procedures.

Visual Guides and Workflows

Oxidation_Prevention_Workflow cluster_prep Sample Preparation cluster_storage_analysis Storage & Analysis cluster_key Key Prevention Steps Sample 1. Biological Sample (e.g., Potato Tuber) Homogenize 2. Homogenize on Ice in Buffer with Antioxidant (e.g., 50µM BHT) Sample->Homogenize Extract 3. Extract Lipids (Use de-aerated, peroxide-free solvents) Homogenize->Extract Drydown 4. Evaporate Solvent (Under Nitrogen Stream) Extract->Drydown Reconstitute 5. Reconstitute in appropriate solvent Drydown->Reconstitute Store 6. Store Aliquots (-80°C, Argon Headspace, Amber Vials) Reconstitute->Store If not analyzing immediately Analyze 7. Analyze Promptly (LC-MS/MS) Reconstitute->Analyze If analyzing immediately Store->Analyze k1 Add Antioxidant/ Chelator k2 Use Inert Gas (N2 / Ar) k3 Maintain Low Temp (<4°C) k4 Protect from Light

Caption: Experimental workflow highlighting critical steps to prevent this compound oxidation.

Oxidation_Cascade PUFA This compound (Unsaturated Fatty Acid) Radical Lipid Radical (L.) PUFA->Radical Peroxyl Lipid Peroxyl Radical (LOO.) Radical->Peroxyl Peroxyl->Radical Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) Peroxyl->Hydroperoxide Propagation Secondary Aldehydes, Ketones (Secondary Products) Hydroperoxide->Secondary Decomposition Catalysts Initiators: Heat, Light, Metal Ions (Fe²⁺) Catalysts->PUFA Initiation Oxygen Oxygen (O₂) Oxygen->Radical Antioxidant Antioxidants (e.g., BHT) Block Here Antioxidant->Peroxyl Termination

Caption: Simplified free-radical oxidation cascade for polyunsaturated fatty acids (PUFAs).

Appendix A: Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Upon receipt, store the stock solution of this compound at -80°C.

  • To use, thaw the stock vial quickly in a cool water bath and immediately place on ice.

  • Working in a fume hood or on a bench with a gentle stream of nitrogen, aliquot the stock into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

  • Before sealing each new aliquot, flush the headspace of the vial with argon or nitrogen for 10-15 seconds.

  • Seal the vials tightly and immediately return them to -80°C storage.

Protocol 2: Lipid Extraction from Plant Tissue with Oxidation Prevention

This protocol is a general guideline; specific solvent systems may need optimization for your tissue type.

  • Preparation: Pre-chill all glassware, mortars and pestles, and solutions to 4°C. De-aerate extraction solvents (e.g., a 2:1 mixture of chloroform:methanol) by bubbling with nitrogen gas for 15 minutes. Prepare a stock solution of 5 mg/mL BHT in ethanol.

  • Homogenization: Weigh the fresh or flash-frozen plant tissue. Immediately homogenize the tissue in a pre-chilled mortar and pestle on ice. Add the extraction solvent containing BHT (to a final concentration of 50 µM) during homogenization.

  • Extraction: Transfer the homogenate to a glass tube. Vortex vigorously for 2 minutes and allow the extraction to proceed for 30 minutes on ice with occasional vortexing.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Immediately reconstitute the lipid extract in a small volume of appropriate solvent for analysis or flush the dried tube with nitrogen, seal tightly, and store at -80°C.

References

Troubleshooting low recovery of Colneleic acid in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Colneleic acid and overcoming challenges related to low recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE challenging?

This compound is a divinyl ether oxylipin derived from linoleic acid.[1] As an acidic lipid with a carboxylic acid functional group (predicted pKa ≈ 4.77) and a significant non-polar structure (predicted logP ≈ 5.2-6.04), its recovery in SPE can be challenging.[2] Achieving efficient extraction requires a careful balance of pH control to manage its ionization state and appropriate solvent selection to manage its hydrophobic interactions with the SPE sorbent.

Q2: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound in SPE can stem from several factors:[3][4][5][6][7][8]

  • Analyte Breakthrough during Sample Loading: The analyte fails to bind to the sorbent and is lost in the flow-through.

  • Premature Elution during Washing: The wash solvent is too strong and strips the analyte from the sorbent.

  • Incomplete Elution: The elution solvent is too weak to fully desorb the analyte from the sorbent.

  • Improper Sample pH: The pH of the sample is not optimized for the retention of the acidic this compound.

  • Incorrect Sorbent Selection: The chosen SPE sorbent is not suitable for retaining this compound.

  • Suboptimal Flow Rates: Flow rates that are too high during loading or too low during elution can negatively impact recovery.[9]

Q3: Which type of SPE sorbent is most suitable for this compound extraction?

For acidic lipids like this compound, two types of sorbents are commonly recommended:

  • Reversed-Phase (e.g., C18): These sorbents retain non-polar compounds. Given this compound's high logP, C18 is a suitable choice.[4] To ensure retention, the pH of the sample should be adjusted to below the pKa of this compound (i.e., pH < 4.77) to keep it in its neutral, more hydrophobic form.

  • Mixed-Mode Anion Exchange (e.g., Oasis MAX): These sorbents offer a dual retention mechanism: reversed-phase and anion exchange. This allows for a more rigorous washing protocol, leading to cleaner extracts. The anion exchange mechanism specifically targets the acidic functional group of this compound.

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the SPE of this compound. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the load, wash, and elution fractions.[1]

Scenario 1: this compound is Found in the Load Fraction (Breakthrough)

This indicates that the analyte did not bind effectively to the SPE sorbent.

Potential Cause Recommended Solution
Improper Sample pH Adjust the sample pH to be at least 2 pH units below the pKa of this compound (~4.77) to ensure it is in its neutral, protonated form for better retention on a reversed-phase sorbent.
Inappropriate Sorbent Choice If using a reversed-phase sorbent, consider switching to a mixed-mode anion exchange sorbent for stronger retention of the acidic analyte.
Sample Solvent is Too Strong Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to reduce its elution strength.
High Flow Rate during Loading Decrease the sample loading flow rate to allow for sufficient interaction time between this compound and the sorbent. A flow rate of approximately 1 mL/min is a good starting point.
Insufficient Sorbent Mass If the sample concentration is high, the sorbent capacity may be exceeded. Increase the sorbent mass or dilute the sample.
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) before loading the sample. The sorbent bed should not be allowed to dry out.[5]
Scenario 2: this compound is Found in the Wash Fraction

This suggests that the wash solvent is too aggressive and is prematurely eluting the analyte.

Potential Cause Recommended Solution
Wash Solvent is Too Strong Decrease the percentage of organic solvent in the wash solution. For C18 SPE, a wash with a low percentage of methanol (e.g., 5-15%) in acidified water is a common starting point.
Incorrect pH of Wash Solvent Ensure the pH of the wash solvent is also acidic to maintain the neutral state of this compound on a reversed-phase sorbent.
Scenario 3: this compound is Not Detected in Load or Wash Fractions, but Recovery is Still Low (Incomplete Elution)

This points to the analyte being strongly retained on the sorbent and not being fully recovered during the elution step.

Potential Cause Recommended Solution
Elution Solvent is Too Weak Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For mixed-mode anion exchange, the addition of a base (e.g., ammonium hydroxide) to the elution solvent is necessary to disrupt the ionic interaction.
Insufficient Elution Volume Increase the volume of the elution solvent to ensure complete desorption of the analyte. Eluting with two smaller aliquots can sometimes be more effective than a single large volume.
Suboptimal Elution Flow Rate A very slow elution flow rate can sometimes lead to broader elution bands and lower concentration in the collected fraction. Conversely, a flow rate that is too fast may not allow for complete desorption. An optimal flow rate should be determined empirically.
Secondary Interactions with Sorbent In some cases, secondary interactions (e.g., with residual silanol groups on silica-based sorbents) can lead to strong retention. Adding a small amount of a competitive agent to the elution solvent may help.

Experimental Protocols

Below are detailed methodologies for two common SPE approaches for the extraction of this compound and other oxylipins from biological samples.

Protocol 1: Reversed-Phase SPE (C18)

This protocol is suitable for the general cleanup and concentration of this compound.

  • Sample Pre-treatment:

    • Acidify the liquid sample to a pH of approximately 3.0-3.5 with a dilute acid (e.g., formic acid or acetic acid). This ensures that the carboxylic acid group of this compound is protonated.

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 cartridge to wet the sorbent.[4]

  • Cartridge Equilibration:

    • Pass 1-2 column volumes of acidified water (pH adjusted to 3.0-3.5) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (e.g., ~1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of acidified water to remove salts and other polar interferences.

    • Follow with a wash of 1-2 column volumes of a weak organic solvent mixture (e.g., 15% methanol in acidified water) to remove more polar lipids.

  • Drying (Optional but Recommended):

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for a short period (e.g., 5-10 minutes) to remove the aqueous wash solvent.

  • Elution:

    • Elute the this compound with 1-2 column volumes of a strong organic solvent such as methanol or acetonitrile. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) to the elution solvent can sometimes improve recovery.

Protocol 2: Mixed-Mode Anion Exchange SPE (e.g., Oasis MAX)

This protocol provides a more selective extraction for acidic lipids like this compound, resulting in a cleaner final extract.

  • Sample Pre-treatment:

    • Adjust the sample pH to be neutral or slightly basic (pH 7-8) to ensure the carboxylic acid group of this compound is deprotonated (negatively charged).

  • Cartridge Conditioning:

    • Pass 1 column volume of methanol through the cartridge.

  • Cartridge Equilibration:

    • Pass 1 column volume of water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash with 1 column volume of a basic aqueous solution (e.g., 5% ammonium hydroxide in water) to remove neutral and basic interferences.

    • Wash with 1 column volume of methanol to remove non-polar interferences that are not acidic.

  • Elution:

    • Elute the this compound with 1-2 column volumes of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the charge on the anion exchange sorbent, releasing the negatively charged this compound.

Visualizations

Troubleshooting Workflow for Low SPE Recovery

Troubleshooting_Workflow start Start: Low Recovery of This compound analyze_fractions Analyze Load, Wash, and Elution Fractions start->analyze_fractions breakthrough Analyte in Load Fraction (Breakthrough) analyze_fractions->breakthrough Analyte Loss During Loading wash_loss Analyte in Wash Fraction analyze_fractions->wash_loss Analyte Loss During Washing incomplete_elution Analyte Not in Load/Wash, Low in Elution analyze_fractions->incomplete_elution Analyte Retained but Not Eluted check_ph Check & Adjust Sample pH breakthrough->check_ph check_sorbent Evaluate Sorbent Choice breakthrough->check_sorbent check_load_solvent Check Loading Solvent Strength breakthrough->check_load_solvent check_flow_rate Optimize Flow Rate breakthrough->check_flow_rate check_wash_solvent Check Wash Solvent Strength wash_loss->check_wash_solvent check_elution_solvent Check Elution Solvent Strength incomplete_elution->check_elution_solvent solution_breakthrough Solutions: - Adjust pH to < pKa - Use Mixed-Mode Sorbent - Dilute Sample - Decrease Flow Rate check_ph->solution_breakthrough check_sorbent->solution_breakthrough check_load_solvent->solution_breakthrough solution_wash Solutions: - Decrease % Organic in Wash - Ensure Wash pH is Acidic check_wash_solvent->solution_wash solution_elution Solutions: - Increase % Organic in Elution - Use Basic Modifier (for AX) - Increase Elution Volume check_elution_solvent->solution_elution check_flow_rate->solution_breakthrough

Caption: A logical workflow for troubleshooting low recovery in the solid-phase extraction of this compound.

SPE Protocol Workflow (Reversed-Phase C18)

SPE_Workflow start Start pretreatment 1. Sample Pre-treatment (Acidify to pH < 4.77) start->pretreatment conditioning 2. Condition Cartridge (Methanol) pretreatment->conditioning equilibration 3. Equilibrate Cartridge (Acidified Water) conditioning->equilibration loading 4. Load Sample equilibration->loading washing 5. Wash Cartridge (Aqueous & Weak Organic) loading->washing elution 6. Elute this compound (Strong Organic Solvent) washing->elution end End: Purified Analyte elution->end

Caption: A step-by-step workflow for the solid-phase extraction of this compound using a C18 reversed-phase cartridge.

References

Technical Support Center: Optimizing Colneleic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of colneleic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the ionization efficiency and overall success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.

Issue: Poor or No Signal for this compound

  • Question: I am not seeing a signal for my this compound standard. What are the first things I should check?

    • Answer:

      • Confirm Ionization Mode: this compound, as a fatty acid, readily deprotonates. Ensure you are operating in negative ion mode to detect the [M-H]⁻ ion.[1][2] While positive mode can be used with specific adducts or derivatization, negative mode is the primary choice for underivatized this compound.

      • Check Mobile Phase Composition: Acidic mobile phases, often used for reversed-phase chromatography, can suppress the ionization of fatty acids in negative mode.[1][3] If using an acidic modifier like formic acid, try reducing its concentration or switching to a modifier more conducive to negative ionization, such as a low concentration of ammonium acetate or acetic acid.

      • Verify Instrument Parameters: Double-check your mass spectrometer's source parameters, including capillary voltage, gas flows (nebulizer, drying gas), and temperatures. These may need to be optimized for this compound.

  • Question: My signal for this compound is very low when using LC-MS. How can I improve it?

    • Answer: This is a common challenge due to the acidic mobile phase used for chromatography suppressing ionization.[1][4]

      • Mobile Phase Modification: Try adding a post-column infusion of a weak base to increase the pH before the eluent enters the mass spectrometer.

      • Adduct Formation (Positive Mode): Switch to positive ion mode and add a source of alkali metal cations, such as lithium or sodium acetate, to your mobile phase.[1][5] This promotes the formation of [M+Li]⁺ or [M+Na]⁺ adducts, which can significantly enhance signal intensity.

      • Chemical Derivatization: For the most significant sensitivity gains, consider derivatizing the carboxylic acid group of this compound. This is a highly effective strategy to improve ionization efficiency.[1][4][6][7]

Issue: Inconsistent or Unstable Signal

  • Question: My this compound signal is fluctuating significantly between injections. What could be the cause?

    • Answer: Signal instability can arise from several factors:

      • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[8][9] Improve your sample preparation with techniques like solid-phase extraction (SPE) to remove interfering substances.

      • Ion Source Contamination: Lipids and other matrix components can build up in the ion source, leading to inconsistent ionization. Regularly clean the ion source components as per the manufacturer's recommendations.

      • Mobile Phase Incompatibility: The presence of non-volatile salts or detergents in your mobile phase or sample can cause signal instability. Ensure you are using high-purity solvents and volatile additives.[10] Trifluoroacetic acid (TFA), while a good ion-pairing agent for chromatography, is a known ion suppressor in ESI-MS and can linger in the system.[11]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound analysis?

For underivatized this compound, negative electrospray ionization (ESI) mode is generally preferred due to the acidic nature of the carboxylic acid group, which readily loses a proton to form the [M-H]⁻ ion.[1][12] However, acidic mobile phases used for liquid chromatography can suppress this ionization.[1] In such cases, or to achieve higher sensitivity, switching to positive ion mode in conjunction with the formation of metal adducts (e.g., [M+Na]⁺, [M+Li]⁺) or after chemical derivatization can be highly effective.[1][5]

Q2: What mobile phase additives can enhance my signal?

The choice of additive depends on the ionization mode:

  • Negative Ion Mode:

    • Ammonium Acetate or Formate: Low concentrations (e.g., 5-10 mM) can help to create a more favorable environment for deprotonation without drastically altering the chromatographic separation.[5]

    • Acetic Acid: A weak acid like acetic acid at low concentrations (e.g., 0.05%) can be a better choice than strong acids like formic acid for negative mode analysis.[13]

  • Positive Ion Mode (for Adduct Formation):

    • Sodium Acetate or Formate: Adding low concentrations of these salts to the mobile phase will promote the formation of sodiated adducts, [M+Na]⁺.[5]

    • Lithium Chloride: Can be used to form lithiated adducts, [M+Li]⁺, which can also provide structurally informative fragmentation in MS/MS experiments.[1]

Q3: What is chemical derivatization and how can it help?

Chemical derivatization involves covalently modifying the this compound molecule to improve its ionization efficiency.[14] For fatty acids, this typically involves targeting the carboxylic acid group to attach a moiety that is easily ionized. The primary benefit is a significant increase in sensitivity, often by several orders of magnitude.[3][6][15] Derivatization can also improve chromatographic performance.

Q4: What are some common derivatization reagents for fatty acids like this compound?

Several reagents are effective for derivatizing the carboxylic acid group:

  • Girard's Reagent T (GT): Adds a permanent positive charge (a quaternary ammonium group) and has been shown to increase detection sensitivity by up to 1000-fold.[6]

  • 3-acyloxymethyl-1-methylpyridinium iodide (AMMP): Formed by reacting the fatty acid with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide, this derivatization attaches a quaternary amine and can increase sensitivity by about 2500-fold.[4][15]

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent also attaches a permanent positive charge and has demonstrated a sensitivity increase of up to 60,000-fold compared to underivatized fatty acids in negative mode.[3]

Quantitative Data Summary

The following table summarizes the reported enhancement in detection sensitivity for fatty acids using different derivatization strategies. This data can be used as a guide for selecting a method to improve the ionization efficiency of this compound.

Derivatization ReagentIonization ModeFold Increase in Sensitivity (Approx.)Reference
Girard's Reagent T (GT)Positive1,000[6]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Positive2,500[4][15]
N-(4-aminomethylphenyl)pyridinium (AMPP)Positive60,000[3]

Experimental Protocols

Protocol 1: General Analysis of Underivatized this compound by LC-MS

  • Sample Preparation: Extract this compound from the biological matrix using a suitable lipid extraction method (e.g., Folch or Bligh-Dyer). Evaporate the solvent and reconstitute in the initial mobile phase.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same additive as Mobile Phase A.

    • Gradient: Develop a suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan to identify the [M-H]⁻ ion, followed by targeted MS/MS (product ion scan) for confirmation.

    • Optimization: Tune source parameters (capillary voltage, nebulizer pressure, drying gas flow, and temperature) by infusing a standard solution of this compound.

Protocol 2: Derivatization of this compound with Girard's Reagent T (GT) for Enhanced Detection

This protocol is adapted from methodologies for other fatty acids and may require optimization for this compound.[6]

  • Reagent Preparation:

    • Prepare a solution of Girard's Reagent T (GT).

    • Prepare a solution of a coupling reagent, such as 2-chloro-1-methylpyridinium iodide (CMPI).

    • Prepare a basic solution, such as triethylamine (TEA), to facilitate the reaction.

  • Derivatization Reaction:

    • To your dried this compound extract, add the GT, CMPI, and TEA solutions in an appropriate solvent (e.g., acetonitrile).

    • Incubate the reaction mixture. Optimization of time and temperature may be necessary.

    • After the reaction is complete, the sample can be diluted and directly injected or subjected to a cleanup step if necessary.

  • LC-MS Analysis (Positive Ion Mode):

    • Chromatography: Use a C18 column with a mobile phase system compatible with positive ion mode (e.g., water/acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate in positive ion mode and look for the [M-GT]⁺ ion. Perform MS/MS to confirm the structure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Options cluster_underivatized Underivatized Analysis cluster_derivatized Derivatized Analysis start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution choice Derivatize? reconstitution->choice lcms_neg LC-MS (Negative Mode) Detect [M-H]⁻ choice->lcms_neg No derivatization Chemical Derivatization (e.g., with GT, AMPP) choice->derivatization Yes lcms_pos LC-MS (Positive Mode) Detect [M+Tag]⁺ derivatization->lcms_pos

Caption: Workflow for this compound analysis.

troubleshooting_workflow start Start: Poor/No Signal for this compound check_mode In Negative Ion Mode? start->check_mode check_mobile_phase Mobile Phase Acidic? check_mode->check_mobile_phase Yes switch_mode Switch to Negative Mode check_mode->switch_mode No check_matrix High Matrix Sample? check_mobile_phase->check_matrix No reduce_acid Reduce Acid Concentration or Switch to Acetic Acid check_mobile_phase->reduce_acid Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes consider_derivatization Consider Chemical Derivatization for Max Sensitivity check_matrix->consider_derivatization No reduce_acid->consider_derivatization improve_cleanup->consider_derivatization

Caption: Troubleshooting poor this compound signal.

References

Technical Support Center: Method Development for Separating Colneleic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of colneleic acid isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the structural similarities between the isomers. This compound, a divinyl ether fatty acid, can have positional and geometric (cis/trans) isomers, as well as enantiomers. These subtle differences in structure lead to very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1] Co-elution of isomers is a common problem that requires careful method development.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Micellar Electrokinetic Chromatography (MEKC) are all viable techniques.

  • HPLC: Reversed-phase HPLC (RP-HPLC) using C18 columns is a common starting point. For enhanced separation of double bond positional and geometric isomers, silver-ion HPLC (Ag+-HPLC) is a powerful technique. Chiral HPLC with specialized chiral stationary phases (CSPs) is necessary for separating enantiomers.

  • GC: GC is highly effective, especially when coupled with mass spectrometry (GC-MS). However, it typically requires derivatization of the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs). Highly polar capillary columns are recommended for resolving isomers.

  • MEKC: This technique has been shown to be effective for the direct resolution of divinyl ether fatty acid isomers like this compound, offering high separation efficiency.[1]

Q3: Is derivatization always necessary for the analysis of this compound?

A3: Not always. HPLC and MEKC can be used to analyze underivatized fatty acids.[1] However, for GC analysis, derivatization to FAMEs is standard practice to increase volatility and improve chromatographic peak shape. Derivatization can also be used in HPLC to enhance detection sensitivity, for example, by introducing a UV-active or fluorescent tag.

Q4: What are the key parameters to optimize for improving the resolution of this compound isomers in HPLC?

A4: To improve resolution in HPLC, you should focus on optimizing the following:

  • Stationary Phase: The choice of column is critical. While C18 columns are widely used, for geometric isomers, a column with higher shape selectivity, such as a cholesteryl-group bonded phase, may provide better results. For enantiomers, a chiral stationary phase is essential.

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact selectivity. The addition of small amounts of other solvents like isopropanol or methyl tert-butyl ether can also fine-tune the separation.

  • Temperature: Lowering the column temperature in reversed-phase HPLC generally improves the separation of fatty acid isomers, although it may increase backpressure.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as described by the Van Deemter equation.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Resolution / Co-elution of Isomers Inadequate column selectivity.- Switch Column: If using a standard C18 column, consider a silver-ion column for positional/geometric isomers or a chiral column for enantiomers.- Optimize Mobile Phase: Adjust the organic modifier-to-water ratio. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).- Temperature Control: Lower the column temperature in 5°C increments.
Peak Tailing - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Adjust pH: For acidic compounds like this compound, ensure the mobile phase pH is well below the pKa (typically pH 2.5-3.5) by adding an acidifier like formic or acetic acid.- Use a High-Purity Column: Modern, end-capped silica columns minimize silanol interactions.
Low Sensitivity / Poor Detection Analyte lacks a strong chromophore.- Derivatization: Use a derivatizing agent that adds a UV-active or fluorescent tag.- Change Detector: If available, use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
GC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Incomplete Separation of Isomers Insufficient column polarity or efficiency.- Use a Highly Polar Column: Employ a long (e.g., 100-200 m) capillary column with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane or ionic liquid phases).- Optimize Temperature Program: Use a slow temperature ramp to maximize the separation of closely eluting peaks.
Peak Broadening or Tailing - Incomplete derivatization.- Active sites in the GC system.- Optimize Derivatization: Ensure complete conversion to FAMEs by checking reaction time, temperature, and reagent concentrations.- System Maintenance: Deactivate the injector liner and use a guard column to trap non-volatile residues.
Isomerization during Sample Preparation Harsh derivatization conditions.- Use a Mild Derivatization Method: Base-catalyzed methods (e.g., with sodium methoxide) at lower temperatures are less likely to cause isomerization of double bonds compared to some acid-catalyzed methods.

Experimental Protocols

Representative HPLC Method for Fatty Acid Isomer Separation

This protocol is a starting point for the separation of fatty acid isomers, such as those of conjugated linoleic acid (CLA), and can be adapted for this compound.

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm), or for less complex separations, a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile in hexane with a small percentage of acetic acid. For example, starting with 0.1% acetonitrile in hexane and increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 234 nm for conjugated dienes.

  • Sample Preparation: The lipid fraction of the sample is extracted, and the fatty acids are hydrolyzed. The free fatty acids are then dissolved in the mobile phase.

Representative GC-MS Method for FAME Isomer Analysis

This protocol outlines a general procedure for the analysis of fatty acid isomers as their methyl esters.

  • Sample Preparation (Transesterification to FAMEs):

    • To approximately 10-20 mg of the lipid sample, add 2 mL of 0.5 M sodium methoxide in methanol.

    • Heat at 50°C for 10 minutes.

    • Cool and neutralize with glacial acetic acid.

    • Extract the FAMEs with hexane.

    • Dry the hexane extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen if necessary. Reconstitute in a known volume of hexane.

  • GC-MS Conditions:

    • Column: Highly polar capillary column (e.g., BPX70, 120 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C and hold for 15 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

    • Peak Identification: Compare retention times and mass spectra with those of known standards.

Data Presentation

The following table presents representative retention data for conjugated linolenic acid (CLNA) isomers using Ag+-HPLC, which can serve as a reference for the expected separation behavior of similar polyunsaturated fatty acid isomers like this compound.

Table 1: Representative Ag+-HPLC Separation of CLNA Methyl Ester Isomers

Isomer ConfigurationRetention Time (min)
ttt (trans, trans, trans)25-30
ctt (cis, trans, trans)35-45
ctc (cis, trans, cis)50-60

Data is illustrative and based on typical separations of CLNA isomers. Actual retention times will vary depending on the specific chromatographic conditions.

Visualizations

Biosynthetic Pathway of this compound

Linoleic_Acid Linoleic Acid LOX 9-Lipoxygenase (9-LOX) Linoleic_Acid->LOX HPODE 9(S)-Hydroperoxy- octadecadienoic Acid (9-HPODE) LOX->HPODE DES Divinyl Ether Synthase (DES) HPODE->DES Colneleic_Acid This compound DES->Colneleic_Acid

Caption: Biosynthesis of this compound from linoleic acid via the 9-lipoxygenase pathway.

Logical Workflow for Method Development

start Define Separation Goal (e.g., positional, geometric, or enantiomeric isomers) select_technique Select Technique (HPLC, GC, MEKC) start->select_technique method_dev Initial Method Development select_technique->method_dev evaluate_sep Evaluate Separation method_dev->evaluate_sep optimize Optimize Parameters evaluate_sep->optimize Resolution < 1.5 validate Validate Method evaluate_sep->validate Resolution ≥ 1.5 optimize->evaluate_sep end Routine Analysis validate->end

Caption: A logical workflow for the development of a separation method for this compound isomers.

Relevance to Drug Development

While this compound is primarily studied in plants for its role in defense against pathogens, its precursor, linoleic acid, and related compounds like conjugated linoleic acid (CLA), have significant biological effects in mammalian systems.[2] These fatty acids can modulate inflammatory pathways and have been investigated for their roles in cancer and metabolic diseases.[3][4][5][6] Some fatty acids and their derivatives are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are important drug targets.[7] Therefore, the ability to accurately separate and quantify specific isomers of this compound is crucial for investigating its potential biological activities and therapeutic applications.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Colneleic and Colnelenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two divinyl ether fatty acids, colneleic acid and colnelenic acid. These specialized metabolites, primarily found in plants, are derived from the oxygenation of linoleic and α-linolenic acids, respectively. While research into their specific biological functions is ongoing, this document summarizes the current understanding of their roles in plant defense and explores potential, though less substantiated, activities in other biological systems.

Biosynthesis of Colneleic and Colnelenic Acids

Colneleic and colnelenic acids are synthesized in plants through the lipoxygenase (LOX) pathway, a crucial signaling route activated in response to biotic and abiotic stresses. The synthesis is initiated by the enzymatic oxygenation of polyunsaturated fatty acids.

  • This compound is derived from linoleic acid.

  • Colnelenic acid is derived from α-linolenic acid.

The process is catalyzed by specific enzymes, primarily 9-lipoxygenase (9-LOX) and divinyl ether synthase.

cluster_enzymes Enzymatic Steps Linoleic_Acid Linoleic Acid _9_HPOD 9-Hydroperoxyoctadecadienoic acid (9-HPOD) Linoleic_Acid->_9_HPOD O2 LOX 9-Lipoxygenase (9-LOX) alpha_Linolenic_Acid α-Linolenic Acid _9_HPOT 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) alpha_Linolenic_Acid->_9_HPOT O2 Colneleic_Acid This compound _9_HPOD->Colneleic_Acid DES Divinyl Ether Synthase Colnelenic_Acid Colnelenic Acid _9_HPOT->Colnelenic_Acid

Biosynthesis of Colneleic and Colnelenic Acids via the Lipoxygenase Pathway.

Antifungal Activity

The most well-documented biological activity of colneleic and colnelenic acids is their role in plant defense against fungal pathogens. Both compounds have demonstrated inhibitory effects on the growth of Phytophthora infestans, the oomycete responsible for late blight in potatoes and tomatoes.

Studies have shown that the accumulation of these divinyl ethers is more rapid and pronounced in potato cultivars resistant to late blight compared to susceptible cultivars. This suggests a direct correlation between the concentration of these fatty acids at the site of infection and the plant's ability to thwart pathogen growth.[1]

CompoundPathogenActivityConcentration in Resistant Potato Cultivar (cv. Matilda) at 48h post-infection (nmol/g fresh weight)[1]Concentration in Susceptible Potato Cultivar (cv. Bintje) at 48h post-infection (nmol/g fresh weight)[1]
This compound Phytophthora infestansMycelial Growth Inhibition~2< 0.5
Colnelenic Acid Phytophthora infestansMycelial Growth Inhibition~18~2

Anti-inflammatory and Anti-proliferative Activities

There is currently a significant lack of direct evidence in the scientific literature regarding the anti-inflammatory and anti-proliferative activities of isolated colneleic and colnelenic acids in mammalian systems. Research has primarily focused on their roles in plant biology.

However, it is pertinent to consider the known biological activities of their metabolic precursors, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid). It is crucial to emphasize that the biological effects of these precursors cannot be directly extrapolated to colneleic and colnelenic acids due to their distinct chemical structures.

  • Linoleic Acid (precursor to this compound): The role of linoleic acid in inflammation is complex and debated. Some studies suggest it can be converted to pro-inflammatory eicosanoids, while others indicate it may have anti-inflammatory properties under certain conditions. Its effect on cell proliferation is also context-dependent, with some studies showing pro-proliferative effects on certain cancer cells and others demonstrating anti-proliferative activity.

  • α-Linolenic Acid (precursor to Colnelenic Acid): α-Linolenic acid is generally considered to have anti-inflammatory properties, as it is a precursor to other well-known anti-inflammatory omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Some studies have also suggested that α-linolenic acid may possess anti-proliferative effects on certain cancer cell lines.

Future research is warranted to investigate whether colneleic and colnelenic acids possess any of the anti-inflammatory or anti-proliferative properties of their parent compounds or if they have unique activities in mammalian cells.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of colneleic and colnelenic acids. Below are representative protocols for key assays.

Antifungal Bioassay: Mycelial Growth Inhibition

This protocol is designed to assess the direct inhibitory effect of colneleic and colnelenic acids on the growth of fungal mycelia.

A Prepare fungal culture on agar plates E Inoculate center of each plate with a plug of fungal mycelium A->E B Prepare stock solutions of Colneleic and Colnelenic acids C Incorporate different concentrations of fatty acids into fresh agar medium B->C D Pour amended agar into Petri dishes C->D D->E F Incubate plates under optimal growth conditions E->F G Measure the diameter of fungal colony growth at regular intervals F->G H Calculate the percentage of mycelial growth inhibition G->H I Determine the IC50 value H->I

Workflow for Antifungal Mycelial Growth Inhibition Assay.

  • Fungal Culture: The target fungal pathogen (e.g., Phytophthora infestans) is cultured on a suitable agar medium (e.g., rye agar) until a sufficient amount of mycelium is available for inoculation.

  • Preparation of Test Compounds: Stock solutions of colneleic and colnelenic acids are prepared in an appropriate solvent (e.g., ethanol or DMSO) at a high concentration.

  • Preparation of Amended Media: The stock solutions are serially diluted and added to molten agar medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). A control medium containing the solvent alone is also prepared.

  • Inoculation: A small plug of actively growing fungal mycelium (e.g., 5 mm diameter) is transferred to the center of each agar plate.

  • Incubation: The plates are incubated in the dark at the optimal growth temperature for the fungus (e.g., 18-20°C for P. infestans).

  • Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: (1 - (Diameter of treated colony / Diameter of control colony)) * 100.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of the fatty acid and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

A Seed mammalian cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with different concentrations of fatty acids for 24-72 hours B->D C Prepare serial dilutions of Colneleic and Colnelenic acids C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO or isopropanol) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for MTT Cytotoxicity Assay.

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of colneleic or colnelenic acid. Control wells receive medium with the vehicle (solvent) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol measures the effect of the test compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

A Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate B Allow cells to adhere A->B C Pre-treat cells with different concentrations of Colneleic and Colnelenic acids B->C D Stimulate cells with LPS to induce inflammation C->D E Incubate for 24 hours D->E F Collect cell culture supernatants E->F G Measure nitrite concentration in supernatants using the Griess reagent F->G H Calculate the percentage of nitric oxide inhibition G->H I Determine the IC50 value H->I

Workflow for Nitric Oxide Production Assay.

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with various concentrations of colneleic or colnelenic acid for a short period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate the production of nitric oxide.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the supernatants is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value for the inhibition of nitric oxide production is determined from the dose-response curve.

Conclusion

Colneleic and colnelenic acids are established as important players in plant defense, exhibiting clear antifungal activity against significant plant pathogens. The available data suggests a potentially more prominent role for colnelenic acid in this context, given its higher accumulation in resistant plant tissues. However, the exploration of their biological activities in mammalian systems is a nascent field. There is a compelling need for further research to elucidate whether these divinyl ether fatty acids possess anti-inflammatory, anti-proliferative, or other pharmacologically relevant properties. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial in determining the potential of colneleic and colnelenic acids as lead compounds for drug development.

References

A Comparative Guide to Colneleic Acid and Jasmonic Acid Signaling Pathways in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways of two key oxylipins in plants: colneleic acid and jasmonic acid. While both are derived from the lipoxygenase (LOX) pathway, they originate from distinct branches and exhibit different, though potentially interconnected, signaling roles in plant development and defense. This document summarizes the current understanding of their individual signaling cascades, explores the evidence for their interaction, and presents relevant experimental data and protocols.

Introduction to Oxylipin Signaling

Oxylipins are a diverse group of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, the two major branches of the oxylipin pathway are initiated by 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX), leading to the production of a wide array of bioactive compounds that regulate various physiological processes, including growth, development, and responses to biotic and abiotic stress. This compound, a divinyl ether fatty acid, is a product of the 9-LOX pathway, while the well-characterized phytohormone jasmonic acid and its derivatives (jasmonates) are synthesized via the 13-LOX pathway.

The Jasmonic Acid Signaling Pathway

The jasmonic acid (JA) signaling pathway is a well-established cascade crucial for plant defense against necrotrophic pathogens and chewing insects, as well as for various developmental processes such as pollen development and root growth.[1][2][3]

The core signaling module of the JA pathway involves three key protein families:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[2]

  • JASMONATE ZIM-DOMAIN (JAZ) proteins: A family of transcriptional repressors that bind to and inhibit the activity of transcription factors.

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.[4]

In the absence of a stimulus, JAZ proteins bind to MYC2, preventing it from activating the transcription of JA-responsive genes.[2] Upon biotic or abiotic stress, the levels of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases MYC2, allowing it to activate the expression of a wide array of downstream genes involved in defense and development.[4]

Jasmonic_Acid_Signaling cluster_biosynthesis Biosynthesis (Plastid & Peroxisome) cluster_signaling Signaling (Nucleus) alpha_linolenic_acid α-Linolenic Acid HPOT 13-HPOT alpha_linolenic_acid->HPOT 13-LOX OPDA OPDA HPOT->OPDA AOS/AOC JA Jasmonic Acid (JA) OPDA->JA OPR3/β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates Defense_Development Defense & Development JA_responsive_genes->Defense_Development

Figure 1: Simplified Jasmonic Acid Signaling Pathway.

The this compound Signaling Pathway

The signaling pathway of this compound is less well-defined compared to that of jasmonic acid. This compound is a divinyl ether fatty acid synthesized from linoleic acid via the 9-LOX pathway.[5] The key enzyme in its formation is divinyl ether synthase (DES), which converts 9-hydroperoxy linoleic acid into this compound.[5]

While a dedicated receptor for this compound has not yet been identified, evidence suggests its involvement in plant defense. Studies have shown that this compound and its precursor, 9-hydroperoxy linoleic acid, accumulate in response to pathogen attack and may possess antimicrobial properties.[5] Furthermore, the expression of DES is induced by pathogens and certain hormones, indicating a role in the plant's defense response.[5]

Colneleic_Acid_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Proposed Signaling linoleic_acid Linoleic Acid HPOD 9-HPOD linoleic_acid->HPOD 9-LOX colneleic_acid This compound HPOD->colneleic_acid Divinyl Ether Synthase (DES) unknown_receptor Unknown Receptor(s)? colneleic_acid->unknown_receptor defense_response Defense Response (e.g., antimicrobial activity) colneleic_acid->defense_response direct antimicrobial effect? downstream_signaling Downstream Signaling (e.g., gene expression changes) unknown_receptor->downstream_signaling downstream_signaling->defense_response

Figure 2: Proposed this compound Signaling Pathway.

Interaction and Crosstalk between the Pathways

While originating from separate branches of the LOX pathway, emerging evidence suggests a functional interaction or crosstalk between the this compound and jasmonic acid signaling pathways. This interaction appears to be complex and may involve antagonistic or synergistic effects depending on the plant species and the specific context.

A key study in rice demonstrated that the suppression of a 9-LOX gene, Osr9-LOX1, resulted in increased levels of JA and enhanced resistance to the striped stem borer. This finding suggests a negative regulatory role of the 9-LOX pathway on the JA pathway in rice under certain conditions.

In tomato, the expression of the divinyl ether synthase gene (LeDES), which produces this compound, was found to be induced by methyl salicylate, a derivative of the defense hormone salicylic acid, and by auxins. This indicates that the this compound pathway can be regulated by other hormonal signaling pathways, which are known to interact with the JA pathway.

Quantitative Data Comparison

Direct quantitative comparisons of the effects of this compound and jasmonic acid on gene expression from a single study are limited in the current literature. However, extensive transcriptomic data is available for JA, and qualitative effects of modulating the 9-LOX/colneleic acid pathway have been reported.

Table 1: Representative Jasmonate-Responsive Genes in Arabidopsis thaliana

GeneFunctionTypical Response to JAReference
VSP2 (VEGETATIVE STORAGE PROTEIN 2)Defense/storage proteinStrong induction[2]
PDF1.2 (PLANT DEFENSIN 1.2)Antifungal proteinStrong induction[2]
JAZ1JA signaling repressorRapid and transient induction (negative feedback)[2]
MYC2Transcription factor in JA signalingInduction[4]
LOX2JA biosynthesis enzymeInduction (positive feedback)[2]

Table 2: Observed Effects of Modulating the 9-LOX / this compound Pathway

Plant SpeciesGenetic Modification / TreatmentObserved Effect on JA PathwayPhenotypic ConsequenceReference
RiceAntisense suppression of Osr9-LOX1 (a 9-LOX)Increased levels of JAEnhanced resistance to striped stem borer
TobaccoOverexpression of NtDES1 (divinyl ether synthase)Not directly measuredCoordinated expression with a 9-LOX, in vitro production of this compound
TomatoAnalysis of LeDES (divinyl ether synthase) expressionResponsive to methyl salicylate and auxinsImplicated in defense against root-knot nematodes

Experimental Protocols

Jasmonic Acid Treatment for Gene Expression Analysis in Arabidopsis thaliana

This protocol describes a standard method for treating Arabidopsis thaliana seedlings with methyl jasmonate (MeJA) to analyze changes in gene expression.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown on Murashige and Skoog (MS) agar plates.

  • Methyl jasmonate (MeJA) stock solution (e.g., 50 mM in 95% ethanol).

  • Sterile water.

  • Liquid nitrogen.

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

Procedure:

  • Prepare MeJA solution: Prepare a working solution of MeJA (e.g., 50 µM) in sterile water from the stock solution. Prepare a mock solution with the same concentration of ethanol as the MeJA working solution.

  • Treatment: Flood the MS plates containing the seedlings with the MeJA working solution or the mock solution.

  • Incubation: Incubate the treated plates under standard growth conditions for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

  • Harvesting: At each time point, carefully remove the seedlings from the plates, blot them dry on filter paper, and immediately freeze them in liquid nitrogen.

  • RNA Extraction and Analysis: Extract total RNA from the frozen seedlings using a suitable kit. Synthesize cDNA and perform qRT-PCR to analyze the expression of target genes.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings) treatment Treatment (e.g., MeJA or this compound) start->treatment harvesting Harvesting at Time Points treatment->harvesting analysis Molecular Analysis (RNA-seq, qRT-PCR, Metabolomics) harvesting->analysis data_interpretation Data Interpretation & Comparison analysis->data_interpretation

Figure 3: General Experimental Workflow for Phytohormone Treatment.

General Protocol for Oxylipin Treatment and Analysis

Due to the limited availability of specific protocols for this compound treatment, a general approach for applying oxylipins and analyzing the response is provided. This can be adapted for this compound.

Materials:

  • Purified this compound.

  • Solvent for dissolving this compound (e.g., ethanol or DMSO).

  • Plant material (e.g., seedlings, leaf discs).

  • Appropriate buffer or growth medium.

  • Analytical equipment for downstream analysis (e.g., qRT-PCR, LC-MS for metabolomics).

Procedure:

  • Preparation of Treatment Solution: Dissolve this compound in a minimal amount of a suitable solvent and then dilute to the desired final concentration in the application buffer or medium. A solvent control should be prepared in parallel.

  • Application: The method of application will depend on the experimental system. For seedlings on plates, the solution can be added to the medium. For detached leaves or leaf discs, they can be floated on the solution.

  • Incubation: Incubate the plant material for a range of time points under controlled conditions.

  • Harvesting and Analysis: Harvest the plant material at each time point, flash-freeze in liquid nitrogen, and store at -80°C. Proceed with the desired molecular or biochemical analysis, such as RNA extraction for gene expression studies or metabolite extraction for profiling changes in other oxylipins or defense compounds.

Conclusion

The jasmonic acid signaling pathway is a well-characterized cascade that plays a central role in plant defense and development. In contrast, the signaling pathway of this compound, a product of the 9-LOX pathway, is less understood but is emerging as a significant player in plant-pathogen interactions. While direct comparative studies are scarce, the available evidence points towards a complex interplay between these two oxylipin signaling pathways. Future research focusing on the direct comparison of their effects on gene expression and the identification of this compound signaling components will be crucial for a complete understanding of the oxylipin signaling network in plants. This knowledge will be invaluable for the development of novel strategies for crop protection and for harnessing the therapeutic potential of plant-derived compounds.

References

Validating the Antifungal Efficacy of Colneleic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies validating the antifungal efficacy of Colneleic acid are not currently available in published literature. This guide provides a comparative framework based on the known in vivo efficacy of established antifungal agents and the in vitro antifungal properties of other unsaturated fatty acids, which may serve as a proxy for the potential of this compound. The information presented for this compound is therefore hypothetical and intended to guide future research.

This guide offers a comparative analysis of the potential in vivo antifungal efficacy of this compound against well-established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. The data for the comparator drugs is derived from murine models of disseminated candidiasis, a common and severe fungal infection. For this compound, in vitro data on other unsaturated fatty acids against Candida albicans is presented to provide a preliminary assessment of its potential antifungal activity.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of standard antifungal agents and the in vitro activity of various unsaturated fatty acids against Candida species.

Table 1: In Vivo Efficacy of Standard Antifungal Agents against Candida spp. in Murine Models

DrugFungal SpeciesMouse ModelDosageEfficacy EndpointOutcome
Amphotericin B Candida aurisNeutropenic murine bloodstream infection1 mg/kg/daySurvival Rate & Fungal BurdenSignificantly increased survival rates for some clades; decreased fungal burden in heart, kidneys, and brain.[1][2]
Candida albicansDisseminated candidiasis7.5 mg/kg (liposomal)Survival Rate & Fungal Burden (Kidney)Significant improvement in survival and reduction in kidney fungal burden.[3]
Fluconazole Candida tropicalis, Candida glabrataRat model of established systemic candidiasis20 and 80 mg/kg/dayFungal Burden (Kidney & Liver)Reduced kidney and liver titers, slightly inferior to Amphotericin B.[4][5]
Candida albicansMurine systemic candidiasis1 and 5 mg/kgSurvival Rate & Fungal Burden (Kidney)Prolonged survival and reduced renal fungal burden in susceptible strains.[6]
Candida albicansDiffusion chamber model in mice10 mg/kg/day for 12 weeksFungal Viability (CFU)Significantly reduced viable organisms and sterilized a majority of chambers.[7]
Caspofungin Candida albicansDisseminated candidiasis in immunosuppressed mice0.25 to 2.0 mg/kgFungal Burden (Kidney)80-100% of mice had sterile kidneys at these doses.[8]
Candida glabrataMurine model of disseminated candidiasis5 and 10 mg/kg/dayFungal Burden (Kidney)Effective in reducing kidney fungal burden.[9]

Table 2: In Vitro Antifungal Activity of Unsaturated Fatty Acids against Candida albicans

Fatty AcidMIC (Minimum Inhibitory Concentration)Reference
Linoleic Acid Active against C. albicans (specific MIC not provided in this source)[10]
Capric Acid More effective than Lauric Acid at shorter incubation times[11]
Lauric Acid Most active at lower concentrations and longer incubation times[11]
6-Nonadecynoic Acid 0.52 µg/mL[12]

Mechanisms of Action: A Comparative Overview

This compound (Hypothesized) : The primary proposed mechanism for antifungal fatty acids involves the disruption of the fungal cell membrane's integrity. These fatty acids are thought to insert themselves into the lipid bilayer, leading to an uncontrolled release of intracellular components and eventual cell death.

Amphotericin B : This polyene antifungal binds to ergosterol, a key component of the fungal cell membrane. This binding forms transmembrane channels that disrupt the membrane's integrity, causing leakage of essential ions and small molecules, ultimately leading to fungal cell death.[13][14][15][16]

Fluconazole : As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[17][18][19][20][21] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, fluconazole disrupts the production of ergosterol, leading to a compromised cell membrane structure and function.[17][18][19][20][21]

Caspofungin : This echinocandin antifungal agent inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[22][23][24][25] The inhibition of this enzyme weakens the cell wall, making the fungal cell susceptible to osmotic stress and lysis.[22][23][24][25]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Fluconazole, a representative antifungal agent that targets a specific enzymatic pathway.

Fluconazole_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of Fluconazole, inhibiting the ergosterol biosynthesis pathway.

Experimental Protocols: Murine Model of Disseminated Candidiasis

The following is a generalized protocol for a murine model of disseminated candidiasis, commonly used to evaluate the in vivo efficacy of antifungal agents.[26][27][28][29][30][31][32][33]

1. Inoculum Preparation:

  • Candida albicans strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 37°C for 48 hours.

  • Colonies are then grown in a liquid medium (e.g., Brain Heart Infusion Broth) overnight in a shaking incubator.

  • The fungal cells are harvested by centrifugation, washed with sterile saline or phosphate-buffered saline (PBS), and resuspended in sterile saline.

  • The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 1 x 10^5 to 1 x 10^6 cells/mL).

2. Animal Model:

  • Female BALB/c or C57BL/6 mice (4-6 weeks old, 20-22 grams) are commonly used.

  • Mice may be rendered immunocompromised (neutropenic) by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally prior to infection to increase susceptibility to disseminated candidiasis.[26][32]

3. Infection:

  • Mice are infected via intravenous injection of the prepared Candida albicans inoculum (e.g., 0.1 mL) into the lateral tail vein.[27][28][29][30][31][32]

4. Antifungal Treatment:

  • Treatment with the test compound (e.g., this compound) or control drugs (Amphotericin B, Fluconazole, Caspofungin) is initiated at a specified time post-infection (e.g., 2 to 24 hours).

  • The drugs are administered at various doses and routes (e.g., oral gavage, intraperitoneal injection, intravenous injection) for a defined period (e.g., 7-14 days).

5. Efficacy Evaluation:

  • Survival: Mice are monitored daily, and survival rates are recorded.

  • Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys, but also liver, spleen, and brain) are aseptically removed.

  • The organs are homogenized in sterile saline, and serial dilutions are plated on a suitable agar medium.

  • After incubation, colony-forming units (CFU) are counted, and the fungal burden is expressed as log10 CFU per gram of tissue.

Experimental Workflow Visualization

The diagram below outlines the typical workflow for an in vivo antifungal efficacy study.

Antifungal_Efficacy_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Inoculum_Prep Inoculum Preparation (Candida albicans) Infection Infection (Intravenous) Inoculum_Prep->Infection Animal_Acclimation Animal Acclimation (Mice) Immunosuppression Immunosuppression (Optional) Animal_Acclimation->Immunosuppression Immunosuppression->Infection Treatment Treatment Initiation (Test & Control Compounds) Infection->Treatment Monitoring Daily Monitoring (Survival & Health) Treatment->Monitoring Euthanasia Euthanasia & Organ Harvest Monitoring->Euthanasia Fungal_Burden Fungal Burden Determination (CFU/g tissue) Euthanasia->Fungal_Burden Data_Analysis Statistical Analysis (Survival Curves & CFU Comparison) Fungal_Burden->Data_Analysis

Caption: A standard workflow for in vivo antifungal efficacy testing in a murine model.

References

A Comparative Analysis of Colneleic Acid Levels in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of colneleic acid presence, biosynthesis, and analytical methodologies in plants, with a focus on its role in plant defense mechanisms.

This guide provides a comparative overview of this compound, a specialized fatty acid derivative, across different plant species. While quantitative data is most thoroughly documented in Solanum tuberosum (potato), this document compiles available information on its presence in other species and outlines the detailed experimental protocols necessary for its quantification. This resource is intended for researchers, scientists, and professionals in drug development interested in the roles of oxylipins in plant biology and their potential applications.

Quantitative Data on this compound and Related Divinyl Ethers

This compound is a divinyl ether fatty acid produced from the oxidation of linoleic acid. Its accumulation is often associated with plant defense responses to pathogen attack. The most comprehensive quantitative data is available for potato (Solanum tuberosum), particularly in the context of late blight disease caused by Phytophthora infestans.

Table 1: Comparative Levels of Divinyl Ether Fatty Acids in Different Plant Species Under Pathogen Stress

Plant SpeciesCultivar/VarietyTissueStress ConditionThis compound LevelColnelenic Acid LevelReference
Solanum tuberosum (Potato)Matilda (resistant)LeavesInfection with Phytophthora infestansAccumulates rapidlyAccumulates rapidly[1][2]
Solanum tuberosum (Potato)Bintje (susceptible)LeavesInfection with Phytophthora infestansAccumulatesUp to ~24 nmol/g fresh weight[1][2]
Nicotiana tabacum (Tobacco)--Incompatible interaction with Tobacco Mosaic VirusDetectedDetected[1][2]
Solanum lycopersicum (Tomato)--Root-knot nematode infectionModulatedModulated[3]

Note: Quantitative data for tobacco and tomato are not specified in the cited literature but their presence and modulation suggest a role in defense.

Biosynthesis of this compound

This compound is synthesized via the lipoxygenase (LOX) pathway, a crucial route for the production of various signaling molecules in plants. The formation of this compound from linoleic acid involves two key enzymatic steps.

The biosynthesis begins with the oxygenation of linoleic acid (18:2) by 9-lipoxygenase (9-LOX) to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This intermediate is then converted into this compound by a specific divinyl ether synthase (DES).[1][2][3][4][5] This pathway is a branch of the broader oxylipin pathway, which also leads to the synthesis of other important compounds like jasmonic acid.[3][5]

Colneleic_Acid_Biosynthesis cluster_pathway This compound Biosynthesis Pathway linoleic_acid Linoleic Acid (18:2) hpode 9(S)-Hydroperoxyoctadecadienoic acid (9-HPODE) linoleic_acid->hpode 9-Lipoxygenase (9-LOX) + O2 colneleic_acid This compound hpode->colneleic_acid Divinyl Ether Synthase (DES)

Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols

The quantification of this compound and other oxylipins from plant tissues requires specific extraction and analytical techniques. The following protocol is a synthesized methodology based on established procedures for fatty acid and oxylipin analysis.[1][6]

1. Sample Preparation and Extraction:

  • Harvesting and Freezing: Harvest plant tissue (e.g., leaves, tubers) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a tube with a solvent mixture, typically methanol/methyl tert-butyl ether (MTBE), for lipid extraction.[6] The extraction is often performed on ice with vigorous shaking.

  • Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The lower aqueous phase contains the lipids.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated fatty acid) to the sample before extraction for accurate quantification.

2. Saponification/Hydrolysis:

  • To analyze total fatty acid content (both free and esterified), the lipid extract is subjected to saponification.

  • Add a solution of potassium hydroxide in ethanol and incubate at a controlled temperature (e.g., 60°C) to hydrolyze the ester linkages and release the fatty acids.[6]

3. Derivatization (for GC-MS analysis):

  • Fatty acids are often derivatized to more volatile esters (e.g., methyl esters) for gas chromatography-mass spectrometry (GC-MS) analysis.

  • This is typically achieved by incubation with a methylating agent such as methanolic HCl or BF3-methanol.

4. Purification (Optional):

  • Solid-phase extraction (SPE) can be used to purify and concentrate the fatty acid fraction before analysis, removing interfering compounds.[6]

5. Quantification by LC-MS or GC-MS:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is increasingly used for the direct analysis of free fatty acids without derivatization.[6]

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: Mass spectrometry is used for detection and quantification, often in negative ion mode.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a classic and robust method for fatty acid analysis after derivatization.

    • Column: A capillary column with a polar stationary phase is used for separation of fatty acid methyl esters.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Detection: Mass spectrometry is used for identification and quantification based on fragmentation patterns and retention times.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification sample Plant Tissue Collection (e.g., Leaves, Tubers) freeze Flash Freeze in Liquid N2 sample->freeze homogenize Homogenization freeze->homogenize extract Lipid Extraction (e.g., Methanol/MTBE) homogenize->extract hydrolyze Saponification (Hydrolysis of Esters) extract->hydrolyze analyze Quantification by LC-MS or GC-MS extract->analyze Direct analysis of free fatty acids derivatize Derivatization to FAMEs (for GC-MS) hydrolyze->derivatize derivatize->analyze data Data Analysis analyze->data

Workflow for the Quantification of this compound.

References

The Silent Partners: Unraveling the Cross-Talk Between Colneleic Acid and Other Plant Hormone Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate signaling network that governs plant growth, development, and defense, hormones rarely act in isolation. The concept of "cross-talk" between different hormonal pathways is central to understanding how plants mount tailored responses to a myriad of environmental cues. While the roles of major hormones like auxins, cytokinins, gibberellins, abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) have been extensively studied, the contributions of less-characterized signaling molecules are continuously emerging. Among these are the oxylipins, a diverse group of fatty acid-derived compounds.

This guide focuses on colneleic acid, an oxylipin derived from the 9-lipoxygenase (9-LOX) pathway, and explores its known and potential cross-talk with other well-established plant hormone signaling pathways. Due to the nascent stage of research directly investigating this compound's hormonal interactions, this guide will also draw comparisons from the broader class of 9-LOX-derived oxylipins to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound: A Product of the 9-LOX Pathway

This compound is a divinyl ether fatty acid synthesized from linoleic acid via the action of 9-lipoxygenase (9-LOX) and a subsequent divinyl ether synthase.[1] Unlike the more extensively studied 13-LOX pathway that leads to the production of jasmonic acid, the 9-LOX pathway and its products, including this compound, represent a distinct branch of oxylipin signaling.[2][3] Accumulation of this compound and its analog, colnelenic acid (derived from α-linolenic acid), has been observed in response to pathogen attack, suggesting a role in plant defense.[4]

Quantitative Data on Divinyl Ether Accumulation

Direct quantitative data on the cross-talk between this compound and other hormone pathways is scarce. However, studies have quantified the accumulation of divinyl ethers in response to biotic stress, providing a foundation for future comparative studies.

Plant SpeciesStress ConditionCompoundFold Increase / ConcentrationReference
Potato (cv. Matilda)Infection with Phytophthora infestansColnelenic AcidUp to ~24 nmol/g fresh weight[4]
TobaccoIncompatible interaction with Tobacco Mosaic VirusColneleic and Colnelenic AcidsAccumulation detected[4]

Cross-Talk with Major Plant Hormone Pathways: Insights from the 9-LOX Pathway

While specific data for this compound is limited, research on other 9-LOX-derived oxylipins provides valuable insights into potential points of interaction with other hormone signaling cascades.

Abscisic Acid (ABA)

The 9-LOX pathway has been shown to be involved in ABA-independent stomatal closure in response to pathogens.[2][5] This suggests a parallel signaling route where 9-LOX-derived oxylipins can trigger a key physiological response, stomatal closure, without the involvement of the canonical ABA signaling pathway. This points to a distinct, yet potentially convergent, mechanism of action.

Salicylic Acid (SA)

The involvement of the 9-LOX pathway in defense against biotrophic pathogens, where SA is a key player, suggests a potential for cross-talk. Studies have shown that some 9-LOX-derived oxylipin-responsive genes are also induced by SA.[6] Furthermore, the stomatal closure induced by the 9-LOX pathway in response to bacterial elicitors has been shown to be dependent on SA.[5]

Jasmonic Acid (JA)

The 9-LOX and 13-LOX (JA) pathways represent two major branches of oxylipin synthesis, and their relationship is likely complex, involving both synergistic and antagonistic interactions. While both pathways are activated by stress, the accumulation of divinyl ethers in potato upon pathogen infection did not correlate with significant changes in JA levels, suggesting they may function in parallel or regulate different aspects of the defense response.[4]

Brassinosteroids (BRs)

Recent evidence suggests an interaction between 9-LOX-derived oxylipins and the brassinosteroid signaling pathway in the activation of cell wall-based defense mechanisms.[7] This highlights a novel point of cross-talk where fatty acid derivatives may influence growth-related hormone pathways to bolster plant defense.

Experimental Protocols: A General Framework

Detailed experimental protocols for investigating the cross-talk between this compound and other plant hormones are not yet established. However, researchers can adapt existing methodologies used for studying other oxylipins and plant hormones.

Plant Material and Treatment
  • Plant Growth: Grow Arabidopsis thaliana (as a model system) or other plants of interest under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 22°C).

  • Hormone/Oxylipin Application: Apply this compound (if available) and/or other hormones (e.g., MeJA, SA, ABA, ACC - an ethylene precursor) to seedlings or mature plants by spraying, root drenching, or infiltration. Use a range of concentrations to assess dose-dependent responses. Include mock-treated controls.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Harvest plant tissue at different time points after treatment and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR: Perform qRT-PCR using primers specific for marker genes of the different hormone pathways (e.g., PR1 for SA, PDF1.2 for JA/ET, RD29A for ABA) and potential downstream targets of this compound signaling. Normalize expression levels to a reference gene (e.g., ACTIN2).

Metabolite Analysis (GC-MS or LC-MS/MS)
  • Extraction: Homogenize plant tissue and extract oxylipins and other hormones using an appropriate solvent system (e.g., ethyl acetate).

  • Purification: Use solid-phase extraction (SPE) to purify the extracts.

  • Derivatization (for GC-MS): Derivatize the samples to increase volatility.

  • Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of this compound and other hormones.[8]

Physiological Assays
  • Stomatal Aperture Measurement: Measure stomatal apertures in epidermal peels of treated leaves to assess the effect on stomatal closure.

  • Pathogen Infection Assays: Inoculate treated plants with pathogens (e.g., Pseudomonas syringae) and quantify bacterial growth or disease symptoms to evaluate the impact on defense responses.

  • Root Growth Assays: Grow seedlings on agar plates supplemented with this compound and/or other hormones and measure primary root length and lateral root number to assess developmental effects.[6]

Visualizing the Pathways and Potential Cross-Talk

The following diagrams, generated using Graphviz, illustrate the biosynthesis of this compound and its potential points of interaction with other plant hormone signaling pathways.

Colneleic_Acid_Biosynthesis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Membrane Lipids Membrane Lipids Linoleic Acid Linoleic Acid Membrane Lipids->Linoleic Acid Lipase 9-LOX 9-Lipoxygenase Linoleic Acid->9-LOX 9-HPOD 9-Hydroperoxyoctadecadienoic acid DES Divinyl Ether Synthase 9-HPOD->DES This compound This compound 9-LOX->9-HPOD DES->this compound

Caption: Biosynthesis pathway of this compound from membrane lipids.

Hormone_Crosstalk cluster_oxylipin 9-LOX Pathway cluster_hormones Hormone Signaling Pathways This compound This compound Stomatal Closure Stomatal Closure This compound->Stomatal Closure ABA-independent Defense Gene Expression Defense Gene Expression This compound->Defense Gene Expression SA-dependent? Defense Responses Defense Responses This compound->Defense Responses Cell Wall-Based Defense Cell Wall-Based Defense This compound->Cell Wall-Based Defense ABA_Pathway Abscisic Acid (ABA) ABA_Pathway->Stomatal Closure SA_Pathway Salicylic Acid (SA) SA_Pathway->Defense Gene Expression JA_Pathway Jasmonic Acid (JA) JA_Pathway->Defense Responses BR_Pathway Brassinosteroids (BRs) BR_Pathway->Cell Wall-Based Defense

Caption: Potential cross-talk between this compound and other hormone pathways.

Future Directions and Conclusion

The study of this compound and its role in the intricate network of plant hormone signaling is still in its early stages. The available evidence strongly suggests its involvement in plant defense, with tantalizing clues pointing towards cross-talk with the ABA, SA, and BR pathways. However, a significant knowledge gap remains regarding the specific molecular mechanisms of this cross-talk and the quantitative impact of these interactions.

Future research should focus on:

  • Elucidating the this compound Signaling Pathway: Identifying the receptors and downstream signaling components that mediate this compound responses.

  • Quantitative Cross-Talk Analysis: Performing comprehensive experiments to quantify the effects of this compound on the biosynthesis and signaling of other hormones, and vice versa.

  • Functional Characterization: Using genetic tools, such as mutants deficient in this compound biosynthesis, to dissect its specific roles in plant development and stress responses.

By systematically addressing these questions, the scientific community can begin to understand the full contribution of this and other "minor" signaling molecules to the remarkable plasticity and resilience of plants. This knowledge will be invaluable for developing novel strategies for crop improvement and sustainable agriculture.

References

A Comparative Guide to the Structure-Activity Relationship of Colneleic Acid and Related Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for derivatives of Colneleic acid remains limited in current literature, this guide provides a comprehensive overview of the known biological activities of this compound and its parent class, the ether lipids. By examining the SAR of more extensively studied ether lipid derivatives, we can infer potential avenues for the design of novel this compound-based therapeutic agents.

This compound: A Divinyl Ether Fatty Acid with Antimicrobial Properties

This compound is a naturally occurring divinyl ether fatty acid found in plants, notably in potatoes, where it is synthesized in response to pathogens. Its primary reported biological activity is its modest inhibitory effect against the oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes.

Biosynthesis of this compound:

This compound is synthesized from linoleic acid through the action of the enzyme 9-lipoxygenase, which forms a hydroperoxide intermediate. This intermediate is then converted to the divinyl ether structure by a specific divinyl ether synthase. Understanding this pathway is crucial for exploring potential enzymatic inhibitors or designing synthetic analogues.

Below is a diagram illustrating the biosynthetic pathway of this compound.

This compound Biosynthesis Linoleic Acid Linoleic Acid 9-Hydroperoxylinoleic Acid 9-Hydroperoxylinoleic Acid Linoleic Acid->9-Hydroperoxylinoleic Acid 9-Lipoxygenase This compound This compound 9-Hydroperoxylinoleic Acid->this compound Divinyl Ether Synthase

Biosynthesis of this compound from Linoleic Acid.

Structure-Activity Relationship of Broader Ether Lipids

Due to the lack of extensive SAR studies on this compound derivatives, we turn our attention to the broader class of ether lipids. These compounds, characterized by an ether linkage at the sn-1 position of the glycerol backbone, have shown a range of biological activities, most notably anticancer properties. The general structure of a glycerophospholipid with an ether linkage is shown below.

Ether Lipid Structure Glycerol Backbone sn-1 sn-2 sn-3 R1 Alkyl/Alkenyl Chain (Ether Linkage) R1->Glycerol Backbone:f0 R2 Acyl or Alkyl Chain R2->Glycerol Backbone:f1 Headgroup Phosphate-containing Headgroup (e.g., Choline) Headgroup->Glycerol Backbone:f2

General structure of an ether glycerophospholipid.

Key structural features influencing the biological activity of ether lipids include:

  • The sn-1 Ether Linkage: The presence of an ether bond instead of an ester bond makes these lipids resistant to degradation by phospholipases, contributing to their stability and accumulation in cells. The nature of this linkage (alkyl vs. alkenyl) can influence activity.

  • The sn-2 Substituent: Modifications at the sn-2 position are critical for cytotoxic activity. Short alkyl or methoxy groups are often found in potent anticancer ether lipids.

  • The sn-3 Headgroup: The nature of the polar headgroup at the sn-3 position influences the compound's solubility, cellular uptake, and interaction with signaling pathways.

Comparative Performance of Ether Lipid Derivatives in Anticancer Assays

Several synthetic ether lipid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for some representative compounds, demonstrating the impact of structural modifications on their anticancer potency.

Compound Name/StructureCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Edelfosine (ET-18-OCH3) MCF-7 (Breast)2.5sn-1-O-octadecyl, sn-2-O-methyl, sn-3-phosphocholine[1]
HL-60 (Leukemia)1.8[2]
Ilmofosine A549 (Lung)10.2sn-1-S-hexadecyl, sn-2-O-methyl, sn-3-phosphocholine[1]
Miltefosine L1210 (Leukemia)7.5Hexadecylphosphocholine (no glycerol backbone)[1]
CP 46,665 Human Glioma Cell LinesPotent (specific IC50 not provided)Piperidine derivative of an ether lipid[3]
Amido-18-OEt Human Glioma Cell LinesLeast Potent (specific IC50 not provided)Amide-linked ether lipid[3]

Note: The potency of these compounds can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ether lipid derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][5]

Some ether lipids are known to interfere with signaling pathways involving phospholipases. Assaying PLC activity can provide insights into the mechanism of action of these compounds.

Principle: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The activity can be measured by quantifying the formation of one of these products. A common method involves using a radioactively labeled substrate.

General Procedure:

  • Enzyme and Substrate Preparation: Prepare a source of PLC (e.g., cell lysate or purified enzyme) and a substrate solution containing radioactively labeled PIP2.

  • Reaction Initiation: Mix the enzyme preparation with the substrate in a suitable buffer and incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an acidic solution).

  • Product Separation: Separate the radioactive product (e.g., [3H]IP3) from the unreacted substrate using chromatography or precipitation methods.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the PLC activity based on the amount of product formed per unit of time and protein concentration.[6][7][8]

Conclusion and Future Directions

While this compound itself has demonstrated modest antimicrobial activity, the broader class of ether lipids presents a promising scaffold for the development of potent therapeutic agents, particularly in oncology. The structure-activity relationships of synthetic ether lipids highlight the importance of modifications at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Future research on this compound could involve the synthesis of a library of derivatives with systematic modifications to the fatty acid chain, the divinyl ether moiety, and the carboxylic acid headgroup. By applying the principles learned from the SAR of other ether lipids and employing the experimental protocols outlined in this guide, it may be possible to unlock the therapeutic potential of this unique class of natural products.

References

Unraveling Systemic Acquired Resistance: A Comparative Guide to Key Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An initial verification of the role of colneleic acid in systemic acquired resistance (SAR) reveals a nuanced picture. Scientific literature indicates that this compound, a divinyl ether fatty acid derived from linoleic acid, is involved in local plant defense mechanisms, particularly in response to pathogen attack in species like potato and tobacco.[1][2][3] Its synthesis is induced upon infection, and it exhibits antimicrobial properties.[2][4] However, current research has not established a role for this compound in the systemic, long-distance signaling characteristic of SAR. Indeed, studies where the levels of this compound were reduced in transgenic plants did not show a significant impact on susceptibility to certain pathogens in compatible interactions, suggesting its role in overall defense may be specific to certain plant-pathogen interactions and likely confined to local responses.[5]

Given the absence of evidence for this compound's involvement in SAR, this guide will focus on a comparative analysis of two well-established signaling molecules in this critical plant defense pathway: Salicylic Acid (SA) and Azelaic Acid (AzA). This objective comparison, supported by experimental data and protocols, will provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective and synergistic roles in orchestrating systemic immunity in plants.

Comparative Analysis of Salicylic Acid and Azelaic Acid in SAR

Salicylic acid is a cornerstone of plant immunity and is indispensable for the establishment of SAR.[6][7] Azelaic acid, a dicarboxylic acid, has emerged as a key mobile signal that primes the plant for a more robust defense response.[8][9] The following tables summarize their comparative performance based on key metrics of SAR induction.

Table 1: Quantitative Comparison of SA vs. AzA in SAR Induction

FeatureSalicylic Acid (SA)Azelaic Acid (AzA)
Primary Role in SAR Essential signaling hormone for the activation of SAR.[6]Mobile priming agent that enhances the plant's capacity for a stronger defense response.[8][9]
Effect on PR-1 Gene Expression Strong inducer of Pathogenesis-Related 1 (PR-1) gene expression, a key molecular marker for SAR.[10][11]Primes for a more rapid and robust induction of SA-dependent genes like PR-1 upon secondary infection.[8]
Impact on Disease Resistance Directly confers resistance to a broad spectrum of pathogens.[11][12]Enhances disease resistance systemically by priming the plant for a faster accumulation of salicylic acid upon pathogen challenge.[8]
Biosynthesis Regulation Primarily synthesized via the isochorismate pathway, regulated by enzymes like ICS1.[10]Levels increase in the vascular sap following pathogen infection.[8]
Mobility While SA levels rise systemically, its long-distance transport is complex, with methyl salicylate (MeSA) often acting as a mobile signal that is converted back to SA in distal tissues.[11]Acts as a mobile signal that is transported through the plant's vascular system to prime distal tissues.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SAR. Below are protocols for key experiments in this field.

Protocol 1: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is adapted from standard procedures used in the field to quantify the induction of SAR.

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., ecotype Col-0) in individual pots in a controlled environment chamber with a 12-hour light/12-hour dark cycle at approximately 22°C. Use plants that are 4-5 weeks old.

  • Primary Inoculation (SAR Induction):

    • Prepare a bacterial suspension of a SAR-inducing pathogen, such as Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2), at a concentration of 10^7 cfu/mL in 10 mM MgCl2.

    • Infiltrate three lower leaves of each plant with the bacterial suspension using a needleless syringe. As a control, infiltrate a separate set of plants with 10 mM MgCl2.

  • Secondary Inoculation (Pathogen Challenge):

    • Two to three days after the primary inoculation, prepare a suspension of a virulent strain of P. syringae pv. tomato DC3000 at a concentration of 10^5 cfu/mL in 10 mM MgCl2.

    • Infiltrate three upper, systemic leaves (that were not previously infiltrated) with the virulent bacterial suspension.

  • Quantification of Pathogen Growth:

    • Three days after the secondary inoculation, collect leaf discs of a known area from the challenged leaves.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on appropriate growth media (e.g., King's B medium with appropriate antibiotics).

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

    • Calculate the CFUs per unit of leaf area (e.g., CFU/cm²). A significant reduction in bacterial growth in the SAR-induced plants compared to the controls indicates successful SAR.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the measurement of the SAR marker gene PR-1.

  • Treatment and Sample Collection:

    • Treat plants as described in the SAR bioassay or with chemical inducers (e.g., spray with 1 mM SA or 1 mM AzA).

    • At desired time points (e.g., 24 or 48 hours post-treatment), harvest the systemic leaves, flash-freeze them in liquid nitrogen, and store them at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA, gene-specific primers for PR-1 and a reference gene (e.g., Actin2 or UBQ5), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in PR-1 expression, normalized to the reference gene.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways of Salicylic Acid and Azelaic Acid in the induction of Systemic Acquired Resistance.

SAL_pathway cluster_pathogen Pathogen Recognition cluster_SA_synthesis SA Biosynthesis cluster_signaling SA Signaling Cascade Pathogen Pathogen (e.g., P. syringae) Recognition Effector-Triggered Immunity (ETI) Pathogen->Recognition ICS1 ICS1 Enzyme Recognition->ICS1 SA Salicylic Acid (SA) ICS1->SA NPR1_inactive NPR1 (inactive, oligomer in cytoplasm) SA->NPR1_inactive triggers reduction NPR1_active NPR1 (active, monomer in nucleus) NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA activates PR_genes PR Gene Expression (e.g., PR-1) TGA->PR_genes induces SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Salicylic Acid (SA) signaling pathway in SAR.

AZA_pathway cluster_induction Initial Infection cluster_AzA Azelaic Acid Signaling cluster_priming Priming in Distal Tissues cluster_secondary_infection Secondary Pathogen Challenge Pathogen Pathogen Infection AzA_synthesis Azelaic Acid (AzA) Biosynthesis Pathogen->AzA_synthesis AzA_transport AzA Transport (Vascular System) AzA_synthesis->AzA_transport Priming Priming of Defense Responses AzA_transport->Priming SA_pathway Enhanced SA Pathway Activation Priming->SA_pathway Secondary_Pathogen Secondary Pathogen Attack Secondary_Pathogen->Priming SAR Robust Systemic Acquired Resistance SA_pathway->SAR

Caption: Azelaic Acid (AzA) signaling and its role in priming SAR.

SAR_workflow cluster_analysis Data Analysis start Start: 4-5 week old Arabidopsis primary_infection Primary Inoculation (Lower Leaves) - P. syringae (avrRpt2) - Control (MgCl2) start->primary_infection wait1 Incubate 2-3 days primary_infection->wait1 secondary_infection Secondary Challenge (Upper, Systemic Leaves) - P. syringae (virulent) wait1->secondary_infection wait2 Incubate 3 days secondary_infection->wait2 pathogen_quant Quantify Bacterial Growth (CFU/cm2) wait2->pathogen_quant gene_expression Measure PR-1 Gene Expression (qRT-PCR) wait2->gene_expression end Conclusion: Assess SAR Induction pathogen_quant->end gene_expression->end

Caption: Experimental workflow for a typical SAR bioassay.

References

A Head-to-Head Comparison of Colneleic Acid and Other Fatty Acid-Derived Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of colneleic acid and other prominent fatty acid-derived signaling molecules, namely prostaglandins, leukotrienes, and jasmonates. While prostaglandins and leukotrienes are key mediators of inflammation and immune responses in mammals, and jasmonates are crucial for plant defense and development, this compound is an oxylipin primarily recognized for its role in plant defense against pathogens. This comparison aims to highlight the differences in their established signaling roles, biosynthesis, and physiological effects, supported by available data and experimental methodologies.

Overview of Fatty Acid-Derived Signaling Molecules

Fatty acids are not only essential components of cell membranes and energy storage but also precursors to a diverse array of signaling molecules that regulate numerous physiological processes. These bioactive lipids are synthesized in response to various stimuli and act locally as autocrine or paracrine mediators.

This compound is a divinyl ether fatty acid produced in plants, particularly in response to pathogen attack. It is synthesized from linoleic acid via the 9-lipoxygenase (9-LOX) pathway.[1] Its primary described function is as a direct antimicrobial agent, inhibiting the growth of pathogens such as Phytophthora infestans, the causative agent of late blight in potatoes.[2][3][4] Unlike other molecules in this guide, a specific signaling receptor and a detailed downstream signal transduction pathway for this compound have not yet been elucidated.

Prostaglandins are lipid compounds derived from arachidonic acid in mammals through the cyclooxygenase (COX) pathway.[5][6][7] They are involved in a wide range of physiological processes, including inflammation, pain, fever, blood clotting, and reproduction.[5][6][7] Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[5][6][8]

Leukotrienes are inflammatory mediators also produced from arachidonic acid in mammals, but via the 5-lipoxygenase (5-LOX) pathway.[9][10][11] They play a critical role in allergic and inflammatory responses, such as asthma, by causing bronchoconstriction, increased vascular permeability, and recruitment of immune cells.[9][10][11] Similar to prostaglandins, leukotrienes act through specific GPCRs.[9][10]

Jasmonates , including jasmonic acid (JA) and its derivatives, are plant hormones synthesized from α-linolenic acid.[12][13][14][15][16] They are key regulators of plant defense against herbivores and necrotrophic pathogens, as well as various developmental processes.[12][13][14][15][16] The jasmonate signaling pathway is well-characterized and involves the SCF(COI1)-JAZ co-receptor complex.[12][13][14][15]

Comparative Data

Direct quantitative comparisons of the biological activity of this compound with prostaglandins, leukotrienes, and jasmonates are limited in the scientific literature due to their distinct primary domains of action (plants vs. mammals) and different mechanisms of action (direct antimicrobial vs. receptor-mediated signaling). The following tables summarize their key characteristics based on available data.

Table 1: General Characteristics of Fatty Acid-Derived Signaling Molecules
FeatureThis compoundProstaglandins (e.g., PGE2)Leukotrienes (e.g., LTB4, LTC4)Jasmonates (e.g., JA-Ile)
Primary Organism PlantsMammalsMammalsPlants
Precursor Fatty Acid Linoleic AcidArachidonic AcidArachidonic Acidα-Linolenic Acid
Key Biosynthetic Enzyme 9-Lipoxygenase, Divinyl Ether SynthaseCyclooxygenase (COX)5-Lipoxygenase13-Lipoxygenase, Allene Oxide Synthase
Primary Function Direct antimicrobial defense against pathogensInflammation, pain, fever, blood clottingAllergic and inflammatory responsesDefense against herbivores and pathogens, development
Receptor Type Not identifiedG-protein coupled receptors (EP, DP, etc.)G-protein coupled receptors (BLT, CysLT)SCF(COI1)-JAZ co-receptor complex
Table 2: Biological Activity and Concentration
MoleculeBiological EffectEffective Concentration / Physiological Level
This compound Inhibition of P. infestans mycelial growthAccumulates to ~7 µg/g fresh weight in infected potato leaves.[17][2]
Prostaglandin E2 (PGE2) Induction of inflammatory responsesPicomolar to nanomolar range
Leukotriene B4 (LTB4) Neutrophil chemotaxisNanomolar range
Jasmonic Acid (JA) Induction of plant defense genesVaries with stress, can increase significantly from basal levels

Signaling Pathways

The signaling pathways for prostaglandins, leukotrienes, and jasmonates are well-defined, involving specific receptors and downstream cascades. In contrast, a signaling pathway for this compound remains to be discovered.

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 signals through four subtypes of G-protein coupled receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades.[5][6][8] For example, EP2 and EP4 receptors typically couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[5] EP1 receptors are coupled to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5] EP3 receptors can couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[5]

PGE2_Signaling cluster_receptors Cell Membrane cluster_downstream Intracellular Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+], ↑ PKC IP3_DAG->Ca2_PKC Physiological_Response Physiological Response (Inflammation, Pain, etc.) Ca2_PKC->Physiological_Response AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA PKA->Physiological_Response AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec->Physiological_Response

Caption: Simplified Prostaglandin E2 (PGE2) signaling pathways.

Leukotriene Signaling Pathway

Leukotrienes are categorized into two main groups: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[9][10][11] LTB4 is a potent chemoattractant for neutrophils and binds to BLT1 and BLT2 receptors.[10] The cysteinyl leukotrienes bind to CysLT1 and CysLT2 receptors and are powerful bronchoconstrictors.[9][10] Both receptor types are GPCRs that activate intracellular signaling cascades, often leading to increased intracellular calcium and activation of protein kinase C (PKC).[9]

Leukotriene_Signaling cluster_ltb4 LTB4 Pathway cluster_cyslt Cysteinyl Leukotriene Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 LTB4 LTA4_hydrolase->LTB4 BLT_receptor BLT Receptors LTB4->BLT_receptor Chemotaxis Neutrophil Chemotaxis BLT_receptor->Chemotaxis LTC4 LTC4 LTC4_synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT_receptor CysLT Receptors LTC4->CysLT_receptor LTE4 LTE4 LTD4->LTE4 LTD4->CysLT_receptor LTE4->CysLT_receptor Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability CysLT_receptor->Bronchoconstriction

Caption: Biosynthesis and signaling of leukotrienes.

Jasmonate Signaling Pathway

In plants, the bioactive form of jasmonate is typically jasmonoyl-isoleucine (JA-Ile).[12][14] In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors such as MYC2.[12][13][15] Upon perception of JA-Ile, the SCF(COI1) E3 ubiquitin ligase complex targets JAZ proteins for degradation by the 26S proteasome.[12][14][15] This relieves the repression of MYC2 and other transcription factors, allowing them to activate the expression of jasmonate-responsive genes involved in defense and development.[12][13][15]

Jasmonate_Signaling cluster_no_signal No JA-Ile Signal cluster_signal JA-Ile Signal Present JAZ_no JAZ Repressor MYC2_no MYC2 (Transcription Factor) JAZ_no->MYC2_no represses JA_genes_no JA-responsive genes (Repressed) MYC2_no->JA_genes_no JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 JAZ_yes JAZ Repressor COI1->JAZ_yes targets for degradation JAZ_yes->COI1 Proteasome 26S Proteasome JAZ_yes->Proteasome degraded by MYC2_yes MYC2 (Active) JA_genes_yes JA-responsive genes (Expressed) MYC2_yes->JA_genes_yes activates

Caption: Core jasmonate (JA-Ile) signaling pathway in plants.

Experimental Protocols

Detailed protocols for directly comparing the bioactivity of this compound with prostaglandins, leukotrienes, and jasmonates are not established due to their different biological contexts. However, standard methodologies for assessing the activity of each class of molecule can be adapted for comparative studies.

Quantification of Fatty Acid-Derived Molecules

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of this compound, prostaglandins, leukotrienes, and jasmonates in biological samples.

Protocol Outline:

  • Sample Preparation: Homogenize tissue samples (e.g., plant leaves, mammalian cells) in a suitable solvent, often containing an antioxidant and internal standards.

  • Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction.

  • Chromatographic Separation: Separate the different lipid species using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry: Detect and quantify the molecules of interest using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

For detailed protocols, refer to publications on oxylipin analysis.[18][19][20][21][22]

Assessment of Antimicrobial Activity (relevant for this compound)

Method: Fungal Growth Inhibition Assay

Objective: To determine the effect of this compound on the growth of plant pathogens.

Protocol Outline:

  • Pathogen Culture: Grow the fungal pathogen (e.g., Phytophthora infestans) on a suitable agar medium.

  • Treatment: Incorporate different concentrations of this compound into the agar medium. A solvent control should be included.

  • Inoculation: Place a small plug of the fungal mycelium onto the center of each plate.

  • Incubation: Incubate the plates under controlled conditions (temperature, light).

  • Measurement: Measure the diameter of the fungal colony at regular intervals to determine the rate of growth. Calculate the percentage of growth inhibition compared to the control.

For more details, see protocols on in vitro antagonism assays.[23][24]

Analysis of Plant Defense Gene Expression

Method: Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To measure the induction of defense-related genes in plants in response to this compound or jasmonates.

Protocol Outline:

  • Plant Treatment: Treat plant tissues (e.g., leaf discs) with different concentrations of this compound, jasmonic acid, or a control solution.

  • RNA Extraction: Isolate total RNA from the treated tissues at various time points.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using gene-specific primers for defense marker genes (e.g., PR-1, PDF1.2) and a reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Detailed protocols for plant gene expression analysis are widely available.[25][26][27][28][29]

G-Protein Coupled Receptor (GPCR) Signaling Assays (relevant for Prostaglandins and Leukotrienes)

Method: cAMP Assay

Objective: To measure the activation of Gs or Gi-coupled receptors by prostaglandins or leukotrienes.

Protocol Outline:

  • Cell Culture: Culture cells expressing the GPCR of interest.

  • Treatment: Treat the cells with different concentrations of the fatty acid signaling molecule.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the levels of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based biosensor assay.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Numerous commercial kits and detailed protocols are available for GPCR signaling assays.

Conclusion

This compound, prostaglandins, leukotrienes, and jasmonates are all derived from fatty acids but have evolved to fulfill distinct and critical roles in different biological systems. Prostaglandins and leukotrienes are central players in mammalian inflammation and immunity, acting through well-defined GPCR signaling pathways. Jasmonates are indispensable for plant defense and development, with a sophisticated signaling network. This compound, on the other hand, is currently understood primarily as a component of the plant's chemical arsenal, directly combating pathogens. Future research may yet uncover a more nuanced signaling role for this compound and other divinyl ether fatty acids in plants, potentially revealing new targets for enhancing crop protection. For drug development professionals, the well-characterized pathways of prostaglandins and leukotrienes continue to be major targets for anti-inflammatory therapies, while the study of jasmonate signaling offers insights into modulating plant health and productivity.

References

Safety Operating Guide

Navigating the Disposal of Colneleic Acid: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Disposal Protocol

Given that colneleic acid is a type of fatty acid, its disposal should align with protocols for organic acid waste.[1][2] The following step-by-step guide provides a framework for its safe management and disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound, it is imperative to be equipped with the appropriate PPE. This includes:

  • Eye Protection: Safety glasses or goggles to prevent splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

2. Spill Management: In the event of a spill, prompt and appropriate action is necessary:

  • Containment: Absorb the spill using an inert material such as vermiculite, dry sand, or a commercial spill absorbent for organic materials.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

3. Waste Collection and Storage:

  • Waste Container: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and "Organic Acid Waste."

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, bases, or aqueous waste, to prevent unforeseen chemical reactions.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal environmental regulations.

  • Neutralization (Use with Caution): While neutralization is a common practice for simple acids, its application to this compound should be approached with caution due to the lack of specific reactivity data.[3][4] If considering this step, it should only be performed by trained personnel in a controlled setting, and the neutralized solution may still require professional disposal.

Chemical and Physical Properties of this compound

Understanding the properties of this compound can inform its safe handling. The following table summarizes key data points.[2][5]

PropertyValue
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.4 g/mol
Appearance A solution in ethanol
Solubility Soluble in ethanol
CAS Number 52761-34-9

Disposal Decision Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be applied to this compound.

A Identify Chemical Waste (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Assume Hazardous Nature (Organic Acid) C->E No I End D->I F Segregate Waste in Labeled Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Disposal G->H H->I

Caption: General workflow for chemical waste disposal in the absence of a specific SDS.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Colneleic acid
Reactant of Route 2
Reactant of Route 2
Colneleic acid

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